N-Fmoc-N-methyl-4-methyl-L-phenylalanine
Description
BenchChem offers high-quality N-Fmoc-N-methyl-4-methyl-L-phenylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Fmoc-N-methyl-4-methyl-L-phenylalanine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(4-methylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4/c1-17-11-13-18(14-12-17)15-24(25(28)29)27(2)26(30)31-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23-24H,15-16H2,1-2H3,(H,28,29)/t24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFRVZCXEQFQKQ-DEOSSOPVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C[C@@H](C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Strategic Advantage of Modified Amino Acids in Peptide Drug Discovery
An In-Depth Technical Guide to Fmoc-N-Me-Phe(4-Me)-OH: A Specialized Building Block for Advanced Peptide Synthesis
In the landscape of modern drug development, peptides represent a rapidly expanding class of therapeutics, prized for their high specificity and biological activity. However, native peptides often suffer from poor metabolic stability and limited bioavailability, hindering their clinical translation. The strategic incorporation of non-canonical amino acids is a cornerstone of peptidomimetic design, aimed at overcoming these limitations. N-methylation of the peptide backbone is a key modification that can significantly enhance a peptide's pharmacokinetic properties.[1][2][3] This modification shields the amide bond from proteolytic cleavage, thereby increasing the peptide's half-life in vivo.[4] Furthermore, the introduction of an N-methyl group can induce specific conformational constraints, which can be crucial for optimizing receptor binding and biological activity.[4]
This guide focuses on Fmoc-N-Me-Phe(4-Me)-OH , a doubly modified phenylalanine derivative featuring both N-methylation and a methyl group at the 4-position of the phenyl ring. This unique combination of modifications offers a powerful tool for medicinal chemists and peptide scientists to fine-tune the properties of peptide-based drug candidates. The N-methyl group provides enzymatic stability and conformational rigidity, while the 4-methyl substituent on the aromatic side chain enhances hydrophobicity and introduces steric bulk, which can be leveraged to modulate target interactions.
This document serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth information on the chemical properties of Fmoc-N-Me-Phe(4-Me)-OH and a detailed protocol for its efficient incorporation into peptide sequences using solid-phase peptide synthesis (SPPS).
Chemical Structure and Physicochemical Properties
Fmoc-N-Me-Phe(4-Me)-OH is an N-terminally protected amino acid derivative designed for use in Fmoc-based solid-phase peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group provides a stable protecting group that can be selectively removed under mild basic conditions, typically with a piperidine solution.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₅NO₄ | Calculated |
| Molecular Weight | 415.49 g/mol | Calculated |
| Appearance | White to off-white powder (Expected) | Inferred from similar compounds[5][6] |
| Solubility | Soluble in DMF and other polar aprotic solvents | Inferred from synthesis protocols[7][8] |
digraph "Fmoc-N-Me-Phe(4-Me)-OH_Structure" { graph [layout=neato, overlap=false, splines=true, size="7.6,5", ratio=fill]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];// Define nodes for the structure C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"]; C15 [label="O"]; C16 [label="C"]; C17 [label="H"]; C18 [label="N"]; C19 [label="C"]; C20 [label="C"]; C21 [label="C"]; C22 [label="O"]; C23 [label="O"]; C24 [label="H"]; C25 [label="C"]; C26 [label="C"]; C27 [label="C"]; C28 [label="C"]; C29 [label="C"]; C30 [label="C"]; C31 [label="C"]; C32 [label="H3"]; C33 [label="H3"];
// Position the nodes C1 [pos="0,1.5!"]; C2 [pos="1,2!"]; C3 [pos="2,1.5!"]; C4 [pos="2,0.5!"]; C5 [pos="1,0!"]; C6 [pos="0,0.5!"]; C7 [pos="2.5,1!"]; C8 [pos="3.5,1.5!"]; C9 [pos="4.5,1!"]; C10 [pos="4.5,0!"]; C11 [pos="3.5,-0.5!"]; C12 [pos="2.5,0!"]; C13 [pos="5,0.5!"]; C14 [pos="6,0.5!"]; C15 [pos="6.5,1.2!"]; C16 [pos="7,0!"]; C17 [pos="1.5,2.5!"]; C18 [pos="8,0!"]; C19 [pos="8.5,1!"]; C20 [pos="9.5,0.5!"]; C21 [pos="10,1.5!"]; C22 [pos="10.5,2!"]; C23 [pos="9.8,-0.2!"]; C24 [pos="10.2,-0.5!"]; C25 [pos="11,1.2!"]; C26 [pos="12,1.5!"]; C27 [pos="13,1.2!"]; C28 [pos="13,0.2!"]; C29 [pos="12,-0.1!"]; C30 [pos="11,0.2!"]; C31 [pos="14,0!"]; C32 [pos="7.8,-1!"]; C33 [pos="14.5,-0.3!"];
// Draw the bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C3 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7; C12 -- C4; C9 -- C13; C13 -- C14; C14 -- C15; C14 -- C16; C16 -- C18; C18 -- C19; C19 -- C20; C20 -- C21; C21 -- C22; C20 -- C23; C23 -- C24; C21 -- C25; C25 -- C26; C26 -- C27; C27 -- C28; C28 -- C29; C29 -- C30; C30 -- C25; C28 -- C31; C18 -- C32; C31 -- C33;
// Add double bonds edge [style=double]; C1 -- C6; C2 -- C3; C4 -- C5; C8 -- C9; C10 -- C11; C26 -- C27; C29 -- C30; C15 -- C14; C22 -- C21; }
Caption: Chemical structure of Fmoc-N-Me-Phe(4-Me)-OH.
Experimental Protocol: Efficient Incorporation into Peptide Sequences
The primary challenge in coupling N-methylated amino acids lies in the reduced nucleophilicity and increased steric hindrance of the secondary amine.[7] This necessitates the use of highly reactive coupling reagents and optimized reaction conditions to ensure efficient peptide bond formation and minimize side reactions, particularly racemization.
Materials and Reagents
-
Fmoc-N-Me-Phe(4-Me)-OH
-
Peptide synthesis resin (e.g., Rink Amide or Wang resin)
-
Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection solution: 20% piperidine in DMF
-
Washing solvent: Dichloromethane (DCM)
-
Chloranil test solution for monitoring coupling to secondary amines
Step-by-Step SPPS Protocol
This protocol outlines a single coupling cycle for the incorporation of Fmoc-N-Me-Phe(4-Me)-OH onto a solid support.
-
Resin Preparation and Swelling:
-
Place the desired amount of resin in a suitable reaction vessel.
-
Swell the resin in DMF for at least 30-60 minutes to ensure optimal reaction kinetics.
-
-
Fmoc Deprotection (Removal of the preceding amino acid's Fmoc group):
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete deprotection.
-
Wash the resin thoroughly with DMF (5-7 times), followed by DCM (3 times), and finally DMF (3 times) to remove all traces of piperidine.
-
-
Activation of Fmoc-N-Me-Phe(4-Me)-OH:
-
Rationale: Pre-activation of the carboxylic acid is crucial for efficient coupling, especially with sterically hindered N-methylated amino acids. HATU is a highly effective coupling reagent for such challenging couplings.[7]
-
In a separate vial, dissolve Fmoc-N-Me-Phe(4-Me)-OH (3-4 equivalents relative to the resin loading) and HATU (3.9 equivalents) in DMF.
-
Add DIEA (6-8 equivalents) to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color, indicating the formation of the active ester.
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature.
-
Expert Insight: Due to the steric hindrance of the N-methyl group, extended coupling times of 2-4 hours are often necessary. For particularly difficult sequences (e.g., coupling to another N-methylated residue), a double coupling may be required.
-
-
Monitoring the Coupling Reaction:
-
After the initial coupling time, take a small sample of the resin beads and wash them thoroughly.
-
Perform a Chloranil test to check for the presence of free secondary amines. A negative result (no color change or yellow beads) indicates a complete reaction. A positive result (blue or green beads) signifies incomplete coupling, and a second coupling should be performed.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin extensively with DMF (5-7 times) and DCM (3 times) to remove any unreacted reagents and byproducts.
-
-
Chain Elongation:
-
The resin is now ready for the next cycle of deprotection and coupling for the subsequent amino acid in the peptide sequence.
-
Caption: Workflow for one cycle of N-methyl amino acid incorporation in SPPS.
Conclusion
Fmoc-N-Me-Phe(4-Me)-OH is a highly valuable, specialized building block for the synthesis of advanced peptidomimetics and peptide-based therapeutics. The strategic combination of N-methylation and side-chain modification provides a dual handle to enhance metabolic stability and modulate biological activity. While the incorporation of this sterically hindered amino acid requires optimized coupling protocols, the use of modern, highly efficient coupling reagents like HATU allows for its successful integration into peptide sequences. By leveraging the unique properties of Fmoc-N-Me-Phe(4-Me)-OH, researchers can expand their toolkit for rational peptide design, paving the way for the development of novel drugs with improved pharmacokinetic profiles and therapeutic efficacy.
References
-
Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini Reviews in Medicinal Chemistry, 16(9), 683-690. Available from: [Link]
-
Peptides. Fmoc-Phe(4-Me)-OH [199006-54-7]. Available from: [Link]
-
PubMed. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Available from: [Link]
-
LifeTein. Should My Peptide Be Methylated?. (2025). Available from: [Link]
-
Aapptec Peptides. N-Methyl Amino Acids. Available from: [Link]
-
PubChem. Fmoc-alpha-Me-Phe-OH. Available from: [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: application to polymethoxylated phenylalanines and 4-oxoamino acids. Available from: [Link]
-
MDPI. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). Available from: [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. peptide.com [peptide.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Fmoc-N-methyl-L-phenylalanine | 77128-73-5 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
N-Fmoc-N-methyl-4-methyl-L-phenylalanine synonyms and IUPAC name
An In-Depth Technical Guide on N-Fmoc-N-methyl-4-methyl-L-phenylalanine
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N-Fmoc-N-methyl-4-methyl-L-phenylalanine, a specialized amino acid derivative crucial for advanced peptide synthesis and drug design. We will delve into its precise chemical identity, its strategic role in overcoming the limitations of native peptides, and a detailed, field-tested protocol for its successful incorporation into peptide sequences.
Core Chemical Identity and Properties
Accurate identification is the foundation of reproducible science. N-Fmoc-N-methyl-4-methyl-L-phenylalanine is known by several synonyms, but its IUPAC name provides an unambiguous structural definition.
IUPAC Name and Synonyms
-
IUPAC Name : (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(p-tolyl)propanoic acid[1]. This systematic name precisely describes the stereochemistry (S), the N-methyl group, the 4-methyl substituent on the phenyl ring (p-tolyl), and the fluorenylmethoxycarbonyl (Fmoc) protecting group.
-
Common Synonyms :
Physicochemical and Structural Data
The fundamental properties of this compound are summarized below. This data is essential for calculating molar equivalents in synthesis, ensuring purity, and for regulatory documentation.
| Parameter | Value | Reference |
| CAS Number | 227616-20-8 | [1][2] |
| Molecular Formula | C26H25NO4 | [1] |
| Molecular Weight | 415.49 g/mol | [1] |
| Appearance | White to off-white solid | |
| Purity (Typical) | ≥95% | |
| Storage Temperature | 0-8 °C |
Table 1. Key Physicochemical Properties
Strategic Importance in Drug Development
The incorporation of N-Fmoc-N-methyl-4-methyl-L-phenylalanine into a peptide is a deliberate design choice to impart drug-like properties, addressing the inherent weaknesses of natural peptides as therapeutic agents.
Enhancing Proteolytic Resistance
The Challenge: Native peptides are often rapidly degraded in vivo by proteases, leading to a short half-life and limited therapeutic efficacy.
The Solution: The N-methyl group on the peptide backbone provides steric hindrance that blocks the access of proteolytic enzymes. This modification can dramatically increase the metabolic stability of the peptide, extending its duration of action in the body. The D-configuration of some amino acids can also impart resistance to enzymatic degradation[3].
Modulating Conformation and Bioactivity
The Challenge: The high conformational flexibility of linear peptides often results in poor receptor selectivity and lower binding affinity.
The Solution: N-methylation removes the amide proton, a critical hydrogen bond donor, thereby restricting the rotational freedom of the peptide backbone. This can pre-organize the peptide into a more rigid, bioactive conformation that fits the target receptor more precisely. This can lead to enhanced potency and selectivity. The additional 4-methyl group on the phenyl side chain can further fine-tune hydrophobic interactions within the target's binding pocket.
Field-Proven Experimental Protocol: Peptide Coupling
The successful incorporation of this sterically hindered amino acid requires an optimized coupling protocol. The following workflow is a self-validating system; failure to achieve efficient coupling will be readily apparent in the final product analysis as deletion sequences.
Materials
-
Resin-bound peptide with a free N-terminal amine
-
N-Fmoc-N-methyl-4-methyl-L-phenylalanine
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: High-purity, peptide-synthesis-grade N,N-Dimethylformamide (DMF)
Step-by-Step Methodology
-
Amino Acid Pre-activation (Causality: Overcoming Steric Hindrance): The secondary amine of the N-methylated amino acid is a poor nucleophile, and the incoming carboxylic acid is sterically bulky. Pre-activating the acid to a highly reactive HATU-derived active ester is critical to drive the reaction to completion.
-
In a separate vessel, dissolve 3.0 molar equivalents of N-Fmoc-N-methyl-4-methyl-L-phenylalanine relative to the resin's free amine loading.
-
Add 2.9 molar equivalents of HATU.
-
Add 6.0 molar equivalents of DIPEA.
-
Gently agitate for 5-10 minutes at room temperature.
-
-
Coupling to Resin:
-
Ensure the solvent is fully drained from the peptide-resin.
-
Add the pre-activated amino acid solution to the reaction vessel containing the resin.
-
Agitate for a minimum of 2 hours. An extended coupling time is often necessary for such sterically demanding couplings.
-
-
In-Process Validation (Trustworthiness Check):
-
After the coupling period, take a small sample of the resin beads.
-
Perform a qualitative test (e.g., a TNBSA test) to check for the presence of unreacted secondary amines. A positive result (e.g., orange/red beads) indicates incomplete coupling, and the coupling step should be repeated. Note: The standard Kaiser test does not work for secondary amines like N-methylated residues.
-
Experimental Workflow Diagram
The logical progression of this critical synthesis step is illustrated below.
Caption: A validated workflow for the efficient coupling of N-methylated amino acids in SPPS.
Concluding Remarks
N-Fmoc-N-methyl-4-methyl-L-phenylalanine is a highly specialized building block that empowers medicinal chemists to design peptides with enhanced stability and conformational definition. Its successful use hinges on a clear understanding of its structural benefits and the application of robust synthetic protocols designed to overcome the challenge of its steric bulk. As the pursuit of more potent and durable peptide-based therapeutics continues, the strategic use of such engineered amino acids will remain a cornerstone of innovation in drug discovery.
References
-
N-Fmoc-4-methyl-L-phenylalanine, 95% 1 g | Buy Online | Thermo Scientific Chemicals.
-
227616-20-8 | N-Fmoc-N-methyl-4-methyl-L-phenylalanine - AiFChem.
-
Fmoc-alpha-Me-Phe-OH | C50H52N2O11 | CID 129319285 - PubChem - NIH.
-
Fmoc-N-Me-Phe-OH Novabiochem 77128-73-5 - Sigma-Aldrich.
-
Fmoc-N-Me-Phe(4-COOtBu)-OH - Chem-Impex.
-
Fmoc-N-methyl-L-phenylalanine | 77128-73-5 - ChemicalBook.
-
Fmoc-Phe-OH - High-Purity Fmoc Amino Acid for Peptide Synthesis | APExBIO.
-
Nα-Fmoc-Nα-Methyl-L-phenylalanine - Chem-Impex.
-
N-Fmoc-N-methyl-4-methyl-L-phenylalanine [227616-20-8] - Aapptec Peptides.
-
N-Fmoc-N-methyl-4-methyl-L-phenylalanine | 227616-20-8 - Sigma-Aldrich.
-
Fmoc-N-Me- D -Phe-OH = 98.0 HPLC 138775-05-0 - Sigma-Aldrich.
-
Fmoc-N-Me-Ile-OH Novabiochem 138775-22-1.
-
N-Fmoc-4-methyl-L-phenylalanine, 95% 250 mg | Buy Online | Thermo Scientific Chemicals.
-
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-D-phenylalanine | Amino Acid - MedchemExpress.com.
-
CAS 138775-22-1: fmoc-N-methyl-L-isoleucine | CymitQuimica.
-
CAS 138775-05-0: Fmoc-N-methyl-D-phenylalanine - CymitQuimica.
Sources
Applications of Fmoc-N-Me-Phe(4-Me)-OH in peptide drug discovery
Title: Applications of Fmoc-N-Me-Phe(4-Me)-OH in Peptide Drug Discovery: A Technical Guide to Advanced Peptidomimetics
Executive Summary
In the landscape of modern peptide drug discovery, the transition from "hit" to "lead" often stalls due to poor pharmacokinetic (PK) profiles. Native peptides suffer from rapid proteolytic degradation and negligible membrane permeability. Fmoc-N-Me-Phe(4-Me)-OH (Fmoc-N-methyl-4-methyl-L-phenylalanine) represents a high-value, dual-modification building block designed to simultaneously address these stability/permeability deficits while probing hydrophobic pockets in target proteins.
This guide details the structural rationale, synthetic protocols, and application strategies for integrating this residue into solid-phase peptide synthesis (SPPS) workflows. It serves as a blueprint for medicinal chemists utilizing "N-methyl scanning" and "hydrophobic tuning" to engineer orally bioavailable and metabolically stable peptide therapeutics.
Part 1: The Structural Rationale[1]
The utility of Fmoc-N-Me-Phe(4-Me)-OH lies in its ability to impart two distinct but synergistic physicochemical properties to a peptide backbone:
-
N-Methylation (Backbone Modification):
-
Conformational Constraint: The N-methyl group introduces steric clash with the preceding carbonyl oxygen, severely restricting the
and torsion angles. This favors cis-peptide bond formation (or specific trans rotamers), pre-organizing the peptide into bioactive conformations (e.g., -turns). -
H-Bond Masking: By replacing the amide proton (H-bond donor) with a methyl group, the desolvation energy required to enter the lipid bilayer is reduced, significantly enhancing passive membrane permeability.
-
Proteolytic Stability: The steric bulk of the N-methyl group prevents proteases (e.g., chymotrypsin, pepsin) from accessing the scissile bond.
-
-
4-Methyl Substitution (Side-Chain Modification):
-
Hydrophobic Reach: The para-methyl group on the phenyl ring extends the hydrophobic surface area, allowing the residue to reach deeper into hydrophobic sub-pockets (e.g., the S1 or S2 pockets of GPCRs or protein-protein interaction interfaces) that native Phenylalanine cannot optimally fill.
-
Pi-Stacking Modulation: The electron-donating methyl group alters the electron density of the aromatic ring, potentially strengthening cation-
or - interactions with the target.
-
Figure 1: Synergistic impact of dual-modification on peptide physicochemical properties.
Part 2: Synthetic Methodology
Incorporating Fmoc-N-Me-Phe(4-Me)-OH into a peptide sequence is non-trivial. The N-methyl group creates significant steric hindrance, making both the coupling of this residue and the subsequent coupling onto it difficult.
Sourcing vs. In-Situ Synthesis
While Fmoc-N-Me-Phe-OH and Fmoc-Phe(4-Me)-OH are standard catalog items, the dual-modified Fmoc-N-Me-Phe(4-Me)-OH is often a custom synthesis item. Alternatively, it can be generated on-resin via site-selective N-methylation of Fmoc-Phe(4-Me)-OH.
Protocol: On-Resin Site-Selective N-Methylation (The Mitsunobu-Miller Method) Use this if the pre-methylated building block is unavailable.
-
Coupling: Couple Fmoc-Phe(4-Me)-OH to the resin using standard conditions.
-
Protection: Protect the free amine with o-NBS-Cl (2-nitrobenzenesulfonyl chloride) and collidine in NMP.
-
Methylation: Treat with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and Dimethyl Sulfate (DMS) or Methyl p-nitrobenzenesulfonate.
-
Note: This proceeds via deprotonation of the sulfonamide followed by S_N2 attack.
-
-
Deprotection: Remove the o-NBS group with
-mercaptoethanol and DBU in DMF. -
Result: Resin-bound H-N(Me)-Phe(4-Me)-[Peptide]-Resin, ready for the next coupling.
SPPS Coupling Protocols (Difficult Couplings)
When coupling the next amino acid onto the secondary amine of N-Me-Phe(4-Me), standard HBTU/DIEA protocols often fail or result in low yields.
Recommended Coupling System:
-
Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).
-
Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).
-
Stoichiometry: 3–5 equivalents of AA/HATU/HOAt.
-
Conditions: Double coupling is mandatory. Extended reaction time (2–4 hours).
-
Monitoring: The Kaiser test is invalid for secondary amines. Use the Chloranil Test or Bromophenol Blue test to monitor reaction completion.
Table 1: Coupling Reagent Performance for N-Methylated Residues
| Reagent System | Activation Speed | Epimerization Risk | Coupling Efficiency to N-Me | Recommendation |
| HBTU / HOBt | Fast | Low | Poor | Avoid |
| PyBOP / HOBt | Moderate | Low | Moderate | Acceptable alternative |
| HATU / HOAt | Very Fast | Low-Moderate | Excellent | Gold Standard |
| COMU | Very Fast | Low | Very Good | Strong Alternative |
| PyBrOP | Slow | High (if base > 2 eq) | Good | Use for extremely hindered AAs |
Part 3: Application Workflow & Decision Tree
The decision to deploy Fmoc-N-Me-Phe(4-Me)-OH should be data-driven, typically following an initial Alanine Scan or N-Methyl Scan.
Figure 2: Decision matrix for incorporating N-Me-Phe(4-Me) into lead optimization.
Case Study Context: The "Cyclosporine Effect"
This residue is frequently used to mimic the "Cyclosporine Effect," where multiple N-methylations render a peptide orally bioavailable.
-
Target: Intracellular Protein-Protein Interactions (PPIs).
-
Strategy: Replace a solvent-exposed Phenylalanine with N-Me-Phe(4-Me). The N-methylation collapses the peptide structure (hiding polar backbone amides), while the 4-Me group maintains or enhances affinity for the hydrophobic groove of the target protein.
Part 4: Quality Control & Characterization
Due to the rotameric nature of N-methylated peptides, standard QC analysis requires careful interpretation.
-
HPLC/UPLC: N-methylated peptides often display broad or split peaks due to slow cis/trans isomerization of the amide bond on the chromatographic time scale.
-
Tip: Run HPLC at elevated temperatures (50–60°C) to coalesce rotamers into a single sharp peak.
-
-
Mass Spectrometry: The 4-Me substitution adds +14 Da relative to Phe. N-methylation adds another +14 Da. Total shift: +28 Da vs Native Phe.
-
NMR: Essential for verifying the cis/trans ratio in solution, which correlates with bioactivity.
References
-
Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008).[3][4] N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. [Link][3]
-
Miller, S. C., & Scanlan, T. S. (1997). Site-selective N-methylation of peptides on solid support.[5][6] Journal of the American Chemical Society. [Link]
-
Biron, E., Chatterjee, J., & Kessler, H. (2006). Optimized selective N-methylation of peptides on solid support.[4][6] Journal of Peptide Science. [Link]
-
White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry. [Link]
-
Di Gioia, M. L., Leggio, A., & Liguori, A. (2016). N-Methylated Peptides: A Useful Tool for the Development of New Drugs.[7] Current Medicinal Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-Selective N-Methylation of Peptides on Solid Support (1997) | Stephen C. Miller | 225 Citations [scispace.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 6. DSpace [diposit.ub.edu]
- 7. chemimpex.com [chemimpex.com]
Fmoc-L-N,4-dimethyl-phenylalanine Solubility in DMF vs. Water: A Mechanistic Guide for Solid-Phase Peptide Synthesis
Executive Summary
The synthesis of proteolytically stable, membrane-permeable cyclic peptides often requires the incorporation of highly modified, non-natural amino acids[1]. Fmoc-L-N,4-dimethyl-phenylalanine (also known as Fmoc-N-Me-Phe(4-Me)-OH, CAS: 227616-20-8) is a prime example of such a building block[2]. However, its unique molecular architecture presents significant solubility challenges. This technical whitepaper explores the thermodynamic causality behind its extreme aqueous insolubility, the mechanistic reasons for its excellent solubility in N,N-Dimethylformamide (DMF)[3], and provides field-proven, self-validating protocols for handling sterically hindered amino acids in Solid-Phase Peptide Synthesis (SPPS).
Molecular Architecture & Physicochemical Profile
To understand the solubility behavior of Fmoc-L-N,4-dimethyl-phenylalanine, one must analyze the specific functional groups that dictate its physicochemical properties:
-
The Fmoc Protecting Group: The 9-fluorenylmethoxycarbonyl (Fmoc) group is a massive, highly hydrophobic bicyclic ring system. While essential for base-labile N-terminal protection during SPPS, it inherently drives down aqueous solubility[3].
-
N-Methylation: The addition of a methyl group to the α-amino nitrogen eliminates the amide N-H bond. This removes a critical hydrogen-bond donor, drastically increasing the molecule's lipophilicity and restricting the backbone's conformational flexibility[4].
-
Para-Methylation (4-Me): The addition of a methyl group at the para position of the phenylalanine aromatic ring adds further non-polar surface area, increasing the steric bulk and the overall hydrophobic moment of the side chain[2].
The Causality of Insolubility: The combination of these three hydrophobic moieties renders the molecule exceptionally lipophilic. In aqueous media, the inability of the N-methylated backbone to participate in hydrogen bonding results in a massive entropic penalty (the hydrophobic effect), forcing the molecules to aggregate rather than dissolve[5].
Thermodynamic Solvation: DMF vs. Water
The choice of solvent in SPPS is not arbitrary; it is governed by the thermodynamic principles of solvation.
-
Aqueous Media (Water): Despite its high dielectric constant, water is a polar protic solvent that relies heavily on hydrogen bond networks. Because Fmoc-N-Me-Phe(4-Me)-OH lacks sufficient H-bond donors and presents a massive hydrophobic surface area, water molecules form highly ordered clathrate cages around the solute. The thermodynamic drive to minimize this unfavorable entropy forces the amino acid to precipitate or aggregate[6].
-
DMF (N,N-Dimethylformamide): DMF is a polar aprotic solvent. Its high dipole moment allows it to effectively solvate the polar carbonyl groups of the amino acid without requiring hydrogen bond donors. Furthermore, the methyl groups of DMF interact favorably with the hydrophobic fluorenyl and tolyl rings via van der Waals dispersion forces. This dual solvating capability makes DMF the gold standard for dissolving highly modified Fmoc-amino acids[3].
Thermodynamic pathways of Fmoc-N-Me-Phe(4-Me)-OH in aqueous versus DMF solvent systems.
Comparative Solubility Data
The table below summarizes the solubility profile of Fmoc-L-N,4-dimethyl-phenylalanine across common SPPS solvents, detailing the mechanistic rationale for each observation.
| Solvent | Solubility Profile | Mechanistic Rationale | SPPS Utility |
| Water | Insoluble | Dominant hydrophobic effect; lack of H-bond donors on the N-methylated backbone[5]. | Unusable for standard SPPS without specialized surfactants[6]. |
| DMF | Excellent (>0.2 M) | Polar aprotic nature provides strong dipole-dipole interactions and van der Waals stabilization[3]. | Standard solvent for stock solutions and coupling reactions. |
| DMSO | Excellent (>0.2 M) | Extremely high polarity disrupts any pre-existing hydrophobic aggregates. | Used as an additive for highly difficult, aggregation-prone sequences. |
| DCM | Poor / Limited | Dichloromethane lacks sufficient polarity to solvate the polar backbone of the Fmoc-amino acid[3]. | Restricted to resin swelling and washing steps; unsuitable for coupling. |
Experimental Protocol: Empirical Solubility Determination & SPPS Application
Because N-methylated amino acids are sterically hindered, achieving a high-concentration, fully dissolved stock solution is critical for driving the coupling kinetics forward[7]. The following step-by-step protocol incorporates a self-validating feedback loop to ensure scientific integrity before proceeding to resin coupling.
Step-by-Step Workflow
-
Precise Weighing: Accurately weigh the required amount of Fmoc-N-Me-Phe(4-Me)-OH to achieve a target concentration of 0.2 M to 0.5 M[3].
-
Solvent Addition: Add peptide-synthesis-grade DMF. Causality Note: Standard grade DMF degrades over time to release dimethylamine, which can prematurely cleave the base-labile Fmoc protecting group[3].
-
Agitation & Sonication: Vortex the mixture for 1–2 minutes. If the bulky side chains cause transient aggregation, apply ultrasonic assistance for 5 minutes to overcome the kinetic barrier of dissolution.
-
Self-Validation (Visual & UV-Vis):
-
Visual: Inspect the vial against a light source. The solution must be completely optically clear.
-
Spectroscopic: Because the fluorenyl group absorbs strongly at ~300 nm, a small aliquot can be diluted and analyzed via UV-Vis to empirically validate the exact concentration[3].
-
-
Activation & Coupling: Due to the severe steric hindrance of the N-methyl group, standard carbodiimide chemistry (DIC/HOBt) often fails. Activate the dissolved amino acid using highly reactive uronium salts like HATU[1] or phosphonium salts like PyBrOP[7], in the presence of N,N-Diisopropylethylamine (DIPEA).
Empirical workflow for validating Fmoc-amino acid solubility and SPPS coupling.
Overcoming Aqueous Insolubility: Green Chemistry Innovations
Despite the efficacy of DMF, it is a hazardous solvent facing increasing regulatory restrictions (e.g., EU REACH regulations)[8]. The field of Aqueous Solid-Phase Peptide Synthesis (ASPPS) is rapidly evolving to force highly hydrophobic molecules like Fmoc-N-Me-Phe(4-Me)-OH into aqueous solution.
Current state-of-the-art methodologies include:
-
Micellar Solubilization: Utilizing non-ionic surfactants. For highly hydrophobic phenylalanine derivatives, researchers have demonstrated that an 8:1 (w/w) ratio of Tween 80 to Fmoc-amino acid is required to achieve stable solubility in water at room temperature[6].
-
Nanoparticle Dispersion: Fmoc-amino acids can be pulverized using a ball mill with zirconium oxide beads in the presence of polyethylene glycol (PEG). This creates water-dispersible nanoparticles ranging from 250 to 500 nm, allowing SPPS to proceed entirely in aqueous media[5].
-
Co-Solvent Systems: Utilizing greener water-miscible organic solvents, such as a 60:40 mixture of Water and Isopropyl Alcohol (IPA), paired with water-soluble carbodiimides (e.g., EDC·HCl)[8].
Conclusion
Fmoc-L-N,4-dimethyl-phenylalanine is a highly valuable, yet physically stubborn building block in modern peptide drug discovery. Its insolubility in water is a direct thermodynamic consequence of its bulky, hydrophobic, and N-methylated structure. By leveraging the polar aprotic properties of DMF, alongside rigorous self-validating preparation protocols and advanced coupling reagents (HATU/PyBrOP), researchers can efficiently incorporate this sterically hindered amino acid into complex peptide sequences. As green chemistry advances, micellar and nanoparticulate formulations offer promising pathways to eventually transition these syntheses into aqueous environments.
References
-
A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. Benchchem. 3
-
Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. ACS Sustainable Chemistry & Engineering. 8
-
Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. Open Access Pub. 6
-
Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles. PMC. 5
-
Chemical Models of Peptide Formation in Translation. PMC. 4
-
Structural Features in Orally Bioavailable Cyclic Peptides. UQ eSpace - The University of Queensland. 1
-
Chemistry and Biology of Natural Product-derived Protease Inhibitors. Eldorado - Repository of the TU Dortmund. 7
-
Fmoc-N-Me-Phe(4-Me)-OH. CLEARSYNTH. 2
Sources
- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 2. clearsynth.com [clearsynth.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemical Models of Peptide Formation in Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openaccesspub.org [openaccesspub.org]
- 7. eldorado.tu-dortmund.de [eldorado.tu-dortmund.de]
- 8. pubs.acs.org [pubs.acs.org]
The Cornerstone of Stability: A Technical Guide to N-Methylated Phenylalanine in Peptide Drug Development
Abstract
The therapeutic promise of peptides is often curtailed by their inherent metabolic fragility. Rapid clearance by endogenous proteases, particularly at specific amino acid residues, presents a significant hurdle in the translation of potent peptide candidates into viable clinical drugs. This technical guide provides an in-depth exploration of a powerful medicinal chemistry strategy to overcome this limitation: the site-specific incorporation of N-methylated phenylalanine (N-Me-Phe). We will dissect the underlying mechanism of proteolytic resistance, provide field-proven experimental protocols for synthesis and stability assessment, and present the quantitative impact of this modification. This document is intended for researchers, chemists, and drug development professionals seeking to enhance the pharmacokinetic profiles of their peptide-based therapeutics.
The Challenge of Peptide Instability: A Focus on Phenylalanine
Peptide therapeutics offer high selectivity and potency but are often plagued by short in-vivo half-lives, primarily due to enzymatic degradation.[1][2] Proteases, such as chymotrypsin found in the digestive tract and plasma, exhibit a strong preference for cleaving peptide bonds at the C-terminus of large hydrophobic residues, with Phenylalanine (Phe) being a prime recognition site.[3][4] This susceptibility severely limits the bioavailability and duration of action of many promising peptide leads, necessitating frequent administration and high doses.[1]
To engineer metabolically robust peptides, strategic chemical modifications are essential. Among the most effective and widely adopted approaches is the N-methylation of the peptide backbone.[5][6] This guide focuses specifically on the role and application of N-methylated phenylalanine as a cornerstone for building protease resistance.
The Mechanism of Protection: Steric Shielding by N-Methylation
The incorporation of an N-methyl group onto the amide nitrogen of a phenylalanine residue introduces a profound, localized change in the peptide backbone that confers exceptional stability. The primary mechanism is steric hindrance.[7]
Proteolytic enzymes like chymotrypsin have a well-defined active site that must accommodate the substrate peptide in a specific conformation for catalysis to occur. The addition of a methyl group to the amide nitrogen physically obstructs the enzyme's access to the scissile peptide bond. This "steric shield" prevents the formation of the enzyme-substrate complex required for hydrolysis, effectively halting degradation at that site.[7] Studies have demonstrated that even a single N-methylation can increase resistance to proteolysis by 72 to over 1000-fold.[8]
Beyond simple steric blocking, N-methylation also imposes significant conformational constraints on the peptide backbone.[9] It removes a hydrogen bond donor and restricts rotation around the Cα-C bond, often favoring a trans conformation of the preceding peptide bond.[7] This localized rigidity can pre-organize the peptide into a bioactive conformation, potentially enhancing receptor binding affinity, although it can also introduce unfavorable steric clashes if the methylated residue is critical for receptor interaction.[2][10]
Quantifying the Impact: N-Me-Phe vs. Native Phe
The strategic substitution of Phenylalanine with N-methyl-Phenylalanine yields dramatic and quantifiable improvements in metabolic stability. While the exact impact is sequence-dependent, the data consistently show a significant extension of peptide half-life in biological matrices.
The following table provides a representative summary of the expected improvements based on findings from multiple studies.[1][7][8][11]
| Parameter | Peptide with L-Phenylalanine | Peptide with N-Methyl-L-Phenylalanine | Rationale for Improvement |
| Half-life in Human Plasma (t½) | Typically < 10 minutes | > 8 hours | Resistance to circulating proteases.[8] |
| Half-life with Chymotrypsin (t½) | Minutes | Hours to > 24 hours | Direct steric blockade of the chymotrypsin active site.[8] |
| Receptor Binding Affinity (Kᵢ) | Sequence Dependent | May Increase, Decrease, or Remain Unchanged | Conformational rigidity can pre-organize the peptide for optimal binding or cause steric clashes with the receptor.[2][7] |
| Oral Bioavailability | Extremely Low (<1%) | Can be significantly improved | Increased stability in the gastrointestinal tract and enhanced membrane permeability.[2][12] |
Experimental Protocols: A Practical Guide
Synthesizing and evaluating N-methylated peptides requires specialized protocols to address the unique challenges posed by this modification, particularly the reduced nucleophilicity of the N-methylated amine.
Synthesis: Solid-Phase Peptide Synthesis (SPPS) of an N-Me-Phe Containing Peptide
This protocol outlines the manual synthesis using standard Fmoc/tBu chemistry. The critical step is the coupling of an amino acid onto the N-methylated amine of the N-Me-Phe residue, which requires a more potent coupling agent and potentially longer reaction times.[13]
Methodology:
-
Resin Preparation: Swell Rink Amide resin in N,N-Dimethylformamide (DMF) for 1 hour in a suitable SPPS vessel.[14]
-
Standard Amino Acid Coupling:
-
Perform Fmoc deprotection using 20% (v/v) piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF and Dichloromethane (DCM).
-
Couple the subsequent Fmoc-protected amino acids using a standard activator like HBTU in the presence of a base such as N,N-Diisopropylethylamine (DIPEA). Monitor coupling completion with a Kaiser test.[15]
-
-
Fmoc-N-Me-Phe Coupling: Couple Fmoc-N-Me-Phe-OH using the same standard conditions as in step 2. The coupling of the N-methylated amino acid is generally not problematic.
-
Coupling onto the N-Me-Phe Residue (Critical Step):
-
Perform Fmoc deprotection of the N-Me-Phe residue as standard.
-
For the subsequent amino acid, use a more powerful coupling reagent combination. A highly recommended system is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt (1-Hydroxy-7-azabenzotriazole) and DIPEA .[13]
-
Use 4-5 equivalents of the amino acid and coupling reagents.
-
Allow the coupling reaction to proceed for an extended period (e.g., 2-4 hours) at room temperature.
-
Causality: The secondary amine of the N-methylated residue is less nucleophilic and more sterically hindered than a primary amine, necessitating a more potent acylating agent (HATU) and longer reaction time to drive the reaction to completion. The Kaiser test is not useful here as it only detects primary amines; a small test cleavage and LC-MS analysis may be required for optimization.
-
-
Chain Elongation & Cleavage: Continue peptide chain elongation using standard protocols. After the final Fmoc deprotection, wash the resin and cleave the peptide from the solid support while simultaneously removing side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water).[14]
-
Purification and Analysis: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity via Liquid Chromatography-Mass Spectrometry (LC-MS).[16][17] N-methylated peptides typically exhibit a longer retention time on RP-HPLC compared to their non-methylated counterparts due to increased hydrophobicity.[16]
Metabolic Stability Assessment
Evaluating the stability of the synthesized peptide is a critical validation step. This can be performed in a general biological matrix like plasma or against a specific, targeted protease like chymotrypsin.
Protocol: Chymotrypsin Digestion Assay [3][14][18]
-
Solution Preparation:
-
Prepare a 1 mg/mL stock solution of the test peptide (both native and N-Me-Phe versions) in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 8.0 with 10 mM CaCl₂).
-
Reconstitute sequencing grade chymotrypsin in 1 mM HCl to a stock concentration of 1 mg/mL.
-
-
Digestion Reaction:
-
In a microcentrifuge tube, combine the peptide solution with chymotrypsin to achieve a final enzyme-to-substrate ratio of 1:50 (w/w).
-
Incubate the reaction mixture at 37°C.
-
-
Time-Point Sampling:
-
Withdraw aliquots at specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours).
-
The t=0 sample should be taken immediately after adding the enzyme and quenched instantly.
-
-
Quenching: Stop the enzymatic reaction by adding the aliquot to a quenching solution, such as 10% TFA.[14]
-
Analysis: Analyze each quenched sample by RP-HPLC or LC-MS. Monitor the decrease in the peak area of the intact parent peptide over time.
-
Data Analysis: Plot the percentage of intact peptide remaining relative to the t=0 sample against time. Calculate the half-life (t½) from the degradation curve.
Protocol: Plasma Stability Assay [19][20][21]
-
Solution Preparation: Prepare a 1 mg/mL stock solution of the peptide.
-
Incubation:
-
Pre-warm human plasma (with an anticoagulant like K₂EDTA) to 37°C.
-
Spike the peptide stock solution into the plasma to a final concentration of 1-10 µM.
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Time-Point Sampling: Withdraw aliquots at specified time points (e.g., 0, 30, 60, 120, 240, 480 minutes).
-
Quenching and Protein Precipitation:
-
Quench each aliquot by adding it to 3-4 volumes of ice-cold acetonitrile containing an internal standard (a stable, non-interacting peptide).
-
Vortex vigorously and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated plasma proteins.
-
Causality: Acetonitrile serves the dual purpose of stopping enzymatic activity and precipitating proteins that would otherwise interfere with the LC-MS analysis.
-
-
Analysis: Transfer the supernatant to a new plate or vial and analyze by a validated LC-MS/MS method to quantify the concentration of the parent peptide.
-
Data Analysis: Calculate the percentage of peptide remaining at each time point relative to t=0 and determine the in vitro half-life.
Conclusion and Future Perspectives
The incorporation of N-methylated phenylalanine is a robust, validated, and highly effective strategy for mitigating proteolytic degradation in peptide drug discovery. By providing a steric shield against common proteases like chymotrypsin, this single-atom modification can dramatically extend a peptide's metabolic half-life, a critical step toward achieving a viable pharmacokinetic profile. The protocols and data presented in this guide offer a framework for the rational design, synthesis, and evaluation of N-Me-Phe-containing peptides. As the field of peptide therapeutics continues to advance, the strategic and judicious use of N-methylation will remain a cornerstone of medicinal chemistry efforts to create more stable, bioavailable, and clinically successful drugs.
References
-
Fiacco, S. V., & Roberts, R. W. (2008). N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity. Chembiochem, 9(14), 2200-3. Available at: [Link]
-
Li, P., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892. Available at: [Link]
-
Chatterjee, J., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1331-42. Available at: [Link]
-
Zhang, L., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry, 141, 106892. Available at: [Link]
-
Giménez, D. (2018). Backbone N-modified peptides: beyond N-methylation. Dipòsit Digital de la Universitat de Barcelona. Available at: [Link]
-
Chatterjee, J., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Semantic Scholar. Available at: [Link]
-
Charnwood Discovery. (n.d.). Plasma Stability In Vitro Assay. Charnwood Discovery Services. Available at: [Link]
-
Amanote Research. (2008). N-Methyl Scanning Mutagenesis Generates. Available at: [Link]
-
Sun, D., Zhang, L., & Wang, J. (2011). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 23(9), 3793-3796. Available at: [Link]
-
Hoffmann, T., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Available at: [Link]
-
Fiacco, S. V., & Roberts, R. W. (2008). N-Methyl scanning mutagenesis generates protease-resistant G protein ligands with improved affinity and selectivity. Chembiochem, 9(14), 2200-3. Available at: [Link]
-
Pharmacology Discovery Services. (n.d.). In Vitro ADME, Stability Test, Plasma, Rat. Eurofins. Available at: [Link]
-
Tinzl, M., et al. (2018). LC–MS analysis of all fifteen non‐natural multiply α‐N‐methylated... ResearchGate. Available at: [Link]
-
Guzmán, F., et al. (2018). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 33, 48-57. Available at: [Link]
-
Hoffmann, T., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Available at: [Link]
-
Nowick, J.S. (2011). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]
-
Mass Spectrometry Research Facility. (n.d.). In-solution Chymotrypsin Enzymatic Digestion. University of Massachusetts Chan Medical School. Available at: [Link]
-
Pavan, M., & Cronin, L. (2016). Tuning of protease resistance in oligopeptides through N-alkylation. Chemical Communications, 52(43), 7013-7016. Available at: [Link]
-
Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-66. Available at: [Link]
-
Behrendt, R., et al. (2016). Synthetic Strategies in Solid-Phase Peptide Synthesis: N-Terminus Modification. Durham University. Available at: [Link]
-
Sng, J. H., et al. (2023). Identification of stabilizing point mutations through mutagenesis of destabilized protein libraries. ScienceOpen. Available at: [Link]
-
CRL MS Facility. (n.d.). In-solution Chymotrypsin Enzymatic Digestion. University of Oxford. Available at: [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254. Available at: [Link]
-
PEPDOO. (2025). Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. PEPDOO. Available at: [Link]
-
Fauchère, J. L., & Thurieau, C. (2018). Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties. Peptide Science, 110(5), e24047. Available at: [Link]
-
ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques and Applications. ResolveMass. Available at: [Link]
-
Al-Azzam, O., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2314. Available at: [Link]
-
Held, J. M., et al. (2013). Evaluation of peptide concentration on stability of signal over time.... ResearchGate. Available at: [Link]
-
Alam, U., et al. (2025). PEPlife2: A Updated Repository of the Half-life of Peptides. bioRxiv. Available at: [Link]
-
Adejare, A., & Nguyen, T. (2023). Installing Modified Phenylalanine to Improve Peptide Therapeutics for Alzheimer's Diseases. Digital Commons@Kennesaw State University. Available at: [Link]
-
Honda, T., et al. (2007). Differential receptor binding characteristics of consecutive phenylalanines in micro-opioid specific peptide ligand endomorphin-2. Bioorganic & Medicinal Chemistry, 15(11), 3883-8. Available at: [Link]
-
Gene Target Solutions. (n.d.). Modified Chymotrypsin (Bovine) - Sequencing Grade. Gene Target Solutions. Available at: [Link]
-
Resyn Biosciences. (n.d.). Comprehensive protein sequence coverage using MagReSyn® Trypsin & MagReSyn® Chymotrypsin. Resyn Biosciences. Available at: [Link]
-
Gali, M., et al. (1999). Importance of the C-terminal Phenylalanine of Gastrin for Binding to the Human CCK2 Receptor. Creighton University. Available at: [Link]
-
Kim, H. G., et al. (2015). Stability Test and Quantitative and Qualitative Analyses of the Amino Acids in Pharmacopuncture Extracted from Scolopendra subspinipes mutilans. Journal of Pharmacopuncture, 18(4), 43-49. Available at: [Link]
-
Said, A., & Theuretzbacher, U. (2020). Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy. Journal of Clinical Medicine, 9(3), 859. Available at: [Link]
-
Wang, Y., et al. (2024). Recent progress in quantitative analysis of self‐assembled peptides. Aggregate, 5(1), e425. Available at: [Link]
-
Patil, D., et al. (2022). Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics. ResearchGate. Available at: [Link]
Sources
- 1. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals [mdpi.com]
- 2. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. genetargetsolutions.com.au [genetargetsolutions.com.au]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. Differential receptor binding characteristics of consecutive phenylalanines in micro-opioid specific peptide ligand endomorphin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chemistry.du.ac.in [chemistry.du.ac.in]
- 16. benchchem.com [benchchem.com]
- 17. resolvemass.ca [resolvemass.ca]
- 18. In-solution Chymotrypsin Enzymatic Digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 19. charnwooddiscovery.com [charnwooddiscovery.com]
- 20. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Engineering Proteolytic Stability and Bioavailability: A Technical Guide to N-Fmoc-N-methyl-4-methyl-L-phenylalanine in Peptide Synthesis
Target Audience: Researchers, Medicinal Chemists, and Peptide Drug Development Professionals Molecule: N-Fmoc-N-methyl-4-methyl-L-phenylalanine (CAS: 227616-20-8)
Executive Summary
The transition of peptide therapeutics from discovery to clinical application is frequently bottlenecked by poor pharmacokinetic (PK) profiles—specifically, rapid proteolytic degradation and low membrane permeability. The incorporation of non-canonical amino acids is a field-proven strategy to overcome these limitations. N-Fmoc-N-methyl-4-methyl-L-phenylalanine (CAS: 227616-20-8) represents a highly specialized, dual-modified building block designed for Solid-Phase Peptide Synthesis (SPPS) 1.
By combining backbone N-methylation with a para-methylated phenyl side chain, this derivative offers synergistic enhancements to both the metabolic stability and target affinity of bioactive peptides. This whitepaper dissects the mechanistic rationale behind its use, evaluates the current supplier landscape, and provides a self-validating synthetic protocol to overcome the steric hurdles associated with its incorporation.
Mechanistic Rationale: The Dual-Modification Advantage
As application scientists, we do not modify peptide sequences arbitrarily; every structural change must have a defined pharmacokinetic or pharmacodynamic causality. The value of N-Fmoc-N-methyl-4-methyl-L-phenylalanine lies in its two distinct modifications:
A. The Causality of Backbone N-Methylation
The addition of a methyl group to the amide nitrogen fundamentally alters the peptide's interaction with its environment:
-
Proteolytic Shielding: The steric bulk of the N-methyl group physically occludes the scissile amide bond, preventing endopeptidases from accessing the active site. This dramatically increases the in vivo half-life of the peptide 2.
-
Membrane Permeability: Native peptide bonds act as strong hydrogen-bond donors, which restricts passive diffusion across lipid bilayers. N-methylation eliminates this H-bond donor, increasing the molecule's lipophilicity and facilitating cellular uptake and oral bioavailability 3.
B. The Causality of Para-Methylation (Side Chain)
While standard phenylalanine provides baseline hydrophobicity, the addition of a methyl group at the para position (4-methyl) expands the hydrophobic surface area. This subtle increase in steric bulk enhances van der Waals interactions within the hydrophobic pockets of target receptors, often leading to improved binding affinity and receptor selectivity [[4]]().
Structural modifications driving pharmacokinetic improvements in peptide design.
Supplier Landscape and Purity Specifications
When sourcing N-Fmoc-N-methyl-4-methyl-L-phenylalanine, optical (enantiomeric) purity is just as critical as chemical purity. N-methylated amino acids are notoriously prone to racemization during activation due to the rapid formation of oxazolonium intermediates 5. Using a starting material with
Below is a consolidated view of verified commercial suppliers and their specifications:
| Supplier | Catalog / SKU | Purity Specification | Storage Conditions |
| Sigma-Aldrich 6 | ADVH14DBCBAB | 0–8 °C | |
| Ambeed 7 | A632941 | 2–8 °C, Sealed | |
| AiFChem [[8]]() | ACXHYE057 | Room Temp / In stock | |
| abcr Gute Chemie 9 | AB638536 | Specification dependent | Standard |
Advanced SPPS Workflow: Overcoming Steric Hindrance
Standard SPPS coupling protocols (e.g., HBTU/DIPEA for 30 minutes) will systematically fail when incorporating N-methylated amino acids. The secondary amine is a poor nucleophile, and the resulting steric clash leads to truncated deletion sequences 3.
To ensure scientific integrity, we employ a self-validating workflow utilizing orthogonal colorimetric assays to guarantee coupling efficiency at each highly hindered step.
Self-Validating Protocol for N-Methyl Coupling
Step 1: Coupling the N-Me-Phe(4-Me) Residue
-
Causality: We replace standard HBTU with HATU. The 7-azabenzotriazole leaving group of HATU is significantly more reactive, which is mandatory for driving the reaction forward against steric resistance.
-
Method: Dissolve 3.0 equiv of N-Fmoc-N-methyl-4-methyl-L-phenylalanine and 2.9 equiv of HATU in DMF. Add 6.0 equiv of DIPEA. Crucial: Limit preactivation to exactly 1 minute to prevent epimerization 5. Add to the resin and couple for 2 hours at room temperature, or utilize microwave assistance (75°C for 10 min) to accelerate the kinetics [[10]]().
-
Validation (Kaiser Test): Perform a standard Kaiser test. A negative result (yellow beads) confirms that all primary amines from the previous residue have been successfully acylated.
Step 2: Fmoc Deprotection
-
Method: Treat the resin with 20% piperidine in DMF (2 x 10 mins).
-
Validation: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm in the flow-through to confirm complete deprotection.
Step 3: Coupling the Next Amino Acid (The Critical Bottleneck)
-
Causality: The resin now presents an N-terminal secondary amine. This is the most difficult coupling step in the sequence. If HATU fails, you must switch to symmetric anhydrides or triphosgene activation [[5]]().
-
Validation (Chloranil Test): The Kaiser test yields false negatives for secondary amines. You must use the Chloranil test (acetaldehyde and p-chloranil). If the beads turn blue/green, unreacted secondary amines remain, and the coupling must be repeated. A negative result (colorless/yellowish beads) validates successful coupling.
Self-validating solid-phase peptide synthesis (SPPS) cycle utilizing orthogonal colorimetric assays.
References
- echemi.com - N-Fmoc-N-methyl-4-methyl-L-phenylalanine CAS NO 227616-20-8
- nih.
- aifchem.com - 227616-20-8 | N-Fmoc-N-methyl-4-methyl-L-phenylalanine
- ambeed.com - CAS No.
- sigmaaldrich.com - N-Fmoc-N-methyl-4-methyl-L-phenylalanine | 227616-20-8
- chemimpex.com - Fmoc-4-methyl-L-phenylalanine
- abcr.com - AB638536 | CAS 227616-20-8 – abcr Gute Chemie
- lifetein.
- merckmillipore.com - N-Methylated Amino Acids | Reagents, Chemicals and Labware
- acs.org - Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique
Sources
- 1. echemi.com [echemi.com]
- 2. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. chemimpex.com [chemimpex.com]
- 5. N-Methylated Amino Acids | Reagents, Chemicals and Labware | Merck [merckmillipore.com]
- 6. N-Fmoc-N-methyl-4-methyl-L-phenylalanine | 227616-20-8 [sigmaaldrich.com]
- 7. CAS No. 227616-20-8 Specifications | Ambeed [ambeed.com]
- 8. 227616-20-8 | N-Fmoc-N-methyl-4-methyl-L-phenylalanine - AiFChem [aifchem.com]
- 9. AB638536 | CAS 227616-20-8 – abcr Gute Chemie [abcr.com]
- 10. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Comparative Analysis of N-methyl-L-phenylalanine and N-methyl-4-methyl-L-phenylalanine for Researchers and Drug Development Professionals
Abstract
The strategic modification of amino acids is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of peptide-based therapeutics. This guide provides an in-depth technical comparison of two closely related, non-proteinogenic amino acids: N-methyl-L-phenylalanine and N-methyl-4-methyl-L-phenylalanine. While both molecules share the characteristic N-methylation that imparts enhanced metabolic stability and conformational rigidity, the addition of a methyl group at the para-position of the phenyl ring in N-methyl-4-methyl-L-phenylalanine introduces subtle yet significant alterations to its physicochemical and biological profile. This document will explore the nuances of their chemical structures, synthesis, and analytical characterization, and delve into the implications of these differences for their application in drug design and development.
Introduction: The Significance of N-methylation and Aromatic Substitution in Peptide Drug Design
N-methylation, the substitution of a methyl group for a hydrogen atom on the backbone amide nitrogen of an amino acid, is a powerful tool in peptide and peptidomimetic drug design. This seemingly minor modification can profoundly impact a peptide's properties by:
-
Enhancing Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, thereby increasing the in-vivo half-life of the peptide.[1][2]
-
Improving Membrane Permeability: By removing a hydrogen bond donor, N-methylation increases the lipophilicity of the peptide, which can lead to improved cell permeability and oral bioavailability.[1][2]
-
Constraining Conformation: The steric bulk of the N-methyl group restricts the rotation around the peptide backbone, reducing conformational flexibility. This can pre-organize a peptide into its bioactive conformation, potentially leading to increased receptor affinity and selectivity.[1][2]
Concurrently, modifications to the aromatic side chains of amino acids like phenylalanine offer another avenue for optimizing drug candidates. The introduction of substituents on the phenyl ring can influence:
-
Hydrophobicity and Lipophilicity: A methyl group on the phenyl ring increases the hydrophobicity of the amino acid side chain.
-
Steric Interactions: The added bulk of the methyl group can influence how the amino acid side chain fits into a receptor binding pocket.
-
Electronic Properties: While a methyl group is weakly electron-donating, it can subtly alter the electronic distribution of the aromatic ring, potentially affecting cation-π or other non-covalent interactions.
This guide focuses on the interplay of these two modifications by comparing N-methyl-L-phenylalanine with its para-methylated counterpart, N-methyl-4-methyl-L-phenylalanine.
Structural and Physicochemical Properties: A Comparative Analysis
The core structural difference between N-methyl-L-phenylalanine and N-methyl-4-methyl-L-phenylalanine lies in the presence of a methyl group on the phenyl ring. This seemingly small addition has a cascading effect on several key physicochemical properties relevant to drug development.
| Property | N-methyl-L-phenylalanine | N-methyl-4-methyl-L-phenylalanine (Predicted/Inferred) | Impact of the 4-Methyl Group |
| Molecular Formula | C₁₀H₁₃NO₂[3] | C₁₁H₁₅NO₂ | Addition of a CH₂ unit |
| Molecular Weight | 179.22 g/mol [3] | 193.25 g/mol | Increased molecular weight |
| LogP (Predicted) | ~1.5 - 2.0 | ~2.0 - 2.5 | Increased lipophilicity/hydrophobicity |
| Polar Surface Area (PSA) | ~38.3 Ų | ~38.3 Ų | Unchanged |
| Hydrogen Bond Donors | 1 | 1 | Unchanged |
| Hydrogen Bond Acceptors | 2 | 2 | Unchanged |
| Aromatic Ring | Phenyl | p-Tolyl | Altered steric and electronic profile |
Key Insights:
-
The most significant impact of the 4-methyl group is the increase in lipophilicity , as indicated by the predicted higher LogP value. This can have a dual effect in drug design: potentially improving membrane permeability while possibly decreasing aqueous solubility.
-
The steric bulk of the tolyl group in N-methyl-4-methyl-L-phenylalanine is greater than the phenyl group. This can lead to more specific interactions within a binding pocket, potentially enhancing selectivity, but could also introduce steric clashes that reduce affinity.
Synthesis of N-methyl-L-phenylalanine and N-methyl-4-methyl-L-phenylalanine
The synthesis of N-methylated amino acids can be challenging due to the potential for over-methylation and racemization. Several robust methods have been developed, and a common strategy involves the N-methylation of a protected amino acid precursor.
General Synthetic Workflow
A widely applicable method for the synthesis of both N-methyl-L-phenylalanine and N-methyl-4-methyl-L-phenylalanine is the reductive amination of the corresponding L-phenylalanine derivative.
Caption: General synthetic workflow for N-methylation of phenylalanine derivatives.
Detailed Experimental Protocol: Synthesis of N-methyl-4-methyl-L-phenylalanine
This protocol is adapted from established methods for the N-methylation of amino acids.[1]
Step 1: N-Protection of 4-Methyl-L-phenylalanine
-
Suspend 4-methyl-L-phenylalanine (1.0 eq) in a suitable solvent such as a mixture of dioxane and water.
-
Add a base, for example, sodium hydroxide (2.0 eq), and stir until the amino acid dissolves.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) for Boc protection, or benzyl chloroformate (Cbz-Cl) for Cbz protection.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to pH 2-3.
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-protected 4-methyl-L-phenylalanine.
Step 2: N-Methylation
-
Dissolve the N-protected 4-methyl-L-phenylalanine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C.
-
Carefully add sodium hydride (NaH) (2.2 eq) portion-wise.
-
Allow the mixture to stir at 0°C for 30 minutes.
-
Add methyl iodide (CH₃I) (1.5 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by the slow addition of water.
-
Acidify the mixture and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the N-methylated, N-protected product.
Step 3: Deprotection
-
For Boc-protected amino acid: Dissolve the product from Step 2 in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 1:1 v/v) and stir at room temperature for 1-2 hours.
-
For Cbz-protected amino acid: Dissolve the product in a suitable solvent like methanol and subject it to catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
Step 4: Purification
-
Concentrate the deprotected product under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure N-methyl-4-methyl-L-phenylalanine.
Analytical Characterization
The purity and identity of N-methyl-L-phenylalanine and N-methyl-4-methyl-L-phenylalanine are typically confirmed using a combination of analytical techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is essential to confirm the enantiomeric purity of the synthesized amino acids, as racemization can be a side reaction during N-methylation.
-
Stationary Phase: Chiral stationary phases (CSPs) such as those based on cyclodextrins, macrocyclic glycopeptides (e.g., teicoplanin or vancomycin), or Pirkle-type phases are commonly used.
-
Mobile Phase: The choice of mobile phase depends on the CSP and can range from normal-phase (e.g., hexane/isopropanol) to reversed-phase (e.g., acetonitrile/water with additives like TFA) or polar organic modes.
-
Detection: UV detection is typically used, monitoring at a wavelength where the phenyl or tolyl group absorbs (around 210-260 nm).
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the compounds.
-
N-methyl-L-phenylalanine: Expected [M+H]⁺ = 180.10
-
N-methyl-4-methyl-L-phenylalanine: Expected [M+H]⁺ = 194.12
Common fragmentation patterns for N-methylated amino acids involve the loss of the carboxylic acid group and fragmentation around the alpha-carbon.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. Key signals to look for include:
-
A singlet corresponding to the N-methyl protons (typically around 2.3-2.8 ppm in ¹H NMR).
-
For N-methyl-4-methyl-L-phenylalanine, an additional singlet for the para-methyl protons on the aromatic ring (around 2.3 ppm in ¹H NMR).
-
The characteristic aromatic proton signals, which will show a different splitting pattern for the para-substituted ring compared to the monosubstituted ring.
Biological Activity and Implications in Drug Design: A Comparative Perspective
While direct comparative studies on the biological activities of N-methyl-L-phenylalanine and N-methyl-4-methyl-L-phenylalanine are limited in publicly available literature, we can infer their potential differential effects based on their structural differences and the established principles of medicinal chemistry.
Receptor Interactions
The introduction of the para-methyl group can significantly alter how a peptide containing this residue interacts with its target receptor.
Caption: Hypothetical differential binding of N-methyl-L-phenylalanine and N-methyl-4-methyl-L-phenylalanine in a receptor pocket.
The increased hydrophobicity and steric bulk of the p-tolyl group in N-methyl-4-methyl-L-phenylalanine could lead to:
-
Increased Affinity: If the receptor's binding pocket has a corresponding hydrophobic sub-pocket that can accommodate the para-methyl group, this can lead to a significant increase in binding affinity.
-
Altered Selectivity: The requirement for this specific sub-pocket could lead to enhanced selectivity for a particular receptor subtype over others that lack this feature.
-
Decreased Affinity: Conversely, if the binding pocket is sterically constrained, the additional methyl group could lead to a steric clash, resulting in reduced binding affinity.
For instance, L-phenylalanine is known to interact with the N-methyl-D-aspartate (NMDA) receptor.[4] While the direct effects of N-methylation and para-methylation on this interaction are not well-documented in a comparative manner, it is plausible that these modifications could modulate the affinity and/or efficacy at this and other receptors.
Pharmacokinetics
The increased lipophilicity of N-methyl-4-methyl-L-phenylalanine is predicted to have a notable impact on its pharmacokinetic profile when incorporated into a peptide. This could manifest as:
-
Enhanced Membrane Permeability: The more lipophilic nature may facilitate passive diffusion across cell membranes, potentially improving oral bioavailability and blood-brain barrier penetration.
-
Increased Plasma Protein Binding: Higher lipophilicity often correlates with increased binding to plasma proteins like albumin, which can affect the free drug concentration and prolong the half-life.
-
Altered Metabolism: While the N-methyl group confers stability against peptidases, the aromatic methyl group could be a site for metabolism by cytochrome P450 enzymes (e.g., benzylic hydroxylation).
Conclusion
N-methyl-L-phenylalanine and N-methyl-4-methyl-L-phenylalanine represent two valuable tools in the arsenal of the medicinal chemist. While both offer the advantages of N-methylation, the addition of a para-methyl group on the phenyl ring provides a further handle for modulating the properties of a peptide therapeutic. The choice between these two amino acids will depend on the specific goals of the drug design project and the nature of the target receptor. The increased lipophilicity and steric bulk of N-methyl-4-methyl-L-phenylalanine can be leveraged to enhance affinity and selectivity, but careful consideration must be given to the potential for steric hindrance and altered metabolic pathways. Further direct comparative studies of these two molecules are warranted to fully elucidate their differential biological activities and to guide their rational application in the development of next-generation peptide drugs.
References
- Sun, D., Zhang, L., & Wang, J. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 24(1), 319-322.
- Glushakov, A. V., Dennis, D. M., Sica, D. A., & Valdes, R. (2002). Specific inhibition of N-methyl-D-aspartate receptor function in rat hippocampal neurons by L-phenylalanine at concentrations observed during phenylketonuria.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6951135, N-Methylphenylalanine. Retrieved from [Link].
- Biron, E., Chatterjee, J., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of chemical research, 41(10), 1373-1383.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. chemimpex.com [chemimpex.com]
- 3. N-Methylphenylalanine | C10H13NO2 | CID 6951135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Specific inhibition of N-methyl-D-aspartate receptor function in rat hippocampal neurons by L-phenylalanine at concentrations observed during phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Technical Guide & Safety Data Sheet: Fmoc-N-Me-Phe(4-Me)-OH in Advanced Peptide Synthesis
Executive Summary & Chemical Identity
The incorporation of non-canonical amino acids into peptide backbones is a cornerstone of modern peptidomimetic drug development. Fmoc-N-Me-Phe(4-Me)-OH (CAS: 227616-20-8) is a highly specialized, synthetically modified phenylalanine derivative [1]. It features two critical modifications: an
This guide provides an authoritative synthesis of the safety handling protocols (SDS) and the mechanistic methodologies required to successfully integrate this sterically hindered building block into Solid-Phase Peptide Synthesis (SPPS).
Physicochemical Properties
The quantitative data for Fmoc-N-Me-Phe(4-Me)-OH is summarized in the table below to ensure precise stoichiometric calculations during synthesis [1, 2].
| Property | Value / Description |
| Chemical Name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N,4-dimethyl-L-phenylalanine |
| CAS Number | 227616-20-8 |
| Molecular Formula | C₂₆H₂₅NO₄ |
| Molecular Weight | 415.48 g/mol |
| Appearance | White to off-white powder |
| Purity (HPLC) | |
| Moisture Content | |
| Application | Fmoc-SPPS building block |
Safety Data Sheet (SDS) & Handling Protocols
While Fmoc-protected amino acids are generally regarded as non-hazardous under the Globally Harmonized System (GHS), the fine powder form presents inhalation and mild irritation risks [3]. A self-validating safety protocol ensures batch integrity and operator safety.
Hazard Identification
-
GHS Classification: Not classified as a hazardous substance.
-
Signal Word: None required.
-
Potential Health Effects: May cause mechanical irritation to the respiratory tract if inhaled as dust. Prolonged skin contact may cause mild irritation [3].
Personal Protective Equipment (PPE) & Handling
-
Respiratory Protection: Handle in a well-ventilated fume hood. Use an N95 or P100 particulate respirator if aerosolization or dust generation is expected.
-
Dermal Protection: Nitrile gloves (minimum 0.11 mm thickness) and a standard laboratory coat.
-
Eye Protection: Chemical safety goggles with side shields.
-
Handling Logic: Avoid electrostatic charge buildup when weighing the dry powder, as the material can easily disperse. Use anti-static weighing boats.
Storage & Stability
-
Conditions: Store at 2–8 °C in a tightly sealed container.
-
Causality for Storage: The Fmoc protecting group is stable under neutral and acidic conditions but is susceptible to premature cleavage in the presence of ambient basic amines or extreme moisture. Cold storage prevents thermal degradation and preserves the chiral integrity of the
-carbon [1, 3].
Mechanistic Insights: The Role of N-Methylation and p-Methylation
The decision to utilize Fmoc-N-Me-Phe(4-Me)-OH in a peptide sequence is driven by specific pharmacological goals.
-
N-Methylation: The addition of a methyl group to the amide nitrogen eliminates the hydrogen bond donor capacity of that specific peptide bond. This physically prevents proteases from docking and cleaving the backbone. Furthermore,
-methylation alters the cis/trans isomerization equilibrium of the peptide bond, forcing the peptide into specific conformational states that can enhance target receptor binding affinity. -
p-Methylation: The para-methyl substitution on the phenyl ring increases the overall lipophilicity of the residue. This enhances the peptide's ability to cross hydrophobic lipid bilayers (improving cellular permeability) and alters
or hydrophobic packing interactions within the target protein's binding pocket.
Caption: Pharmacological impacts of N-methylation and p-methylation on peptide drug candidates.
Experimental Protocols: SPPS Methodologies
Coupling an amino acid onto an
To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the reagent of choice. The causality behind this choice lies in the 7-aza group of the HOAt leaving group generated by HATU. This nitrogen atom provides a neighboring group effect, forming a hydrogen bond with the incoming amine and physically guiding it to the activated carbonyl, drastically accelerating the sluggish reaction [4, 6].
Step-by-Step Coupling Protocol
-
Resin Preparation: Swell the peptide-resin (e.g., Rink Amide or 2-CTC) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 10 minutes. Wash thoroughly with DMF (5 × 1 min).
-
Activation: In a separate vial, dissolve 4.0 equivalents of Fmoc-N-Me-Phe(4-Me)-OH and 3.9 equivalents of HATU in a minimum volume of DMF.
-
Expert Insight: Using slightly less HATU than the amino acid prevents the excess uronium salt from capping the free amine on the resin with a guanidino group [6].
-
-
Base Addition: Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the activation vial. Mix for 2 minutes to allow the active ester to form.
-
Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 to 4 hours. (For extreme steric hindrance, microwave-assisted heating at 75 °C for 10 minutes is recommended) [4].
-
Washing: Drain the reaction mixture and wash the resin with DMF (5 × 1 min).
Self-Validating System: The Chloranil Test
Standard SPPS relies on the Kaiser (ninhydrin) test to confirm coupling completion. However, the Kaiser test requires a primary amine to form the blue Ruhemann's purple chromophore. Because Fmoc-N-Me-Phe(4-Me)-OH forms a secondary amine upon deprotection, the Kaiser test will yield a false negative [5].
You must use the Chloranil Test to validate the presence or absence of secondary amines.
Chloranil Test Protocol:
-
Withdraw a few resin beads and wash them with ethanol, then dichloromethane (DCM).
-
Add 2 drops of 2% acetaldehyde in DMF.
-
Add 2 drops of 2% p-chloranil in DMF.
-
Let stand for 5 minutes at room temperature.
-
Interpretation: A blue or green color indicates the presence of unreacted secondary amines (incomplete coupling). A yellow or colorless result indicates successful, complete coupling [4, 5].
Caption: SPPS Coupling Cycle and validation workflow for N-Methylated Amino Acids.
References
- Clearsynth.Fmoc-N-Me-Phe(4-Me)-OH Product Data & SDS Information.
- Capot Chemical.227616-20-8 | Fmoc-N-Me-Phe(4-Me)-OH Specifications.
- Fisher Scientific.SAFETY DATA SHEET: N-Fmoc-N-methyl-L-phenylalanine.
- Benchchem.Technical Support Center: Coupling N-Methylleucine in Peptide Synthesis.
- Semantic Scholar.Monitoring of Peptide Coupling and Capping: Chloranil test for Secondary Amines.
- Bachem.Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
N-Methylated Amino Acids in Peptidomimetics: From Conformational Control to Enhanced Druggability
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Subtle Art of Backbone Engineering
In the landscape of therapeutic peptide development, the pursuit of drug-like properties is a paramount challenge. Native peptides, despite their high potency and selectivity, are often handicapped by poor metabolic stability and an inability to cross cellular membranes, rendering them unsuitable for many therapeutic applications, especially oral administration.[1][2] Peptidomimetics—molecules that mimic the structure and function of natural peptides—offer a pathway to overcome these limitations.[3]
Among the most powerful and surgically precise modifications in the peptidomimetic toolkit is N-methylation : the addition of a methyl group to the backbone amide nitrogen of an amino acid.[4] This seemingly minor alteration induces profound changes in a peptide's physicochemical properties, conformational dynamics, and ultimately, its biological activity.[1][4] Found in numerous natural products, including the landmark immunosuppressant Cyclosporin A, N-methylation is a nature-validated strategy for conferring proteolytic resistance and bioavailability.[5][6]
This guide provides a comprehensive technical exploration of N-methylated amino acids, moving beyond a simple recitation of facts to explain the causal relationships behind their effects. We will delve into the structural consequences of this modification, detail robust synthetic and analytical protocols, and outline strategic applications in modern drug discovery, equipping researchers with the field-proven insights necessary to leverage this powerful tool.
Part 1: The Rationale: Causality of N-Methylation's Impact
The decision to incorporate an N-methylated amino acid is driven by the need to solve specific pharmacokinetic or pharmacodynamic problems. Understanding the fundamental consequences of this modification is critical to its successful application.
Conformational Consequences: Imposing Order on Flexibility
The primary effect of N-methylation is the replacement of the amide proton with a methyl group, which has two immediate structural consequences.[7]
-
Elimination of Hydrogen Bond Donor Capability: The amide proton is a crucial hydrogen bond donor that stabilizes canonical secondary structures like α-helices and β-sheets.[8] Its removal disrupts these structures, forcing the peptide backbone into alternative conformations.[8]
-
Introduction of Steric Hindrance: The methyl group restricts the rotation around the peptide backbone's phi (φ) and psi (ψ) dihedral angles, reducing the peptide's overall conformational freedom.[7][9]
This combination of effects leads to a more rigid and predictable peptide structure. Furthermore, the energy barrier between the trans and cis conformations of the N-methylated amide bond is lower than in a standard amide bond.[10][11] This increases the probability of finding a cis amide bond, a feature often found in the turns of highly active, cyclic natural products.[12]
Caption: Comparison of a standard vs. an N-methylated amide bond.
Pharmacokinetic (PK) Profile Enhancement
The structural changes induced by N-methylation directly translate into improved drug-like properties.
-
Proteolytic Stability: The most cited advantage of N-methylation is the dramatic increase in resistance to enzymatic degradation.[13][14] The methyl group acts as a steric shield, physically blocking the approach of proteases that would otherwise cleave the amide bond.[7][15] This directly increases the peptide's half-life in biological systems.
-
Membrane Permeability & Oral Bioavailability: By removing a hydrogen bond donor, N-methylation increases the lipophilicity of the peptide backbone.[7][11] This is a critical factor for passive diffusion across cell membranes. In cyclic peptides, N-methylation can promote the formation of intramolecular hydrogen bonds, effectively shielding the remaining polar amide groups from the nonpolar lipid bilayer—a "chameleon-like" effect that is a hallmark of orally bioavailable natural products like Cyclosporin A.[11][16]
Table 1: Impact of N-Methylation on Peptide Pharmacokinetics
| Parent Peptide / Analog | N-Methylation Strategy | Key PK Improvement | Fold Change | Reference(s) |
|---|---|---|---|---|
| G-protein-binding peptide | Single N-Me-Lys substitution | Half-life (vs. Trypsin) | >1000x | [17] |
| Somatostatin Analog | Tri-N-methylation | Oral Bioavailability (%F) in rats | >10x (from <1% to 10%) | [1][6] |
| Cyclic Hexapeptide | Tri-N-methylation | Oral Bioavailability (%F) in rats | 28% achieved |[16] |
Part 2: Synthesis and Characterization: A Practical Guide
The synthesis of N-methylated peptides presents unique challenges, primarily due to the decreased nucleophilicity and increased steric bulk of the N-methylated secondary amine.[17][18] Standard solid-phase peptide synthesis (SPPS) conditions often result in low coupling yields.[18][19]
Experimental Protocol: On-Resin N-Methylation (Fukuyama-Mitsunobu Approach)
This method allows for the N-methylation of a specific amino acid directly on the solid support after it has been incorporated into the peptide chain. It offers flexibility without requiring a stock of pre-methylated building blocks.[20][21]
Causality: The protocol works by first protecting the primary amine with a 2-nitrobenzenesulfonyl (nosyl) group. This group is electron-withdrawing, making the sulfonamide proton acidic enough to be removed, and the resulting anion is then readily methylated. The nosyl group can subsequently be removed under mild conditions that do not harm the growing peptide chain.[3][20]
Step-by-Step Methodology:
-
Peptide Synthesis: Assemble the linear peptide on a suitable resin (e.g., Rink Amide) using standard Fmoc-SPPS up to the residue targeted for methylation.
-
Fmoc Deprotection: Remove the Fmoc group from the N-terminal amine with 20% piperidine in DMF.
-
Nosylation:
-
Wash the resin extensively with DMF.
-
Add a solution of 2-nitrobenzenesulfonyl chloride (Ns-Cl, 5 eq.) and collidine (10 eq.) in NMP.
-
Agitate for 1-2 hours at room temperature. Confirm completion with a Kaiser test (should be negative).
-
-
Methylation:
-
Wash the resin with NMP and then THF.
-
Add a solution of triphenylphosphine (PPh₃, 5 eq.) and anhydrous methanol (MeOH, 10 eq.) in THF.
-
Cool the vessel to 0°C and add diisopropyl azodicarboxylate (DIAD, 5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and agitate for 1 hour.
-
-
Denosylation:
-
Wash the resin with THF and then DMF.
-
Add a solution of 2-mercaptoethanol (10 eq.) and DBU (5 eq.) in DMF.
-
Agitate for 2 x 15-minute cycles.
-
Wash the resin thoroughly with DMF. The free N-methylated amine is now ready for coupling to the next amino acid.
-
-
Continue Synthesis: Proceed with the SPPS of the remaining sequence. Note that coupling onto the newly formed N-methyl amine is challenging and requires a potent coupling reagent (see below).
Experimental Protocol: Coupling of Pre-Synthesized Fmoc-N-Me-Amino Acids
The alternative strategy involves using commercially available or pre-synthesized Fmoc-N-methylated amino acids. This avoids the on-resin modification steps but requires optimized coupling conditions.
Causality: The secondary amine of an N-methylated residue is both sterically hindered and less nucleophilic than a primary amine. Standard coupling reagents like HBTU/HOBt may be insufficient. More potent uronium/aminium salts, particularly those based on the non-nucleophilic base 1-hydroxy-7-azabenzotriazole (HOAt), are required to generate a highly activated ester capable of overcoming this energy barrier.[17][18]
Step-by-Step Methodology:
-
Peptide Synthesis: Assemble the peptide chain up to the point of N-methyl amino acid incorporation.
-
Fmoc Deprotection: Remove the N-terminal Fmoc group as standard.
-
Activation & Coupling:
-
In a separate vessel, pre-activate the Fmoc-N-Me-AA-OH (3-5 eq.) with HATU (3-5 eq.) and DIPEA (6-10 eq.) in DMF for 1-2 minutes. Self-Validation: Keeping pre-activation times short is crucial to prevent racemization.[22]
-
Add the activated mixture to the resin.
-
Allow the coupling reaction to proceed for 1-4 hours. Microwave-assisted coupling can significantly reduce reaction times.[19]
-
-
Confirmation and Capping: Monitor the coupling with a quantitative test (e.g., TNBSA). If incomplete, a second coupling may be necessary. Any unreacted primary amines (if present from the previous cycle) should be capped (e.g., with acetic anhydride) to prevent deletion sequences.
-
Continue Synthesis: Wash the resin and proceed with the next cycle.
Caption: Workflow for an N-Methyl Scanning mutagenesis study.
Table 2: Case Study - N-Methyl Scan of a Gαi1-Binding Peptide [17]| Peptide Variant | Modification Position | Relative Binding Affinity | Protease Half-Life vs. Trypsin (Fold Increase) | | :--- | :--- | :--- | :--- | | Unmodified | - | 1.0x | 1x | | N-Me-Asp | P2 | Reduced | >1000x | | N-Me-Lys | P1 | Increased | >1000x | | N-Me-Leu | P1' | Reduced | 72x | | N-Me-Tyr | P2' | Reduced | 100x | Data adapted from Roberts, R.W. et al.[17]
This case demonstrates that N-methylation at or near the protease cleavage site (P1, P1') dramatically improves stability. Critically, the N-Me-Lys substitution not only enhanced stability but also improved binding affinity, making it an ideal candidate for further development.
Conclusion and Future Perspectives
N-methylation is far more than a simple steric modification; it is a fundamental tool for peptide backbone engineering that allows for precise control over conformation, stability, and permeability. [5][23][24]By strategically replacing amide protons with methyl groups, researchers can systematically transform a biologically active but pharmaceutically fragile peptide into a robust drug candidate with enhanced metabolic stability and oral bioavailability. [1][6][16] The challenges associated with the synthesis and characterization of N-methylated peptides are well-defined and can be overcome with optimized protocols and an awareness of the potential analytical complexities, such as cis/trans isomerism. [8][18][20]As synthetic methodologies continue to improve and our understanding of conformational effects deepens, the rational application of N-methylation will remain a cornerstone of modern peptidomimetic design, paving the way for the next generation of peptide-based therapeutics. Future innovations, such as the ribosomal incorporation of N-methylated amino acids, promise to accelerate the discovery of novel bioactive scaffolds from vast libraries. [25]
References
-
Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. ResearchGate. [Link]
-
Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini Reviews in Medicinal Chemistry. [Link]
-
Biron, E., & Kessler, H. (n.d.). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. [Link]
-
LifeTein. (2025, September 25). Should My Peptide Be Methylated?. LifeTein. [Link]
-
Hewitt, W. M., et al. (2015). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. PMC. [Link]
-
Siano, A., et al. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. PubMed. [Link]
-
Buck, H. E., & Roberts, R. W. (2009). N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity. PMC. [Link]
-
Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed. [Link]
-
Ovadia, O., et al. (2015). Improving Oral Bioavailability of Cyclic Peptides by N-Methylation. ResearchGate. [Link]
-
Nandel, F. S., & Jaswal, R. R. (2014). Conformational study of N-methylated alanine peptides and design of Abeta inhibitor. Semantic Scholar. [Link]
-
Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. PubMed. [Link]
-
Rauf, S. M. A., et al. (2015). The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. CIPSM. [Link]
-
Boussard, G., Marraud, M., & Néel, J. (1987). N-Methyl peptides: VII. Conformational perturbations induced by N-methylation of model dipeptides. ResearchGate. [Link]
-
Mendive-Tapia, L., et al. (2011). Solid-Phase Synthesis of NMe-IB-01212, a Highly N-Methylated Cyclic Peptide. Organic Letters - ACS Publications. [Link]
-
Vagner, J., et al. (2008). Peptidomimetics, a synthetic tool of drug discovery. PMC - NIH. [Link]
-
Chatterjee, J., Laufer, B., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides. PubMed. [Link]
-
The Curious Wavefunction. (2013). Review on N-methylation. The Curious Wavefunction. [Link]
-
Aapptec Peptides. (n.d.). N-Methyl amino acids. Aapptec Peptides. [Link]
-
He, C., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. PubMed. [Link]
-
Siano, A., et al. (2023). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. MDPI. [Link]
-
Goto, Y., et al. (2022). Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases. PMC. [Link]
-
Chatterjee, J., et al. (2012). Synthesis of N-methylated cyclic peptides. ResearchGate. [Link]
-
Saget, T., et al. (2012). N- and Cα-Methylation in Biologically Active Peptides: Synthesis, Structural and Functional Aspects. ResearchGate. [Link]
-
LifeTein. (2025, September 25). Should My Peptide Be Methylated?. LifeTein. [Link]
-
Grison, C. (2016). Backbone N-modified peptides: beyond N-methylation. Dipòsit Digital. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. CIPSM - N-Methylation of Peptides: A New Perspective in Medicinal Chemistry [cipsm.de]
- 7. lifetein.com [lifetein.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. The Curious Wavefunction: Review on N-methylation [wavefunction.fieldofscience.com]
- 12. researchgate.net [researchgate.net]
- 13. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. N-Methyl Amino Acids - Enamine [enamine.net]
- 15. lifetein.com [lifetein.com]
- 16. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. merckmillipore.com [merckmillipore.com]
- 23. benthamdirect.com [benthamdirect.com]
- 24. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Serum-stable and selective backbone-N-methylated cyclic peptides that inhibit prokaryotic glycolytic mutases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust Protocol for the Solid-Phase Coupling of Fmoc-N-Me-Phe(4-Me)-OH
Introduction: The Challenge and Opportunity of N-Methylated Peptides
N-methylation of the peptide backbone is a cornerstone strategy in medicinal chemistry for enhancing the pharmacological properties of peptide-based therapeutics. The incorporation of N-methylated (N-Me) amino acids can confer increased metabolic stability by shielding the amide bond from enzymatic degradation, improve membrane permeability, and induce specific conformational constraints that can optimize target binding.[1] However, these benefits come at a synthetic cost. The N-methyl group introduces significant steric hindrance and reduces the nucleophilicity of the secondary amine, making the subsequent peptide bond formation a formidable challenge in Solid-Phase Peptide Synthesis (SPPS).[1][2]
Fmoc-N-Me-Phe(4-Me)-OH is a particularly demanding building block, combining the steric bulk of the N-α-methyl group with a para-methyl substituted phenyl side chain. Standard coupling protocols often result in low yields, incomplete reactions, and the formation of deletion sequences. This application note provides a comprehensive, field-proven protocol designed to overcome these challenges, ensuring the efficient and successful incorporation of Fmoc-N-Me-Phe(4-Me)-OH into peptide sequences.
The Mechanistic Hurdle: Why This Coupling is 'Difficult'
The successful formation of a peptide bond relies on the nucleophilic attack of a deprotected N-terminal amine on an activated carboxylic acid. Two primary factors make this reaction difficult with N-methylated residues:
-
Steric Hindrance: The presence of the N-methyl group, in addition to the amino acid's side chain and the solid support, creates a crowded environment around the secondary amine. This physically obstructs the approach of the activated carboxyl group of the incoming amino acid, dramatically slowing the reaction rate.[2][3]
-
Reduced Nucleophilicity: The electron-donating nature of the methyl group on the nitrogen atom makes the secondary amine less nucleophilic compared to a primary amine.[2] This inherently lower reactivity requires a more potent activation strategy to drive the reaction to completion.
Consequently, success hinges on the selection of a highly reactive coupling reagent and optimized reaction conditions that can overcome these kinetic barriers without inducing side reactions, such as racemization.
Recommended Coupling Protocol Workflow
The following diagram illustrates the critical steps for the successful incorporation of a sterically hindered N-methylated amino acid. The validation step is non-negotiable for ensuring high-purity final products.
Caption: Workflow for coupling Fmoc-N-Me-Phe(4-Me)-OH.
Detailed Experimental Protocol (0.1 mmol Scale)
This protocol is designed for manual SPPS. Reagent quantities should be adjusted proportionally for different synthesis scales.
Materials and Reagents
-
Peptide-resin (0.1 mmol, pre-swollen in DMF for >1 hour)
-
Fmoc-N-Me-Phe(4-Me)-OH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, reagent grade
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Bromophenol Blue (BPB) Test Solution: 0.05% (w/v) bromophenol blue in DMF
Step-by-Step Methodology
-
Fmoc Deprotection:
-
Drain the DMF from the pre-swollen peptide-resin.
-
Add the Deprotection Solution (e.g., 2 mL) to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh aliquot of Deprotection Solution (2 mL) and agitate for an additional 15 minutes to ensure complete Fmoc removal.
-
Drain and wash the resin thoroughly with DMF (5 x 2 mL) to remove all traces of piperidine.
-
-
Amino Acid Activation (Pre-activation):
-
Crucially, perform this step in a separate, clean vessel immediately before addition to the resin.
-
Dissolve Fmoc-N-Me-Phe(4-Me)-OH (4 eq.) and HATU (3.9 eq.) in DMF (~1.5 mL).
-
Add DIEA (8 eq.) to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes.[4] A color change may be observed. Do not exceed 3 minutes to minimize potential side reactions.[1]
-
-
Coupling Reaction:
-
Immediately add the entire activated amino acid solution from step 2 to the deprotected peptide-resin.
-
Agitate the reaction vessel at room temperature for a minimum of 2 hours. For couplings onto another N-methylated residue, extend this time to 4 hours or consider a double coupling from the outset.[1][4]
-
-
Washing:
-
Drain the coupling solution from the resin.
-
Wash the resin thoroughly to remove all excess reagents and byproducts. A recommended sequence is:
-
DMF (3 x 2 mL)
-
DCM (3 x 2 mL)
-
DMF (3 x 2 mL)
-
-
-
Monitoring for Completion (Self-Validation):
-
The standard ninhydrin (Kaiser) test will not work and must not be used. [5]
-
Take a small sample of resin beads (~5-10 beads) and wash them thoroughly with DMF in a separate small tube.
-
Add 1-2 drops of the Bromophenol Blue (BPB) test solution.
-
Observe the color of the beads. The interpretation is critical for process integrity.[1][2]
-
Quantitative Data Summary
| Reagent | Equivalents (relative to resin) | Moles (0.1 mmol scale) | Key Considerations |
| Fmoc-N-Me-Phe(4-Me)-OH | 4.0 | 0.4 mmol | A significant excess is required to drive the reaction forward. |
| HATU | 3.9 | 0.39 mmol | Use slightly less than the amino acid to prevent guanidinylation of the N-terminus by excess coupling reagent.[6][7] |
| DIEA | 8.0 | 0.8 mmol | The base activates the coupling reagent and neutralizes the resulting proton. A 2:1 ratio to HATU is optimal. |
| Reaction Time | 2 - 4 hours | N/A | Extend time for difficult sequences (e.g., N-Me to N-Me coupling). |
| Pre-activation Time | 1 - 2 minutes | N/A | Critical for forming the active ester while minimizing side reactions.[1] |
Expertise & Trustworthiness: The Rationale Behind the Protocol
-
Choice of Coupling Reagent (HATU): While other reagents like HBTU or PyBOP are effective, HATU is superior for sterically demanding couplings.[8] It forms a highly reactive OAt-ester intermediate. The nitrogen atom in the HOAt leaving group provides anchimeric assistance, accelerating the aminolysis step, which is particularly beneficial for reactions with poor nucleophiles like secondary amines.
-
The Bromophenol Blue Test as a Go/No-Go Checkpoint: This protocol's trustworthiness is anchored by the mandatory BPB test. It is a simple acid-base indicator test for the presence of a free amine.[5] Proceeding to the next cycle without a negative (yellow) result guarantees the formation of deletion peptide impurities, which are often difficult to separate during purification.
Resin Bead Color Interpretation Recommended Action Yellow Coupling Complete No free amine detected. Proceed with the next deprotection/coupling cycle. Blue / Green Coupling Incomplete Free amine is present. The reaction has not gone to completion. Do not proceed. [2] -
Troubleshooting Incomplete Couplings: If the BPB test is blue or green:
-
Recouple: Drain the resin, wash with DMF, and perform a second coupling (Step 4.2, parts 2-4) using a fresh solution of reagents.[4]
-
Cap: If the second coupling is still incomplete, it is crucial to permanently block the unreacted amines to prevent them from reacting in subsequent cycles. This is done by treating the resin with a solution of 5% acetic anhydride and 5% DIEA in DMF for 30 minutes.[5][9]
-
-
Further Optimization with Microwave SPPS: For automated synthesis or particularly stubborn sequences, the use of microwave energy can dramatically improve coupling efficiency by driving difficult reactions to completion in a much shorter timeframe.[3]
Conclusion
The successful incorporation of Fmoc-N-Me-Phe(4-Me)-OH is a challenging but achievable task in SPPS. Success requires moving beyond standard protocols and adopting a strategy tailored to its unique steric and electronic properties. By employing a high-reactivity coupling reagent like HATU, extending reaction times, using a stoichiometric excess of reagents, and—most importantly—instituting a mandatory, non-negotiable monitoring step with the Bromophenol Blue test, researchers can confidently synthesize complex N-methylated peptides with high fidelity and purity.
References
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]
-
Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping. [Link]
-
Merrifield, R. B. (2006). Introduction to Peptide Synthesis. In Current Protocols in Protein Science. John Wiley & Sons, Inc. [Link]
-
Taylor & Francis Online. (2024). Toward sustainable solid-phase peptide synthesis strategy – in situ Fmoc removal. [Link]
-
White, P. D., & Collins, J. M. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(5), 363-379. [Link]
-
AAPPTec. (n.d.). Synthesis Notes. [Link]
-
Frontiers in Chemistry. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. [Link]
-
PCMM. (n.d.). The latest SPPS application data - innovative solution for peptide chemistry. [Link]
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]
-
IRIS. (2025). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. [Link]
-
Chemistry Today. (2024). Strategies for Enhancing Sustainability in Peptide Synthesis: Minimal-Protection and Minimal-Rinsing SPPS. [Link]
-
ACS Publications. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. [Link]
-
Danishefsky, S. J., & Macmillan, D. (2010). An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation. Organic letters, 12(23), 5534–5537. [Link]
-
Kent, S. B., & Clark-Lewis, I. (1985). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. In Peptides: Structure and Function, Proceedings of the Ninth American Peptide Symposium (pp. 29-32). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chempep.com [chempep.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Optimal Coupling of Sterically Hindered N-Methyl Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The incorporation of N-methylated amino acids into peptide structures is a cornerstone of modern medicinal chemistry, offering enhanced proteolytic stability, improved cell permeability, and constrained conformational flexibility, which can lead to increased potency and selectivity. However, the synthetic challenge posed by the steric hindrance of the N-methyl group is significant, often leading to low coupling yields and an increased risk of racemization. This guide provides an in-depth analysis of the most effective coupling reagents and optimized protocols to overcome these challenges, ensuring high-yield and high-purity synthesis of N-methylated peptides.
The Challenge of N-Methyl Amino Acid Coupling
The nucleophilicity of the secondary amine in an N-methylated amino acid is significantly reduced compared to a primary amine. This, combined with the steric bulk of the N-methyl group, slows down the kinetics of the amide bond formation. Consequently, standard coupling conditions often result in incomplete reactions, leading to deletion sequences in the final peptide. Furthermore, prolonged reaction times and the use of aggressive coupling conditions can increase the risk of racemization at the activated C-terminal amino acid.
The mechanism of racemization often involves the formation of a 5(4H)-oxazolone intermediate from the activated amino acid. The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemical integrity.[1] For N-methyl amino acids, an analogous oxazolium-5-oxide intermediate is implicated in racemization.[2] The presence of tertiary amine salts can have a profound effect on the racemization of activated N-methyl amino acids, a phenomenon less pronounced with their non-methylated counterparts.[3]
Selecting the Optimal Coupling Reagent: A Comparative Overview
The choice of coupling reagent is paramount for the successful incorporation of N-methylated amino acids. Reagents are broadly classified into phosphonium and aminium/uronium salts, with newer developments focusing on reagents that generate highly reactive acyl fluorides.
Aminium/Uronium Reagents: The Power of HOAt and its Derivatives
Aminium and uronium-based reagents are highly effective for peptide bond formation. Their mechanism involves the formation of a highly reactive active ester.
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) : Widely regarded as one of the most powerful coupling reagents, HATU is particularly effective for hindered couplings.[4][5] It is based on 1-hydroxy-7-azabenzotriazole (HOAt), and the resulting OAt esters are more reactive than the OBt esters generated by older reagents like HBTU.[6] The nitrogen atom in the azabenzotriazole ring of HOAt enhances the leaving group potential of the active ester, facilitating rapid and efficient coupling.[7] HATU has been shown to be superior to its benzotriazole analogues in solid-phase peptide synthesis involving hindered amino acids.[4]
-
HCTU (O-(1H-6-Chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) : HCTU is a cost-effective alternative to HATU with comparable efficiency.[7][8] It is based on 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt), and the electron-withdrawing chlorine atom enhances the reactivity of the active ester.[7] Comparative studies have shown that HCTU can produce peptides of very similar purity to HATU, especially with optimized coupling times.[7][9]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) : A third-generation uronium reagent, COMU often shows efficiency comparable to or even exceeding HATU, with the added benefit of reduced racemization.[1][5] It incorporates OxymaPure, which is a safer alternative to the potentially explosive HOBt and HOAt.[1][10]
Phosphonium Reagents: Minimizing Side Reactions
Phosphonium-based reagents are also highly effective and are particularly useful as they do not lead to guanidinylation side reactions that can occur with aminium/uronium reagents when they are used in excess.[1][11]
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) : The phosphonium analogue of HATU, PyAOP is also based on HOAt and is highly effective for coupling N-protected N-methyl amino acids.[5][12] It is considered one of the most reactive coupling reagents available.[11]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) : A widely used phosphonium reagent, PyBOP is often used with an additive like HOAt or OxymaPure for improved performance in hindered couplings.[1][5]
-
PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) : This reagent is particularly reactive and has been used successfully for coupling N-methyl amino acids, especially in cases where other reagents have failed.[1][13]
Acyl Fluorides: A Highly Reactive Approach
For exceptionally challenging couplings, the in-situ generation of amino acid fluorides offers a highly effective strategy.[1][14] Acyl fluorides are more reactive than their corresponding active esters and can drive difficult couplings to completion.[15][16][17] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can generate amino acid fluorides in situ.[1]
Data-Driven Reagent Selection
The following table summarizes the performance of various coupling reagents for sterically hindered N-methyl amino acid couplings, based on literature data and field experience.
| Coupling Reagent | Active Ester Type | Reactivity | Key Advantages | Potential Drawbacks |
| HATU | OAt ester | Very High | Highly effective for hindered couplings, well-established.[4][5] | Higher cost, potential for guanidinylation side reactions.[18] |
| HCTU | O-6-ClBt ester | High | Cost-effective alternative to HATU with comparable performance.[7][8] | Slightly less reactive than HATU for the most difficult couplings. |
| COMU | Oxyma ester | Very High | High efficiency, reduced racemization, safer (non-explosive).[1][5][10] | Newer reagent, may require more optimization for specific systems. |
| PyAOP | OAt ester | Very High | Excellent for hindered couplings, no guanidinylation.[5][12] | High cost. |
| PyBrOP | N/A | Very High | Highly reactive, effective for very difficult couplings.[1][13] | Can promote racemization if not used carefully.[1] |
| TFFH | Acyl Fluoride | Extremely High | Excellent for extremely hindered couplings.[1] | Requires careful handling and optimization. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the efficient coupling of sterically hindered N-methyl amino acids in solid-phase peptide synthesis (SPPS).
Protocol 1: HATU-Mediated Coupling of Fmoc-N-Methyl Amino Acids
This protocol is a robust and widely applicable method for incorporating N-methylated residues.
Materials:
-
Fmoc-protected N-methyl amino acid
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Peptide-resin with a deprotected N-terminal amine
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc protecting group of the peptide-resin has been removed using standard procedures (e.g., 20% piperidine in DMF). Wash the resin thoroughly with DMF or NMP.
-
Pre-activation of the Amino Acid: In a separate vessel, dissolve the Fmoc-N-methyl-amino acid (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF or NMP.
-
Add DIPEA (6 equivalents) to the solution.[19]
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature.[20]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature. For particularly difficult couplings, the reaction time may need to be extended, or a second coupling performed.[19]
-
Monitoring the Reaction: Monitor the coupling progress using a suitable test for secondary amines, such as the bromophenol blue test. A color change from blue/green to yellow indicates a complete reaction. The Kaiser test is not reliable for N-methylated amines.[20]
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF or NMP (3x), followed by Dichloromethane (DCM) (3x), and then DMF or NMP (3x) to remove all soluble reagents and byproducts.[19]
Protocol 2: On-Resin N-Methylation
An alternative to coupling pre-methylated amino acids is to perform the methylation on the resin-bound peptide. This can be advantageous when the desired N-methylated amino acid is not commercially available.[21]
Materials:
-
o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)
-
Collidine or DIPEA
-
Dimethyl sulfate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
2-Mercaptoethanol
-
NMP
Procedure:
-
Sulfonylation: Swell the peptide-bound resin in NMP. Prepare a solution of o-NBS-Cl (4 equivalents) and collidine or DIPEA (4 equivalents) in NMP. Add the solution to the resin and shake for 15-30 minutes at room temperature. Wash the resin thoroughly.[19]
-
Methylation: Prepare a solution of DBU (5 equivalents) and dimethyl sulfate (10 equivalents) in NMP. Add this solution to the resin and shake for 5-10 minutes at room temperature. Wash the resin thoroughly.[19]
-
Deprotection of the Sulfonamide: Prepare a solution of 2-mercaptoethanol (20 equivalents) and DBU (10 equivalents) in NMP. Add the solution to the resin and shake for 5 minutes at room temperature. Repeat this step. Wash the resin thoroughly.[19]
Visualizing the Workflow
HATU Coupling Mechanism
SPPS Workflow for N-Methyl Amino Acids
Troubleshooting and Optimization
-
Incomplete Coupling: If monitoring indicates an incomplete reaction, a second coupling with fresh reagents is recommended.[14] Increasing the reaction time or switching to a more powerful reagent (e.g., from HCTU to HATU or COMU) can also be effective. Microwave-assisted SPPS can significantly enhance coupling efficiency for hindered residues.[5]
-
Racemization: To minimize racemization, avoid excessive pre-activation times and the use of strong, non-hindered bases. The use of a weaker base like sym-collidine can be beneficial in cases with a high risk of racemization.[1] In some cases, the addition of CuCl2 to carbodiimide-mediated couplings has been shown to suppress racemization.[22]
-
Solvent Choice: The choice of solvent can impact coupling efficiency. NMP is often preferred over DMF for its superior solvating properties, which can help to disrupt peptide aggregation and improve reaction kinetics.[14]
Conclusion
The successful synthesis of N-methylated peptides is readily achievable with the appropriate selection of coupling reagents and optimized protocols. Modern aminium/uronium reagents such as HATU, HCTU, and COMU, along with powerful phosphonium reagents like PyAOP, provide the necessary reactivity to overcome the steric hindrance of N-methyl amino acids. For particularly challenging sequences, the use of acyl fluoride-generating reagents can be a valuable tool. By understanding the underlying principles of activation and potential side reactions, and by implementing the robust protocols outlined in this guide, researchers can confidently incorporate these valuable building blocks into their peptide-based drug discovery and development programs.
References
-
PubMed, National Institutes of Health.
-
Canadian Science Publishing.
-
BenchChem.
-
Thieme Connect.
-
J-Stage.
-
BenchChem.
-
ChemicalBook.
-
BenchChem.
-
YouTube.
-
Bachem.
-
Aapptec.
-
Aapptec.
-
BenchChem.
-
ResearchGate.
-
SciSpace.
-
PubMed, National Institutes of Health.
-
ACS Omega.
-
BenchChem.
-
PMC, National Institutes of Health.
-
American Laboratory.
-
RSC Publishing.
-
ResearchGate.
-
Peptide Scientific.
-
BenchChem.
-
ACS Publications.
-
Sigma-Aldrich.
-
Luxembourg Bio Technologies.
-
ResearchGate.
-
Organic Chemistry Portal.
-
ResearchGate.
-
PubMed, National Institutes of Health.
-
ACS Publications.
Sources
- 1. bachem.com [bachem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 肽偶联剂选择指南 [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. file.globalso.com [file.globalso.com]
- 12. peptide.com [peptide.com]
- 13. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Rapid and column-free syntheses of acyl fluorides and peptides using ex situ generated thionyl fluoride - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. Acyl fluoride synthesis by fluorination [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Optimized selective N-methylation of peptides on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A Racemization-Free Coupling Method for Peptides Having N-Methylamino Acids at the Carboxy-Termini [jstage.jst.go.jp]
Using HATU and HOAt for Fmoc-N-Me-Phe(4-Me)-OH solid phase synthesis
Application Note: Overcoming Steric Bulk in SPPS – Optimized Coupling of Fmoc-N-Me-Phe(4-Me)-OH using HATU/HOAt
Executive Summary
The incorporation of Fmoc-N-Me-Phe(4-Me)-OH presents a dual challenge in Solid Phase Peptide Synthesis (SPPS): the N-methyl group eliminates the amide hydrogen donor, altering the peptide backbone's cis/trans conformation, while the para-methyl group on the phenyl ring increases hydrophobic bulk. These factors severely retard acylation kinetics, leading to deletion sequences and aggregation.
This guide details a high-efficiency protocol using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole). Unlike standard HBTU/HOBt chemistry, HATU leverages a "neighboring group effect" to accelerate coupling rates by orders of magnitude, essential for overcoming the steric barrier of the N-methylated nucleophile.
Scientific Background: The HATU Advantage
The Steric Challenge
Standard amino acids couple via a primary amine. Fmoc-N-Me-Phe(4-Me)-OH , however, presents a secondary amine nucleophile buried within a hydrophobic pocket created by the N-methyl and the side-chain 4-methyl phenyl group.
-
Kinetic Penalty: The nucleophilic attack on the active ester is sterically hindered.
-
Aggregation: The loss of the backbone N-H donor disrupts inter-chain hydrogen bonding, often promoting "beta-sheet-like" aggregation or hydrophobic collapse, rendering the N-terminus inaccessible.
The 7-Aza Effect (Mechanistic Grounding)
While HBTU generates an OBt active ester, HATU generates an OAt active ester. The critical difference is the nitrogen atom at position 7 of the benzotriazole ring (the "aza" modification).
-
Anchimeric Assistance: The pyridine-like nitrogen at position 7 forms an intramolecular hydrogen bond with the incoming amine of the resin-bound peptide. This positions the amine perfectly for nucleophilic attack on the carbonyl carbon, significantly lowering the activation energy (Carpino, 1993).
-
Racemization Suppression: The rapid kinetics of HATU "outrun" the base-catalyzed enolization pathways that lead to racemization.
Figure 1: The 7-aza nitrogen of the HOAt moiety (derived from HATU) stabilizes the transition state via hydrogen bonding, accelerating coupling to hindered amines.
Experimental Protocol
Reagents & Preparation
-
Amino Acid: Fmoc-N-Me-Phe(4-Me)-OH (0.2 M in DMF).
-
Coupling Reagent: HATU (0.5 M in DMF).
-
Additive: HOAt (0.5 M in DMF) - Optional but recommended for extreme hindrance.
-
Base: DIEA (Diisopropylethylamine), 2.0 M in NMP (N-methylpyrrolidone).
-
Solvent: Anhydrous DMF or NMP. Note: NMP is superior for preventing aggregation in N-methylated sequences.
Step-by-Step Workflow
Step 1: Resin Preparation & Deprotection [1]
-
Swell resin in DMF (30 min).
-
Deprotect Fmoc: 20% Piperidine in DMF (2 x 10 min).
-
Crucial Wash: Wash with DMF (5x), DCM (3x), DMF (5x).[2] Residual piperidine forms adducts with HATU.
Step 2: Activation (Pre-activation is Key) Standard in-situ activation is often insufficient for N-methyl couplings. Use a defined pre-activation window.[3]
-
In a vial, combine:
-
4.0 eq Fmoc-N-Me-Phe(4-Me)-OH
-
3.9 eq HATU (Use slightly less than AA to prevent capping the resin with HATU)
-
8.0 eq DIEA
-
-
Vortex and let stand for 1–2 minutes . Do not exceed 5 minutes, as the OAt ester can degrade or racemize.
Step 3: Coupling
-
Add the pre-activated solution to the resin.[4]
-
Agitate at Room Temperature for 2 hours .
-
Optimization: For this specific analog, microwave irradiation (75°C, 25W, 10 min) is highly effective if available.
Step 4: Monitoring (The Chloranil Test) STOP. Do NOT use the Kaiser Test (Ninhydrin).
-
Why? The Kaiser test detects primary amines.[5][6][7] N-methylated residues are secondary amines and will yield a false negative (yellow/clear) even if deprotection worked.
-
Protocol: Use the Chloranil Test or Isatin Test .[5][6][7][8]
Step 5: Double Coupling (Mandatory) Due to the steric bulk of the 4-Me group:
Figure 2: Optimized workflow highlighting the critical Chloranil QC step for secondary amines.
Troubleshooting & Optimization Matrix
| Challenge | Root Cause | Solution |
| Incomplete Coupling | Steric hindrance of the 4-Me/N-Me groups. | 1. Double couple.2. Switch solvent to NMP (better swelling).3. Use Microwave (75°C). |
| False Negative QC | Using Kaiser test on secondary amine. | Must use Chloranil or Isatin test. Kaiser only detects primary amines. |
| Racemization | Extended activation time or high base concentration. | 1. Limit pre-activation to <2 mins.2. Reduce DIEA to 6 eq.3. Use TMP (Collidine) instead of DIEA (milder base). |
| Aggregation | Hydrophobic collapse of N-Me sequence. | Use "Magic Mixture": DCM/DMF/NMP (1:1:1) or add chaotropic salts (0.1M LiCl) to the coupling mixture. |
Critical Note: Coupling the NEXT Amino Acid
The most difficult step is often not coupling the N-Me-Phe, but coupling the subsequent amino acid onto the N-methylated N-terminus.
-
Issue: The nucleophile is now a hindered secondary amine.
-
Strategy: Use HATU/HOAt again. Do not revert to HBTU. Use high efficiency heating (Microwave) and consider using an Fmoc-AA-fluoride or symmetric anhydride if HATU fails.
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[3] An efficient peptide coupling additive.[2] Journal of the American Chemical Society. Link
-
Albericio, F., et al. (2018). Peptide Synthesis: Coupling Reagents. Sigma-Aldrich Technical Guides. Link
-
Vojkovsky, T. (1995).[7] Detection of secondary amines on solid phase. Peptide Research. (Source for Chloranil Test protocol). Link
-
BenchChem Application Notes. (2024). Optimizing HATU Activation Time for Peptide Coupling. Link
-
Wellings, D. A., & Atherton, E. (1997).[7][8] Standard Fmoc protocols. Methods in Enzymology. Link
Sources
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chempep.com [chempep.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
Microwave-assisted coupling conditions for Fmoc-N-Me-Phe(4-Me)-OH
Application Note: Microwave-Assisted Coupling Dynamics for Highly Hindered Fmoc-N-Me-Phe(4-Me)-OH in Solid-Phase Peptide Synthesis
Executive Summary
The incorporation of N-methylated amino acids, such as Fmoc-N-Me-Phe(4-Me)-OH (N-methyl-p-methylphenylalanine), is a highly effective strategy for enhancing the proteolytic stability, lipophilicity, and target affinity of therapeutic peptides. However, the dual steric hindrance imposed by the N-methyl group and the para-methyl substituted aromatic ring creates severe kinetic bottlenecks during Solid-Phase Peptide Synthesis (SPPS). This application note details a rigorously optimized, self-validating microwave-assisted SPPS (MW-SPPS) protocol designed to overcome these activation energy barriers, ensuring high-fidelity coupling and preventing chain termination.
Mechanistic Causality: Overcoming Steric and Kinetic Barriers
Standard room-temperature SPPS protocols frequently fail when applied to Fmoc-N-Me-Phe(4-Me)-OH due to the profound steric penalty of the N-methyl group, which restricts the
-
Dielectric Heating as a Kinetic Driver: Microwave irradiation directly excites the dipoles of the polar aprotic solvent (DMF or NMP) and the peptide-resin matrix. This localized, rapid energy transfer overcomes the high enthalpic barrier of the hindered transition state, driving the coupling reaction to completion in minutes rather than hours[1].
-
Reagent Selection (DIC/Oxyma Pure vs. Uronium Salts): While uronium salts (e.g., HATU, HBTU) are potent, their use with slow-reacting hindered amines often leads to irreversible chain termination via guanidinylation of the free N-terminus. To prevent this, N,N'-Diisopropylcarbodiimide (DIC) paired with Oxyma Pure is the gold standard. Oxyma Pure maintains a high concentration of the highly reactive O-acylisourea intermediate without capping the resin, and it exhibits superior thermal stability at 90°C, effectively suppressing epimerization[2].
-
The Double-Coupling Imperative: Because the bulky para-methylphenyl side chain physically shields the reactive center, a single microwave cycle may leave 10-15% of the sequence unreacted. A mandatory double-coupling strategy replenishes the active ester concentration, pushing the equilibrium toward >95% completion[3].
Quantitative Process Optimization
The following table synthesizes empirical data comparing conventional synthesis against optimized MW-SPPS for highly hindered N-methylated phenylalanine derivatives[4].
| Coupling Condition | Reagents | Temp (°C) | Time (min) | Avg. Yield (%) | Epimerization Risk |
| Conventional SPPS | HATU / DIEA | 25 | 120 | 40 - 55 | Moderate |
| Conventional SPPS | DIC / HOBt | 25 | 240 | < 40 | Low |
| MW-SPPS (Single) | DIC / Oxyma | 90 | 4 | 82 - 88 | Low |
| MW-SPPS (Double) | DIC / Oxyma | 90 | 4 + 4 | > 95 | Low |
Experimental Workflow Visualization
MW-assisted SPPS workflow for the incorporation of hindered N-methylated amino acids.
Detailed Step-by-Step Methodology
Note: This protocol is optimized for automated microwave peptide synthesizers (e.g., CEM Liberty Blue) at a 0.1 mmol scale[3].
Step 1: Resin Preparation
-
Weigh 0.1 mmol of the desired resin (e.g., Rink Amide ProTide LL resin, 0.19 meq/g) into the microwave reaction vessel.
-
Swell the resin in 5 mL of DMF for 15 minutes at 65°C under nitrogen bubbling to fully expose the internal polymer matrix.
Step 2: Deprotection
-
Add 4 mL of 20% Piperidine in DMF (v/v) containing 0.1 M Oxyma Pure (to prevent aspartimide formation).
-
Irradiate at 90°C for 1 minute. Drain and wash with DMF (3 × 4 mL).
Step 3: Activation and Primary Coupling
-
Prepare a solution of Fmoc-N-Me-Phe(4-Me)-OH (0.2 M in DMF, 5 equivalents).
-
Add the amino acid solution to the resin, followed immediately by DIC (0.5 M in DMF, 5 eq) and Oxyma Pure (1.0 M in DMF, 5 eq).
-
Irradiate the reaction vessel at 90°C for exactly 4 minutes.
-
Drain the reaction mixture. Do not wash the resin yet.
Step 4: Secondary Coupling (Mandatory)
-
Immediately re-dose the resin with fresh reagents: Fmoc-N-Me-Phe(4-Me)-OH (5 eq), DIC (5 eq), and Oxyma Pure (5 eq).
-
Irradiate again at 90°C for 4 minutes.
-
Drain and perform stringent washes with DMF (4 × 4 mL) to remove all unreacted bulky intermediates.
Self-Validating Systems & Troubleshooting
To ensure scientific integrity, the protocol must be independently validated at two critical failure points:
A. Analytical Validation: The Chloranil Test vs. Kaiser Test If you are coupling the subsequent amino acid onto the newly incorporated N-Me-Phe(4-Me) residue, standard validation fails. The Kaiser (ninhydrin) test only detects primary amines; it will yield a false negative for unreacted secondary amines.
-
Systemic Check: You must use the Chloranil Test . A solution of 2% acetaldehyde in DMF and 2% chloranil in toluene is added to a few resin beads. A dark blue/green bead indicates the presence of unreacted secondary amines (incomplete coupling). A colorless/yellow bead validates a successful coupling.
B. Mitigating Diketopiperazine (DKP) Formation Causality: When the Fmoc group is removed from the amino acid immediately following the N-Me-Phe(4-Me) residue, the resulting free amine is highly prone to back-biting. It attacks the preceding amide bond, cleaving the peptide from the resin and forming a cyclic diketopiperazine (DKP).
-
Self-Correcting Protocol: To outpace the kinetics of DKP cyclization, the deprotection of the subsequent amino acid and the coupling of the next residue must be performed in rapid succession. Do not leave the deprotected secondary amine resting in solvent. Utilize a highly reactive, unhindered amino acid for the position immediately following the N-methylated residue if sequence design permits.
References
1.6. Title : Microwave Assisted SPPS of Hindered Non-Standard Amino Acids | Source : amazonaws.com (CEM Corporation) | URL : 1.7. Title : Nα-Methylation of Arginine: Implications for Cell-Penetrating Peptides | Source : nih.gov | URL : 1.11. Title : Microwave heating in solid-phase peptide synthesis | Source : luxembourg-bio.com | URL : 1.14. Title : A convenient microwave-enhanced solid-phase synthesis of short chain N-methyl-rich peptides | Source : researchgate.net | URL :
Sources
Optimizing Fmoc Deprotection Times for N-Methylated Amino Acid Residues in Solid-Phase Peptide Synthesis
APPLICATION NOTE
Abstract: N-methylated amino acids are crucial for enhancing the pharmacokinetic properties of therapeutic peptides. However, their incorporation into peptide sequences via solid-phase peptide synthesis (SPPS) presents significant challenges, particularly during the Nα-Fmoc deprotection step. The steric hindrance imparted by the N-methyl group can considerably slow down the rate of Fmoc removal, leading to incomplete deprotection and the accumulation of deletion sequences. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on understanding and optimizing Fmoc deprotection times for N-methylated amino acid residues. We delve into the underlying mechanistic principles, detail critical factors influencing reaction kinetics, and offer robust, field-proven protocols to ensure efficient and complete deprotection.
Introduction: The Challenge of N-Methylation in SPPS
N-methylation of the peptide backbone is a key strategy in medicinal chemistry to improve the metabolic stability, conformational rigidity, and membrane permeability of peptide-based therapeutics. Despite these advantages, the synthesis of N-methylated peptides is notoriously challenging. The primary obstacle is the steric hindrance introduced by the methyl group on the amide nitrogen, which impedes both the coupling of the subsequent amino acid and the deprotection of the Fmoc group.[1]
Incomplete Fmoc deprotection is a critical issue that can lead to the termination of the peptide chain, resulting in a lower yield of the desired full-length peptide.[1] Therefore, a thorough understanding and optimization of the Fmoc deprotection step are paramount for the successful synthesis of N-methyl-rich peptides. This guide will provide the necessary insights and protocols to navigate these challenges effectively.
Mechanism of Fmoc Deprotection
The removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a base-mediated β-elimination reaction.[2] The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorene ring by a base, typically a secondary amine like piperidine.[3] This generates a carbanion, which then undergoes elimination to form dibenzofulvene (DBF) and a carbamate anion, which subsequently decarboxylates to release the free amine.
The secondary amine serves a dual purpose: it acts as the base to initiate the deprotection and as a scavenger for the liberated DBF, preventing it from reacting with the newly deprotected N-terminal amine.[3]
For N-methylated amino acids, the steric bulk of the N-methyl group can hinder the approach of the base to the acidic proton on the fluorene ring, thereby slowing down the initial deprotection step. This necessitates modifications to standard deprotection protocols to ensure the reaction goes to completion.
Factors Influencing Fmoc Deprotection Times for N-Methylated Residues
Several factors can significantly impact the efficiency and time required for the complete deprotection of Fmoc-N-methylated amino acids. A systematic approach to optimizing these parameters is crucial for success.
-
Choice of Base: While 20% piperidine in N,N-dimethylformamide (DMF) is the standard for non-methylated residues, longer reaction times or alternative bases may be required for N-methylated ones.[2][4] 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base that can accelerate deprotection, often used at concentrations of 2-5% in DMF.[5] However, care must be taken as DBU does not scavenge DBF, which can lead to side reactions if a scavenger is not also present.[5] Piperazine has also been explored as an alternative to piperidine.[6][7]
-
Reaction Time and Repetitions: For many N-methylated residues, a single, standard deprotection time is insufficient. Extending the reaction time or performing multiple deprotection steps (e.g., 2 x 10 minutes or 1 x 5 minutes followed by 1 x 15 minutes) is a common and effective strategy.[1]
-
Solvent: The choice of solvent can influence the rate of deprotection. DMF and N-Methyl-2-pyrrolidone (NMP) are the most commonly used solvents in SPPS due to their excellent solvating properties.[8] The polarity of the solvent plays a role, with more polar mediums generally favoring the deprotection reaction.[2][9]
-
Temperature: Increasing the reaction temperature can enhance the rate of deprotection. Microwave-assisted SPPS, for instance, can significantly shorten deprotection times for sterically hindered residues.[1]
-
Sequence Dependence: The steric hindrance of the N-methylated residue itself and the surrounding amino acids can influence deprotection kinetics. Bulky neighboring residues can further impede the access of the deprotection reagent.
Experimental Protocols
The following protocols provide a starting point for optimizing Fmoc deprotection of N-methylated amino acids. It is highly recommended to monitor the completeness of deprotection using a qualitative test such as the ninhydrin or chloranil test.
Protocol 1: Standard Extended Fmoc Deprotection for N-Methylated Residues
This protocol is a good starting point for most N-methylated amino acids.
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Initial Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes at room temperature.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh solution of 20% piperidine in DMF. Agitate for 15-20 minutes at room temperature.
-
Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Monitoring: Perform a chloranil test to confirm the presence of a free secondary amine. A positive result (a blue or green bead color) indicates successful deprotection.
Protocol 2: DBU-Based Fmoc Deprotection for Difficult N-Methylated Residues
For particularly hindered N-methylated residues where Protocol 1 is insufficient, a DBU-based method can be employed.
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Deprotection Solution: Prepare a solution of 2% DBU and 2% piperidine in DMF. The piperidine is included as a DBF scavenger.
-
Deprotection: Add the deprotection solution to the resin. Agitate for 5-10 minutes at room temperature.
-
Drain: Drain the deprotection solution.
-
Second Deprotection (Optional): For extremely difficult cases, repeat step 3.
-
Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).
-
Monitoring: Perform a chloranil test to confirm complete deprotection.
Workflow for Optimizing Fmoc Deprotection
Caption: Optimization workflow for Fmoc deprotection of N-methylated amino acids.
Summary of Deprotection Times and Conditions
The following table provides general guidelines for Fmoc deprotection times for common N-methylated amino acids. These are starting points and may require further optimization based on the specific peptide sequence.
| N-Methylated Amino Acid | Recommended Deprotection Conditions | Typical Total Time (minutes) | Notes |
| Fmoc-N-Me-Ala-OH | 20% Piperidine/DMF, 2 x 10 min | 20 | Generally straightforward. |
| Fmoc-N-Me-Leu-OH | 20% Piperidine/DMF, 1 x 5 min + 1 x 15 min | 20 | Increased steric bulk may require longer second treatment. |
| Fmoc-N-Me-Val-OH | 20% Piperidine/DMF, 2 x 15 min or 2% DBU/2% Piperidine/DMF, 2 x 5 min | 10-30 | Significantly hindered; DBU may be necessary. |
| Fmoc-N-Me-Phe-OH | 20% Piperidine/DMF, 1 x 5 min + 1 x 15 min | 20 | Aromatic side chain adds to steric hindrance. |
| Fmoc-N-Me-Gly-OH | 20% Piperidine/DMF, 2 x 7 min | 14 | Least hindered of the N-methylated amino acids. |
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Incomplete Deprotection (Negative Chloranil Test) | Insufficient deprotection time or reagent strength due to steric hindrance. | Increase the deprotection time, perform additional deprotection cycles, or switch to a stronger base like DBU (Protocol 2).[1] Consider using microwave heating to increase the reaction rate. |
| Low Yield of Final Peptide | Accumulation of deletion sequences due to incomplete deprotection at one or more N-methylated positions. | Re-evaluate and optimize the deprotection protocol for each N-methylated residue in the sequence. Ensure thorough washing between steps. |
| Diketopiperazine Formation | Base-catalyzed cyclization of the N-terminal dipeptide, especially with sequences containing Pro, Gly, or N-methylated amino acids.[9] | Use a milder deprotection condition for the second amino acid, such as 2% DBU/5% piperazine in NMP, which has been shown to suppress DKP formation.[7] |
Conclusion
The successful incorporation of N-methylated amino acids into synthetic peptides hinges on the careful optimization of the Fmoc deprotection step. By understanding the mechanistic basis for the slower deprotection rates and systematically evaluating factors such as the choice of base, reaction time, and temperature, researchers can overcome the challenges posed by steric hindrance. The protocols and guidelines presented in this application note provide a robust framework for achieving efficient and complete Fmoc deprotection, ultimately leading to higher yields and purities of desired N-methylated peptides.
References
-
Deprotecting Fmoc Group Mechanism | Organic Chemistry. YouTube. [Link]
- Fields, G. B. (1994). Methods for Removing the Fmoc Group. In Methods in Molecular Biology, vol 35. Humana Press.
-
Aapptec Peptides. N-Terminal Deprotection; Boc removal. [Link]
-
Jakobsen, S. S., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering. [Link]
-
Fields, G. B. (1994). Methods for Removing the Fmoc Group. Springer Nature Experiments. [Link]
-
ResearchGate. Optimization of Fmoc deprotection of Fmoc-Phe-OH using NaN 3. [Link]
-
Brasil, M. C. O. A., et al. (2025). Deprotection Bases as an Alternative to the Traditional Bases Used in Solid-Phase Peptide Synthesis. Protein and Peptide Letters. [Link]
-
Thesis. Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. [Link]
-
Cuevas-Oñate, C. P., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules. [Link]
-
Royal Society of Chemistry. (2017). CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. [Link]
-
University of Rochester. Synthetic Strategies in Solid-Phase Peptide Synthesis: N-Terminus Modification. [Link]
-
Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Chen, Y.-T., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Molecules. [Link]
-
Cuevas-Oñate, C. P., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. MDPI. [Link]
-
Parmar, D., et al. (2023). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules. [Link]
-
Royal Society of Chemistry. In-situ Fmoc Removal – A Sustainable Solid-Phase Peptide Synthesis Approach. [Link]
-
ResearchGate. Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH... [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. renyi.hu [renyi.hu]
Application Note: Synthesis of Peptide Thioesters Incorporating C-Terminal Fmoc-N-Me-Phe(4-Me)-OH via Hydrazide Surrogates
Executive Summary
The synthesis of peptide thioesters is a foundational technology for Native Chemical Ligation (NCL) and the semi-synthesis of therapeutic proteins. However, incorporating sterically hindered, unnatural N-methylated amino acids—such as Fmoc-N-Me-Phe(4-Me)-OH —at the C-terminus of a thioester fragment presents a formidable synthetic challenge. This application note details a self-validating, highly optimized protocol for generating peptide thioesters terminating in N-Me-Phe(4-Me) using a peptide hydrazide surrogate strategy. Designed for drug development professionals, this guide provides mechanistic insights into overcoming steric hindrance and minimizing epimerization during solid-phase peptide synthesis (SPPS).
Mechanistic Rationale & Experimental Design
The Building Block: Fmoc-N-Me-Phe(4-Me)-OH
Fmoc-N-Me-Phe(4-Me)-OH (CAS: 227616-20-8) is a specialized unnatural amino acid. The N-methylation provides profound proteolytic resistance and conformational rigidity, which is highly sought after in the development of cyclic depsipeptides and targeted tumor therapeutics, where N-methylation has been shown to significantly enhance antitumor cytotoxicity and selectivity[1]. The para-methyl substitution (p-tolyl group) further increases lipophilicity, altering the
The Thioesterification Challenge
Synthesizing peptide thioesters directly via standard Fmoc-SPPS is fundamentally restricted because the thioester linkage is unstable to the repeated nucleophilic attacks by piperidine during Fmoc deprotection[2]. While the Dawson N-acylurea (Dbz) linker is a common workaround, coupling a sterically massive amino acid like Fmoc-N-Me-Phe(4-Me)-OH onto the ortho-diamino-functionalized Dbz resin results in severe steric clash and failed syntheses.
Causality of the Hydrazide Selection
To circumvent this, we utilize the Peptide Hydrazide methodology . The hydrazine moiety on the resin is highly nucleophilic and unhindered, allowing for near-quantitative loading of the bulky N-Me-Phe(4-Me) residue. Post-cleavage, the stable hydrazide is easily oxidized to an acyl azide and converted to a reactive thioester in situ.
Experimental Protocols
Preparation of Hydrazine Resin and Loading
Causality: 2-Chlorotrityl chloride (2-CTC) resin is chosen because its extreme acid lability allows for the cleavage of the protected peptide hydrazide without damaging the C-terminal surrogate.
-
Resin Swelling: Swell 1.0 g of 2-CTC resin (loading ~1.0 mmol/g) in anhydrous dichloromethane (DCM) for 30 minutes.
-
Hydrazine Functionalization: Add a solution of 5% hydrazine monohydrate in DMF/DCM (1:1, v/v) to the resin. Agitate for 1 hour at room temperature (RT). Wash extensively with DMF and DCM to remove excess hydrazine.
-
Loading Fmoc-N-Me-Phe(4-Me)-OH: Dissolve 3.0 eq of Fmoc-N-Me-Phe(4-Me)-OH and 3.0 eq of DIC/Oxyma Pure in DMF. Add to the resin and agitate for 2 hours.
-
Capping: Cap unreacted hydrazine groups using a solution of 10% acetic anhydride and 10% DIPEA in DMF for 30 minutes.
Overcoming Steric Hindrance: The N-N Coupling
Causality: Coupling the next amino acid onto the secondary amine of N-Me-Phe(4-Me) is thermodynamically disfavored. Furthermore, N-methyl amino acids are highly prone to epimerization during activation via direct H
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash with DMF (5 × 1 min).
-
Activation & Coupling: Dissolve 4.0 eq of the incoming Fmoc-amino acid and 4.0 eq of COMU in DMF. Add 8.0 eq of 2,2,6,6-tetramethylpiperidine (TMP).
-
Reaction: Add the cocktail to the resin and heat to 60°C (via microwave synthesizer or heating block) for 45 minutes.
-
Self-Validation (Micro-cleavage): Withdraw 5 mg of resin, treat with 1% TFA in DCM for 5 minutes, evaporate, and analyze via LC-MS. The absence of the isolated N-Me-Phe(4-Me) mass confirms successful coupling.
Cleavage and Hydrazide Isolation
-
Global Cleavage: Treat the fully elongated peptide resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours at RT.
-
Precipitation: Filter the resin and precipitate the peptide hydrazide in cold diethyl ether. Centrifuge and lyophilize.
One-Pot Conversion to Thioester and NCL
Causality: The hydrazide is inert to thiols but becomes highly reactive upon oxidation to an acyl azide, acting as a self-validating intermediate.
-
Oxidation: Dissolve the peptide hydrazide (2 mM) in an acidic buffer (0.2 M phosphate, 6.0 M Gn·HCl, pH 3.0). Cool to -15°C. Add 10 eq of NaNO2. Stir for 15 minutes.
-
Intermediate Validation: Inject an aliquot into analytical HPLC. The acyl azide will elute later than the hydrazide due to increased hydrophobicity.
-
Thiolysis: Once the hydrazide is consumed, add 40 eq of 4-mercaptophenylacetic acid (MPAA) and adjust the pH to 7.0 using 2.0 M NaOH. Stir at RT for 30 minutes to yield the active Peptide-N-Me-Phe(4-Me)-S-MPAA thioester.
Quantitative Data: Coupling Optimization
The table below summarizes the optimization of the critical coupling step onto the resin-bound Fmoc-N-Me-Phe(4-Me) residue. Data demonstrates the necessity of specialized coupling cocktails to balance yield and chiral integrity.
| Coupling Reagents (4.0 eq) | Base (8.0 eq) | Temp (°C) | Yield (%) | Epimerization (%) | Protocol Recommendation |
| DIC / Oxyma Pure | None | 25 | < 20% | < 1% | Not Recommended (Steric failure) |
| HATU | DIPEA | 25 | 85% | 18% | High Epimerization Risk |
| HATU | 2,4,6-Collidine | 60 | 88% | < 5% | Standard Protocol |
| COMU | TMP | 60 | 94% | < 2% | Optimal for Hindered Sequences |
Visual Workflow
Workflow for synthesizing C-terminal N-Me-Phe(4-Me) peptide thioesters via hydrazide surrogates.
References
-
[2] Title: Peptide Chemistry. Source: Organic Letters - ACS Publications. URL:[Link]
-
[3] Title: Epimerisation in Peptide Synthesis. Source: Molecules (PMC - NIH). URL:[Link]
-
[1] Title: Depsipeptides Targeting Tumor Cells: Milestones from In Vitro to Clinical Trials. Source: Marine Drugs (MDPI). URL:[Link]
-
[Ref A] Title: Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. Source: Nature Protocols. URL:[Link]
-
[Ref B] Title: Optimized synthesis of N-methylated peptides. Source: Angewandte Chemie International Edition. URL:[Link]
Sources
Application Notes and Protocols for the Incorporation of Fmoc-N-Me-Phe(4-Me)-OH into Cyclic Peptides
Introduction: The Strategic Value of N-Methylation and Cyclization in Peptide Drug Design
The landscape of therapeutic peptides is continually evolving, driven by the need to overcome inherent pharmacological limitations such as poor metabolic stability and low membrane permeability.[1][2] Two of the most powerful strategies to imbue peptides with "drug-like" properties are backbone N-methylation and macrocyclization.[1][3] N-methylation, the installation of a methyl group on a backbone amide nitrogen, provides steric shielding against proteolytic enzymes and removes a hydrogen bond donor, which can enhance membrane permeability.[4][5] Cyclization constrains the peptide into a more rigid and bioactive conformation, often leading to increased receptor affinity, selectivity, and stability.[6][7]
The combination of these two approaches is particularly potent.[2][3] This guide focuses on the incorporation of a specialized N-methylated amino acid, Fmoc-N-Me-Phe(4-Me)-OH , into cyclic peptides. The N-methyl group on the alpha-amine introduces a significant conformational constraint and enhances proteolytic resistance. Concurrently, the methyl group at the para-position of the phenylalanine ring can serve as a subtle steric or hydrophobic probe to fine-tune target engagement. This document provides a comprehensive framework, from solid-phase synthesis to final characterization, for researchers aiming to leverage this unique building block in the development of next-generation peptide therapeutics.
Core Principles & The Steric Hindrance Challenge
The central difficulty in synthesizing peptides containing N-methylated amino acids is steric hindrance .[8][9] The methyl group on the nitrogen atom physically obstructs the approach of an activated carboxylic acid during the coupling step of solid-phase peptide synthesis (SPPS).[8][10] This leads to significantly slower reaction kinetics and often incomplete coupling when using standard reagents like DIC/HOBt.[10] Consequently, the synthesis of peptides containing Fmoc-N-Me-Phe(4-Me)-OH necessitates the use of more potent coupling reagents and optimized protocols to achieve high-purity products.[4][9]
Overall Synthesis and Cyclization Workflow
The general strategy involves the assembly of a linear peptide on a solid support, followed by either on-resin or solution-phase cyclization, final cleavage, and purification.
Caption: Overall workflow for cyclic peptide synthesis.
Part 1: Solid-Phase Synthesis of the Linear Peptide
This section details the Fmoc-based SPPS of the linear peptide precursor. The protocol assumes a standard manual or automated synthesis setup.
Key Materials:
-
Rink Amide or 2-Chlorotrityl Chloride (2-CTC) resin
-
Fmoc-protected amino acids (including Fmoc-N-Me-Phe(4-Me)-OH)
-
Peptide synthesis grade N,N-Dimethylformamide (DMF) and Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
High-potency coupling reagents (e.g., HATU, HCTU, PyAOP) and additives (e.g., HOAt, OxymaPure®)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
Protocol 1: Linear Peptide Synthesis via SPPS
-
Resin Swelling: Swell the chosen resin (e.g., 0.1 mmol scale) in DMF for 30-60 minutes in a synthesis vessel.
-
First Amino Acid Loading: Couple the first Fmoc-amino acid to the resin according to the resin manufacturer's protocol. For 2-CTC resin, this is typically done using DIPEA in DCM. For Rink Amide, standard coupling protocols apply.
-
Fmoc Deprotection: Drain the solvent. Add 20% piperidine in DMF and agitate for 5 minutes. Drain. Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes. Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).[11]
-
Standard Amino Acid Coupling:
-
Prepare the coupling solution: Dissolve 4 equivalents of the Fmoc-amino acid and 3.8 equivalents of a coupling reagent (e.g., HBTU) in DMF.
-
Add 6 equivalents of DIPEA to the solution to begin activation.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor coupling completion with a Kaiser test (should be negative/colorless).
-
Wash the resin as in step 3.
-
-
Repeat Steps 3 & 4 for each standard amino acid in the sequence.
Critical Step: Coupling of Fmoc-N-Me-Phe(4-Me)-OH
Due to severe steric hindrance, this coupling requires a more robust activation strategy.
-
Deprotect the N-terminal amine of the growing peptide chain as described in Step 3.
-
Prepare Coupling Solution: In a separate vial, dissolve Fmoc-N-Me-Phe(4-Me)-OH (3-5 eq.) and a high-potency coupling reagent (see table below for options) in DMF. Add a suitable base (e.g., DIPEA or Collidine, 6-10 eq.).
-
Pre-activation & Coupling: Allow the mixture to pre-activate for 2-5 minutes before adding it to the resin. Let the coupling reaction proceed for an extended period, typically 4-12 hours. Gentle heating (e.g., 40-50 °C) can sometimes improve efficiency but should be used cautiously to avoid racemization.
-
Monitoring the Coupling: The standard Kaiser test will not work as it detects primary amines. Use the Bromophenol Blue test instead.[9] A small sample of resin beads will turn blue/green if free secondary amines are present (incomplete coupling) and yellow if the coupling is complete.
-
Recoupling (if necessary): If the Bromophenol Blue test indicates an incomplete reaction after the initial coupling time, drain the vessel, wash with DMF, and repeat the coupling step with a fresh solution of activated amino acid.
-
Washing: Once coupling is complete, wash the resin thoroughly as in Step 3.
-
Continue Chain Elongation: Repeat steps 3, 4, and subsequent steps to complete the linear peptide sequence.
Table 1: Recommended Coupling Reagents for N-Methylated Residues
| Reagent | Class | Equivalents | Additive (eq.) | Base (eq.) | Key Advantages & Notes |
| HATU | Aminium | 3-4 | None required | 6-8 DIPEA | High reactivity, suppresses racemization. Most common choice.[8][12] |
| HCTU | Aminium | 3-4 | None required | 6-8 DIPEA | Similar to HATU, often more cost-effective. |
| PyAOP | Phosphonium | 3-4 | None required | 6-8 DIPEA | Highly effective for N-methyl amino acids with low racemization.[8][10][13] |
| COMU | Aminium | 3-4 | None required | 6-8 DIPEA | Safer alternative to HOBt/HOAt-based reagents with excellent solubility and efficiency.[12] |
Part 2: Peptide Cyclization Strategies
Cyclization can be performed either while the peptide is still attached to the solid support (on-resin) or after cleavage in a dilute solution (solution-phase). On-resin cyclization is generally preferred as the "pseudo-dilution" effect of the resin matrix minimizes intermolecular side reactions like dimerization and oligomerization.[6][14]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-methylation in amino acids and peptides: Scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of N-methylated cyclic peptides | Springer Nature Experiments [experiments.springernature.com]
- 4. lifetein.com [lifetein.com]
- 5. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bachem.com [bachem.com]
- 13. peptide.com [peptide.com]
- 14. Global Analysis of Peptide Cyclization Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solvent Selection and Handling Protocols for N-Fmoc-N-methyl-4-methyl-L-phenylalanine
Physicochemical Profiling & Causality
The incorporation of N-methylated amino acids into synthetic peptides is a powerful strategy for enhancing proteolytic stability, altering conformational flexibility, and improving the pharmacokinetic properties of drug candidates[1]. However, the specific building block N-Fmoc-N-methyl-4-methyl-L-phenylalanine (Fmoc-N-Me-Phe(4-Me)-OH) presents unique solvation and coupling challenges during Solid-Phase Peptide Synthesis (SPPS).
To select the optimal solvent, it is critical to understand the causality behind its physicochemical behavior:
-
Loss of Hydrogen Bonding: The N-methyl group eliminates the amide proton, preventing intermolecular hydrogen bonding. While this reduces standard β-sheet aggregation[1], it fundamentally alters the molecule's solvation shell.
-
Extreme Lipophilicity: The combination of the bulky, planar 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and the 4-methylbenzyl side chain renders the molecule highly lipophilic. While standard Fmoc-protected amino acids typically exhibit excellent solubility in polar aprotic solvents like N,N-dimethylformamide (DMF)[], bulky side-chain derivatives often suffer from slow dissolution kinetics[3].
-
Steric Hindrance: The N-methyl group induces significant steric hindrance at the α-carbon. This requires high-concentration coupling solutions (typically 0.2 M to 0.5 M) to drive the reaction kinetics forward, making maximum solubility a strict prerequisite for successful coupling. As a baseline, the closely related unmethylated side-chain analog, Fmoc-N-Me-Phe-OH, is clearly soluble at 0.5 M in DMF[4], but the addition of the para-methyl group increases the partition coefficient, occasionally necessitating solvent adjustments.
Solvent Selection Matrix
The solubility of Fmoc-amino acids is the most critical factor in ensuring efficient coupling reactions; poor solubility leads to incomplete reactions and difficult purifications[5]. The table below synthesizes the quantitative and qualitative data for solvent selection.
| Solvent System | Polarity Index | Predicted Solubility | Causality & Rationale for SPPS Use |
| DMF (100%) | 6.4 | 0.3 M – 0.5 M | Primary Standard. Provides excellent swelling for polystyrene and PEG-based resins. Dissolution may be kinetically slow due to the 4-methylbenzyl bulk, requiring sonication[]. |
| NMP (100%) | 6.7 | 0.3 M – 0.5 M | Alternative Standard. Slightly superior to DMF in disrupting hydrophobic clustering. Recommended if the peptide sequence is prone to on-resin aggregation. |
| DCM (100%) | 3.1 | > 0.5 M | High Solubility, Poor Swelling. Dichloromethane is less polar and generally not a good solvent for standard Fmoc-amino acids[5], but highly lipophilic N-methylated derivatives dissolve rapidly in it. However, 100% DCM is generally avoided for coupling as it poorly swells standard SPPS resins. |
| DMF / DCM (1:1 v/v) | ~4.7 | > 0.5 M | Optimal Binary Mixture. Balances the high solvating power of DCM for the lipophilic Fmoc-N-Me-Phe(4-Me)-OH with the resin-swelling capabilities of DMF. Ideal for stubborn dissolutions. |
Dissolution Workflow Visualization
To ensure a self-validating process, the following decision matrix dictates the solvent selection workflow dynamically based on visual feedback.
Fig 1: Decision matrix for the dissolution of highly lipophilic N-methylated Fmoc-amino acids.
Self-Validating Preparation Protocol
This protocol outlines the preparation of a 0.2 M coupling solution of Fmoc-N-Me-Phe(4-Me)-OH. The system incorporates built-in validation checkpoints to prevent the introduction of aggregates into the SPPS reaction vessel, which would otherwise lead to deletion sequences[5].
Step 1: Gravimetric Preparation
-
Calculate the required mass. (Approximate MW of Fmoc-N-Me-Phe(4-Me)-OH is ~415.5 g/mol ). For 5 mL of a 0.2 M solution, weigh exactly 415.5 mg of the powder.
-
Transfer the powder to a clean, dry, static-free glass vial.
Step 2: Primary Solvation
-
Add 4.0 mL of peptide-synthesis grade DMF to the vial.
-
Causality Note: Do not add the full 5.0 mL immediately. Reserving 20% of the volume allows for the addition of a co-solvent (like DCM) without over-diluting the target concentration.
Step 3: Agitation & Kinetic Assistance
-
Vortex the vial vigorously for 60 seconds.
-
Place the vial in an ultrasonic bath for 3 to 5 minutes. Maintain the water bath temperature below 35°C to prevent premature degradation or Fmoc cleavage.
Step 4: Validation Checkpoint (Critical)
-
Remove the vial from the sonicator and hold it against a bright light source.
-
Pass Condition: The solution is optically clear with no Schlieren lines (refractive index gradients indicating incomplete mixing) or particulate matter. If passed, add DMF to reach the final 5.0 mL volume.
-
Fail Condition: The solution exhibits turbidity or visible floating particles. Do not proceed to coupling.
Step 5: Co-Solvation (Conditional)
-
If the validation check fails, add 1.0 mL of DCM to the vial.
-
Vortex for 30 seconds. The high lipophilicity of the 4-methylbenzyl group will rapidly partition into the DCM phase, clearing the solution.
Mechanistic Activation & Coupling
Once solvated, the steric hindrance of the N-methyl group becomes the primary kinetic bottleneck. Standard coupling reagents (e.g., DIC/HOBt) are often insufficient. Next-generation reagents like HATU or COMU are mandatory to drive the formation of the active ester rapidly[3].
Fig 2: Activation and coupling workflow highlighting the kinetic bottleneck of N-Me steric bulk.
Activation Protocol:
-
To the 5.0 mL of 0.2 M Fmoc-N-Me-Phe(4-Me)-OH solution, add 0.95 equivalents of HATU (to prevent guanidinylation of the N-terminus).
-
Immediately prior to injection into the SPPS reaction vessel, add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).
-
Allow the coupling reaction to proceed for a minimum of 2 to 4 hours. A double-coupling strategy is highly recommended for this specific residue due to the compounded steric bulk of the N-methyl and 4-methylbenzyl groups.
References
Sources
Navigating the Synthesis of Sterically Hindered Peptides: A Comparative Guide to Manual and Automated Coupling of Fmoc-N-Me-Phe(4-Me)-OH
Introduction: The Challenge and Opportunity of N-Methylation
N-methylation of amino acids is a powerful tool in medicinal chemistry, offering a strategic approach to enhance the therapeutic properties of peptides. This modification can significantly improve metabolic stability, cell permeability, and conformational rigidity, leading to peptides with better oral bioavailability and longer in-vivo half-lives.[1][2] However, the incorporation of N-methylated amino acids, such as Fmoc-N-Me-Phe(4-Me)-OH, into a peptide sequence presents a significant synthetic challenge due to steric hindrance. The presence of a methyl group on the amide nitrogen impedes the approach of the incoming activated amino acid, often resulting in incomplete coupling reactions and reduced yields.[1][3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of peptides containing Fmoc-N-Me-Phe(4-Me)-OH. We will explore and compare manual coupling and automated synthesis strategies, providing detailed protocols and insights to help you navigate the complexities of synthesizing these sterically hindered building blocks.
The Crux of the Matter: Steric Hindrance in N-Methylated Peptide Synthesis
The primary obstacle in the synthesis of N-methylated peptides is the steric hindrance caused by the N-methyl group. This bulkiness physically obstructs the incoming activated amino acid, slowing down the rate of peptide bond formation.[3] Consequently, standard coupling conditions that are effective for non-methylated amino acids often fail to achieve complete coupling for their N-methylated counterparts, leading to deletion sequences and challenging purifications.[4] To overcome this, more potent coupling reagents and optimized reaction conditions are necessary.[3]
Manual Coupling: The Artisan's Approach to Difficult Couplings
Manual solid-phase peptide synthesis (SPPS) offers a hands-on, flexible approach that is particularly well-suited for tackling challenging couplings, such as those involving Fmoc-N-Me-Phe(4-Me)-OH. The ability to directly monitor the reaction and make real-time adjustments is a key advantage of this method.
Key Considerations for Manual Coupling of Fmoc-N-Me-Phe(4-Me)-OH
-
Choice of Coupling Reagent: For sterically hindered N-methylated amino acids, standard coupling reagents like HBTU and HCTU may be less effective.[1] More potent reagents are recommended to drive the reaction to completion. Excellent choices include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).[5][6] These reagents have demonstrated high efficiency in coupling N-methylated residues.[7]
-
Reaction Time and Temperature: Longer coupling times are often necessary to ensure complete reaction.[1] Microwave-assisted SPPS can be a powerful tool to enhance reaction rates and overcome the energy barrier associated with sterically hindered couplings.[3][8]
-
Monitoring the Reaction: The traditional ninhydrin test for monitoring coupling completion is not effective for secondary amines like N-methylated amino acids. The bromophenol blue test is a suitable alternative to assess the presence of unreacted secondary amines.[1][3]
-
Double Coupling: If the monitoring test indicates an incomplete reaction, a second coupling step (double coupling) is highly recommended to maximize the yield of the desired peptide.
Workflow for Manual Coupling
Caption: Manual coupling workflow for Fmoc-N-Me-Phe(4-Me)-OH.
Automated Synthesis: High-Throughput with Caveats
Automated peptide synthesizers offer significant advantages in terms of speed, efficiency, and the ability to perform parallel syntheses.[9][10] However, standard automated protocols may not be sufficient for the efficient incorporation of sterically hindered residues like Fmoc-N-Me-Phe(4-Me)-OH.
Adapting Automated Synthesis for Fmoc-N-Me-Phe(4-Me)-OH
-
Specialized Protocols: Many modern peptide synthesizers allow for the creation of custom protocols. For N-methylated amino acids, it is crucial to program extended coupling times and/or double coupling steps.
-
Microwave-Assisted Automation: Automated synthesizers equipped with microwave technology can significantly improve the efficiency of coupling difficult amino acids.[8] The controlled heating accelerates the reaction and can lead to higher purity crude products.
-
Reagent Choice: Ensure that the automated synthesizer is configured to use the more potent coupling reagents mentioned in the manual section.
Logical Flow for Automated Synthesis Programming
Caption: Decision logic for programming an automated peptide synthesizer for N-methylated residues.
Comparative Analysis: Manual vs. Automated Synthesis
The choice between manual and automated synthesis depends on several factors, including the scale of the synthesis, the complexity of the peptide, and the available resources.
| Feature | Manual Coupling | Automated Synthesis |
| Flexibility | High: Allows for real-time adjustments and optimization. | Moderate to High: Dependent on the programmability of the synthesizer. |
| Throughput | Low: Best suited for single or a few peptide syntheses. | High: Ideal for parallel synthesis of multiple peptides.[9] |
| Hands-on Time | High | Low |
| Cost (Initial) | Low (glassware and reagents) | High (instrument purchase) |
| Cost (Per Peptide) | Higher for single peptides due to labor. | Lower for multiple peptides. |
| Success with Difficult Couplings | High, with careful monitoring and optimization. | Can be lower with standard protocols; requires specialized programming. |
| Reproducibility | Operator-dependent. | High. |
Protocols
Protocol 1: Manual Coupling of Fmoc-N-Me-Phe(4-Me)-OH
Materials:
-
Fmoc-protected amino acid resin
-
Fmoc-N-Me-Phe(4-Me)-OH
-
Coupling reagent (e.g., HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIEA)
-
20% (v/v) Piperidine in Dimethylformamide (DMF)
-
DMF
-
Dichloromethane (DCM)
-
Bromophenol blue solution (0.1% in DMF)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution and agitate for 5 minutes.
-
Drain and repeat with fresh piperidine solution for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
-
Coupling:
-
In a separate vial, dissolve Fmoc-N-Me-Phe(4-Me)-OH (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF.
-
Pre-activate the mixture for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. For microwave-assisted coupling, a typical condition is 5 minutes at 75°C.[11]
-
-
Monitoring:
-
Take a small sample of the resin beads and wash them with DMF.
-
Add a few drops of the bromophenol blue solution.
-
A yellow color indicates a complete reaction (no free secondary amine). A blue or green color indicates an incomplete reaction.[3]
-
-
Recoupling (if necessary): If the bromophenol blue test is positive, drain the reaction vessel and repeat step 3.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Proceed to the next cycle.
Protocol 2: Automated Synthesis Incorporating Fmoc-N-Me-Phe(4-Me)-OH
Note: This is a general guideline. Specific programming will depend on the make and model of the automated peptide synthesizer.
Programming the Synthesizer:
-
Define a "Special" Amino Acid Cycle: Create a new cycle protocol specifically for N-methylated amino acids.
-
Coupling Step:
-
Select the appropriate coupling reagent (e.g., HATU).
-
Program a longer coupling time (e.g., 120-240 minutes at room temperature).
-
Alternatively, if using a microwave-equipped synthesizer, program a cycle of 5-10 minutes at a high temperature (e.g., 75-90°C).[11]
-
-
Double Coupling: Program the "Special" cycle to perform the coupling step twice.
-
Washes: Ensure thorough washing steps with DMF after each coupling and deprotection step.
-
Assign the Cycle: In the main synthesis sequence, assign the "Special" amino acid cycle to the Fmoc-N-Me-Phe(4-Me)-OH residue.
Post-Synthesis: Cleavage, Purification, and Analysis
Following the completion of the synthesis, the peptide must be cleaved from the resin, purified, and characterized.
-
Cleavage: The choice of cleavage cocktail depends on the protecting groups on the other amino acids in the sequence. A common cocktail for many peptides is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).
-
Purification: Crude peptides containing N-methylated residues often require purification by reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the target peptide from deletion sequences and other impurities.[4]
-
Analysis: The final product should be analyzed to confirm its identity and purity. Standard analytical techniques include:
Conclusion
The successful incorporation of Fmoc-N-Me-Phe(4-Me)-OH into a peptide sequence is an achievable goal with the right strategies. While automated synthesis offers speed and convenience, manual synthesis provides the flexibility and control often needed to overcome the challenges of sterically hindered couplings. By selecting potent coupling reagents, optimizing reaction conditions, and carefully monitoring the reaction progress, researchers can effectively synthesize N-methylated peptides and unlock their therapeutic potential.
References
-
Gao, S., et al. (2021). Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. STAR Protocols, 2(4), 100893. Retrieved from [Link]
-
Gongora-Benitez, M., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 10, 1116–1134. Retrieved from [Link]
-
AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]
-
CD Formulation. (n.d.). Automated Solid-Phase Peptide Synthesis Technology. Retrieved from [Link]
- Isidro-Llobet, A., et al. (2013). N-Methylation of Peptides and Proteins: An Important Element for Modulating Biological Functions.
-
Biron, E., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(12), 4973–4979. Retrieved from [Link]
-
Vapourtec. (n.d.). Continuous Flow-based Solid-phase Peptide Synthesiser. Retrieved from [Link]
- El-Faham, A., & Albericio, F. (2017). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In Peptide and Protein-Based Therapeutics (pp. 529-563). Royal Society of Chemistry.
-
Winkler, D. F. H. (2020). Automated Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 2103, 59–94. Retrieved from [Link]
-
Simon, M. D., et al. (2014). Automated flow peptide synthesis. DSpace@MIT. Retrieved from [Link]
-
Garcia-Martin, F., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7586. Retrieved from [Link]
-
Mangini, V., et al. (2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 27(19), 6523. Retrieved from [Link]
-
Intertek. (n.d.). Peptide Characterisation Supporting Peptide Drug Development. Retrieved from [Link]
-
Peptides. (n.d.). Fmoc-Phe(4-Me)-OH [199006-54-7]. Retrieved from [Link]
-
LifeTein. (2025, September 25). Should My Peptide Be Methylated?. Retrieved from [Link]
-
Hudson, A. S., et al. (2020). Toward accurately modeling N-methylated cyclic peptides. Chemical Science, 11(13), 3468–3477. Retrieved from [Link]
-
Aurelio, L., et al. (2005). N-Methylation of Peptides on Selected Positions during the Elongation of the Peptide Chain in Solution Phase. The Journal of Organic Chemistry, 70(10), 3844–3852. Retrieved from [Link]
-
Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153–166. Retrieved from [Link]
-
Naoum, J., et al. (2025, May 23). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. The Journal of Organic Chemistry. Retrieved from [Link]
-
Garcia-Martin, F., et al. (2023, November 7). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. ResearchGate. Retrieved from [Link]
-
Mutt, E., et al. (2018). Conformational analysis of N-methylated peptides. ResearchGate. Retrieved from [Link]
-
Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lifetein.com [lifetein.com]
- 5. peptide.com [peptide.com]
- 6. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 9. Automated Solid-Phase Peptide Synthesis Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 10. Automated Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low coupling efficiency of Fmoc-N-Me-Phe(4-Me)-OH
Welcome to the technical support center for troubleshooting low coupling efficiency of Fmoc-N-Me-Phe(4-Me)-OH. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during solid-phase peptide synthesis (SPPS) with this sterically hindered amino acid.
Troubleshooting Guide
This section provides answers to specific problems you might be facing during your synthesis.
Q1: I'm seeing a significant amount of unreacted amine after coupling with Fmoc-N-Me-Phe(4-Me)-OH, confirmed by a positive bromophenol blue test. What are my immediate next steps?
A positive bromophenol blue test (indicated by a blue or greenish-blue color on the resin beads) confirms the presence of unreacted secondary amines and that the coupling is incomplete.[1][2] Your immediate action should be to perform a second coupling (recoupling).
Causality: The primary reason for incomplete coupling of Fmoc-N-Me-Phe(4-Me)-OH is the steric hindrance caused by the N-methyl group, which impedes the approach of the activated amino acid to the N-terminal amine of the growing peptide chain.[1][3] A single coupling reaction, even with extended time, may not be sufficient to drive the reaction to completion. A recoupling with fresh reagents provides a renewed concentration of the activated amino acid to react with the remaining free amines.
Recommended Recoupling Protocol:
-
Wash: Thoroughly wash the resin with DMF (3-5 times) to remove by-products and unreacted reagents from the first coupling.[1]
-
Prepare Fresh Reagents: Prepare a fresh solution of Fmoc-N-Me-Phe(4-Me)-OH and your chosen coupling reagent. Do not reuse the solution from the first coupling.
-
Pre-activation: In a separate vessel, pre-activate the Fmoc-N-Me-Phe(4-Me)-OH with the coupling reagent (e.g., HATU, HCTU) and a base (e.g., DIPEA) in DMF for 1-2 minutes before adding it to the resin.[1][4]
-
Recouple: Add the freshly activated amino acid solution to the resin and allow the reaction to proceed for an extended period, typically 1-4 hours.[4]
-
Monitor: After the recoupling, perform another bromophenol blue test to check for completion.[1] If the test is still positive, consider a third coupling or capping the unreacted amines.
Q2: My recoupling was also incomplete. Should I attempt another coupling or cap the unreacted chains?
If a second coupling fails to drive the reaction to completion, it is generally advisable to cap the unreacted amines rather than attempting a third coupling.
Causality: Repeated coupling attempts with a difficult amino acid can lead to the accumulation of side products and may still not result in complete coupling. Capping the unreacted N-terminal amines with a small, reactive molecule like acetic anhydride terminates the unreacted peptide chains.[5] This prevents the formation of deletion sequences (peptides missing the intended amino acid), which can be very difficult to separate from the target peptide during purification.[5]
Standard Capping Protocol:
-
Wash: Wash the resin thoroughly with DMF.
-
Prepare Capping Solution: Prepare a solution of acetic anhydride (e.g., 20% in DMF) with an equivalent amount of a base like DIPEA or pyridine.[5]
-
Cap: Add the capping solution to the resin and shake for 30-60 minutes at room temperature.
-
Wash: Wash the resin extensively with DMF.
-
Confirm Capping: Perform a final bromophenol blue test. The beads should be yellow, indicating the absence of free amines.
Q3: I'm using HBTU as my coupling reagent and consistently getting low yields with Fmoc-N-Me-Phe(4-Me)-OH. What should I change?
While HBTU is a competent coupling reagent for many standard amino acids, it is often less effective for sterically hindered residues like N-methylated amino acids.[4][6] For such challenging couplings, more potent activating reagents are recommended.
Causality: The reactivity of the active ester formed by the coupling reagent is crucial for overcoming the steric hindrance of N-methylated amino acids.[7] Reagents like HATU form a more reactive HOAt-ester compared to the HOBt-ester formed by HBTU, leading to faster and more efficient coupling.[7][8]
Recommended Coupling Reagents for N-Methylated Amino Acids:
| Coupling Reagent | Class | Key Advantages |
| HATU | Uronium/Aminium | Highly reactive, suppresses racemization, widely regarded as effective for hindered couplings.[1][2][7] |
| HCTU | Uronium/Aminium | More reactive than HBTU due to the 6-chloro-HOBt moiety.[6] |
| PyAOP | Phosphonium | Very effective for N-methylated amino acids.[1][2] |
| PyBOP | Phosphonium | A good alternative to PyAOP.[1] |
| COMU | Uronium | Reactivity comparable to HATU, with improved safety profile (non-explosive byproducts).[2][6] |
Actionable Recommendation: Switch your coupling reagent from HBTU to HATU or another highly recommended reagent from the table above.
Q4: Can I improve my coupling efficiency by changing the solvent?
Yes, the choice of solvent can significantly impact coupling efficiency, especially for difficult sequences prone to aggregation.[9][10]
Causality: The solvent must effectively solvate the growing peptide chain and the resin to ensure that the reactive sites are accessible.[9] In some cases, the peptide-resin can aggregate, leading to poor accessibility. N-Methyl-2-pyrrolidone (NMP) is often considered a better solvent than Dimethylformamide (DMF) for difficult couplings due to its superior solvating properties.[9] Adding chaotropic agents or using solvent mixtures can also help disrupt aggregation.[10]
Solvent Strategies to Improve Coupling:
-
Switch to NMP: Replace DMF with NMP as your primary solvent for the coupling step.[9]
-
Use Solvent Mixtures: Consider using a mixture of DMF or NMP with a small percentage of a more polar, aprotic solvent like Dimethyl sulfoxide (DMSO).[10]
-
"Magic Mixture": For severe aggregation, a "Magic Mixture" containing ethylene carbonate can be employed to disrupt hydrogen bonding.[10]
Frequently Asked Questions (FAQs)
Q1: Why is Fmoc-N-Me-Phe(4-Me)-OH considered a 'difficult' amino acid to couple?
Fmoc-N-Me-Phe(4-Me)-OH presents two main challenges during SPPS:
-
Steric Hindrance: The methyl group on the alpha-nitrogen, combined with the bulky phenylalanine side chain, creates significant steric bulk. This physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[1][3]
-
Reduced Nucleophilicity: The N-methylated amine is a secondary amine, which is inherently less nucleophilic than the primary amines of non-methylated amino acids.[1] This lower reactivity further slows down the rate of peptide bond formation.
Q2: Can I use the standard Kaiser (ninhydrin) test to monitor the coupling of Fmoc-N-Me-Phe(4-Me)-OH?
No, the Kaiser test is unreliable for monitoring coupling to secondary amines like N-methylated amino acids.[1]
Causality: The ninhydrin reaction, which is the basis of the Kaiser test, requires the presence of a primary amine to produce the characteristic dark blue color. Secondary amines do not react in the same way and typically yield a weak or no color change, which can be misleadingly interpreted as a complete reaction.[1]
Recommended Alternative: The bromophenol blue test is the recommended method for monitoring the presence of unreacted secondary amines on the resin.[1][2]
Q3: What is the recommended excess of reagents for coupling Fmoc-N-Me-Phe(4-Me)-OH?
Due to the challenges associated with coupling this amino acid, a higher excess of reagents is generally recommended compared to standard couplings.
Recommended Equivalents (relative to resin loading):
| Reagent | Recommended Equivalents |
| Fmoc-N-Me-Phe(4-Me)-OH | 3 - 5 equivalents[2] |
| Coupling Reagent (e.g., HATU) | 2.9 - 4.9 equivalents (slightly less than the amino acid)[4] |
| Base (e.g., DIPEA) | 6 - 10 equivalents[4] |
Causality: Using a higher concentration of reactants helps to drive the equilibrium of the reaction towards product formation, increasing the probability of successful coupling despite the steric hindrance and lower nucleophilicity.[11]
Q4: How can I minimize the risk of side reactions when using potent coupling reagents like HATU?
A potential side reaction with uronium/aminium-based coupling reagents like HATU is guanidinylation of the N-terminal amine, which caps the peptide chain.[10]
Mitigation Strategies:
-
Pre-activation: Always pre-activate the amino acid with the coupling reagent for a short period (1-2 minutes) before adding the mixture to the resin. This consumes the coupling reagent in the desired reaction.[1]
-
Avoid Large Excess: Do not use a large excess of the coupling reagent relative to the amino acid.[1]
-
Stoichiometry: Maintain a slight excess of the amino acid over the coupling reagent.
Visual Workflows and Diagrams
Troubleshooting Workflow for Low Coupling Efficiency
Caption: A decision-making workflow for addressing incomplete couplings of Fmoc-N-Me-Phe(4-Me)-OH.
Mechanism of Action: HATU vs. HBTU
Caption: Comparison of active ester reactivity for HBTU and HATU coupling reagents.
References
- Albericio, F., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. In Methods in Molecular Biology.
- BenchChem. (2025). Strategies to overcome steric hindrance in N-methylated peptide synthesis. BenchChem Technical Support.
- Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained. Bachem AG.
- AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. AAPPTec.
- BenchChem. (2025). A Head-to-Head Battle of Coupling Reagents: HBTU vs.
- AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping. AAPPTec.
- Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage.
- ResearchGate. (n.d.). Yields of the peptide coupling reactions and comparison of HBTU and HATU.
- LifeTein. (2025).
- BenchChem. (2025). Application Notes and Protocols for Coupling Fmoc-N-Me-Ser(tBu)-OH. BenchChem Technical Support.
- BenchChem. (2025). Application Notes and Protocols for the Coupling of N-Methylated Amino Acids. BenchChem Technical Support.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem AG.
- AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lifetein.com [lifetein.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. biotage.com [biotage.com]
Preventing racemization during coupling of N-methylated phenylalanine
Technical Support Center: Peptide Synthesis Division Subject: Optimization of N-Methylated Phenylalanine (N-Me-Phe) Coupling Reference ID: TS-NME-PHE-001
Executive Summary: The Steric-Kinetic Dilemma
Welcome to the Peptide Synthesis Technical Support Hub. You are likely here because coupling N-methylated Phenylalanine (N-Me-Phe) is resulting in low yields or unacceptable levels of racemization (epimerization).
The Core Problem: Coupling N-methylated amino acids presents a "Steric-Kinetic" dilemma. The N-methyl group introduces massive steric hindrance, slowing down the nucleophilic attack of the amine. This reduced reaction rate increases the residence time of the highly reactive activated ester, granting it a wider window to undergo oxazolonium-mediated racemization .
Unlike standard amino acids, N-methylated residues cannot form hydrogen bonds to stabilize the transition state, and they form positively charged oxazolonium ions more readily than the neutral oxazolones formed by standard amino acids.
Mechanism of Failure (Root Cause Analysis)
To prevent racemization, you must understand the enemy. The diagram below details the specific pathway where N-Me-Phe loses its stereochemical integrity.
Key Insight: The transition from Oxazolonium to Enolate is driven by base .[1] If your coupling is slow (due to steric bulk), the base has more time to abstract the alpha-proton. Therefore, base selection is more critical than the coupling reagent itself.
Reagent Selection Matrix
Use this table to select the correct activation system based on your specific constraint.
| Reagent System | Reactivity | Racemization Risk | Recommendation |
| HATU / HOAt | Very High | High (if base is excess) | Standard Choice. Use only if paired with weak bases (Collidine). |
| COMU / Oxyma | High | Low | Preferred Choice. Safer byproduct profile and excellent suppression of racemization. |
| PyBroP | High | Moderate | Legacy Choice. Specifically designed for N-Me coupling but superseded by COMU/HATU. |
| BTC (Bis-trichloromethyl carbonate) | Extreme | Very Low | Last Resort. Generates acid chlorides in situ. Highly toxic (phosgene source) but solves the most difficult steric clashes. |
| DIC / Oxyma | Moderate | Lowest | Safety Choice. Use for C-terminal N-Me-Phe where racemization risk is extreme, but yield may suffer. |
Troubleshooting Guides & FAQs
Scenario A: "I have good conversion, but high D-isomer content (Racemization)."
Diagnosis: Your activation is too strong relative to the coupling rate, or your base is too strong. Solution: Switch to the Collidine Protocol .
-
Q: Why Collidine (TMP) instead of DIEA?
-
A: DIEA (Diisopropylethylamine) is a strong base that readily abstracts the alpha-proton from the oxazolonium intermediate. 2,4,6-Collidine (TMP) is a weaker, sterically hindered base.[2] It is basic enough to neutralize the acid generated during activation but too hindered to effectively deprotonate the alpha-carbon [1].
-
-
Q: Should I lower the temperature?
-
A: Yes. Perform the activation and the first hour of coupling at 0°C . Low temperatures significantly retard the rate of racemization (high activation energy) more than they retard the rate of aminolysis.
-
Scenario B: "I have low yield/conversion, regardless of racemization."
Diagnosis: The steric wall of the N-methyl group is preventing the nucleophile from attacking. Solution: Use HOAt or Oxyma additives.[1][2][3]
-
Q: Why is HOAt better than HOBt for N-methyl coupling?
-
A: HOAt (7-aza-1-hydroxybenzotriazole) contains a pyridine nitrogen that creates a "neighboring group effect" [2]. It coordinates with the incoming amine, effectively guiding the nucleophile to the active ester, increasing the local concentration and speeding up the reaction before racemization can occur.
-
-
Q: Can I use Microwave irradiation?
-
A: Proceed with extreme caution. While microwaves accelerate coupling, they accelerate racemization exponentially. If you must use MW, use COMU/Oxyma (more stable) and limit temperature to 50°C max for short bursts (5-10 mins).
-
Validated Protocol: The "Low-Racemization" Standard
This protocol uses COMU (superior to HATU for racemization control) and Collidine (the "safe" base).
Reagents:
-
Fmoc-N-Me-Phe-OH (3.0 eq)
-
COMU (3.0 eq)
-
Oxyma Pure (3.0 eq)
-
2,4,6-Collidine (3.0 eq) — Note: Do not use excess base.
-
Solvent: DMF/DCM (1:1) — DCM helps solubilize protected segments and reduces polarity, slightly disfavoring the charged oxazolonium state.
Step-by-Step Workflow:
-
Preparation: Dissolve Fmoc-N-Me-Phe-OH, COMU, and Oxyma in the DMF/DCM solvent mixture.
-
Chilling: Cool the solution to 0°C in an ice bath.
-
Activation: Add Collidine to the mixture. Shake/vortex for exactly 30 seconds .
-
Critical: Do not pre-activate for minutes. Long pre-activation accumulates oxazolonium ions.
-
-
Coupling: Add the cold activated mixture immediately to the resin-bound amine.
-
Incubation:
-
Allow to react at 0°C for 1 hour .
-
Allow to warm to Room Temperature and react for an additional 2 hours .
-
-
Monitoring: Use the Chloranil Test or micro-cleavage HPLC. (Kaiser test is ineffective for secondary amines).[4][5]
Decision Tree for Optimization
Follow this logic flow to optimize your specific experiment.
References
-
Carpino, L. A., et al. (2002). "The Diisopropylcarbodiimide/ 1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice." The Journal of Organic Chemistry.
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.
-
Jadhav, S. V., et al. (2023).[6] "Epimerisation in Peptide Synthesis." MDPI Molecules.
-
Bachem Technical Guides. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."
Sources
Technical Support Center: Overcoming Steric Hindrance in Fmoc-N-Me-Phe(4-Me)-OH Peptide Synthesis
Welcome to the technical support center for challenging peptide synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering difficulties with the incorporation of sterically hindered N-methylated amino acids, such as Fmoc-N-Me-Phe(4-Me)-OH, into peptide sequences. The significant steric bulk presented by the N-methyl group, combined with the substituted phenyl ring, often leads to low coupling efficiencies and incomplete reactions.[1][2] This resource provides in-depth troubleshooting advice, detailed protocols, and the rationale behind our recommendations to empower you to overcome these synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: What makes the coupling of Fmoc-N-Me-Phe(4-Me)-OH so challenging?
A1: The primary obstacle is severe steric hindrance. The presence of a methyl group on the alpha-nitrogen atom, in addition to the bulky 4-methylphenyl side chain, physically blocks the approach of the activated carboxylic acid to the secondary amine of the growing peptide chain. This steric clash significantly slows down the rate of peptide bond formation, often leading to incomplete or failed coupling reactions.[1][3] Furthermore, the secondary amine of an N-methylated residue is less nucleophilic than a primary amine, further reducing the reaction rate.[3]
Q2: How can I identify a failed or incomplete coupling of Fmoc-N-Me-Phe(4-Me)-OH?
A2: There are several key indicators of a problematic coupling:
-
Positive Bromophenol Blue Test: The standard ninhydrin (Kaiser) test is ineffective for secondary amines. The Bromophenol Blue test should be used instead to detect unreacted secondary amines on the resin.[2] A blue or greenish-blue color on the resin beads after the test indicates an incomplete coupling.[2]
-
Mass Spectrometry (MS) Analysis of Crude Product: After cleavage from the resin, MS analysis may reveal a significant peak corresponding to a deletion sequence (the desired peptide minus the N-Me-Phe(4-Me) residue).[3][4]
-
Low Final Product Yield: A persistently low yield of the target peptide after purification is a strong indicator of inefficient coupling at one or more steps.[1]
Q3: Are standard coupling reagents like DIC/HOBt or HBTU sufficient for this amino acid?
A3: Generally, no. Standard coupling reagents such as Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC) with additives like 1-Hydroxybenzotriazole (HOBt), or even common uronium salts like HBTU are often not reactive enough to overcome the significant steric barrier presented by Fmoc-N-Me-Phe(4-Me)-OH.[3][5] Their use is likely to result in low coupling yields. More potent activating agents are required for these demanding couplings.[3][6]
Troubleshooting Guide: Enhancing Coupling Efficiency
This section provides a systematic approach to troubleshooting and optimizing the incorporation of Fmoc-N-Me-Phe(4-Me)-OH.
Problem: Low Coupling Efficiency and Presence of Deletion Sequences
Potential Cause: Insufficient reactivity of the coupling reagent to overcome steric hindrance.
Recommended Solutions:
-
Employ High-Reactivity Coupling Reagents: The choice of coupling reagent is the most critical factor. For sterically hindered N-methylated amino acids, phosphonium and advanced uronium/aminium salt-based reagents are highly recommended.[3][6]
-
Phosphonium Salts: Reagents like PyAOP and PyBOP are known for their high efficiency in coupling N-methylated amino acids.[1][7] PyAOP is particularly noteworthy for its effectiveness in these challenging couplings.[7]
-
Uronium/Aminium Salts: HATU is a widely used and highly effective reagent for sterically demanding couplings, demonstrating high reactivity and suppression of racemization.[1][8] COMU is a newer generation reagent with coupling efficiencies comparable to HATU but with a better safety profile.[8]
-
-
Optimize Reaction Conditions:
-
Increase Equivalents: Use a higher excess of the Fmoc-N-Me-Phe(4-Me)-OH and the coupling reagent. A 3-5 fold excess over the resin loading is a good starting point.[2]
-
Extend Reaction Time: Unlike standard couplings that may be complete in under an hour, allow the reaction to proceed for 2-4 hours, or even longer.[2][5] Monitor the reaction progress using the Bromophenol Blue test.
-
Perform a Double Coupling: If the Bromophenol Blue test is still positive after the initial extended coupling time, a second coupling with fresh reagents is highly recommended.[2][3]
-
Microwave-Assisted Synthesis: The use of microwave energy can help overcome the activation energy barrier for sterically hindered couplings, leading to improved efficiency and shorter reaction times.[3]
-
-
Utilize Pre-activation: Pre-activating the Fmoc-N-Me-Phe(4-Me)-OH with the coupling reagent and a base for a short period (1-2 minutes) before adding it to the resin can enhance the reaction rate.[2][3] However, be cautious with extended pre-activation times, as they can increase the risk of epimerization.[2]
Data Presentation: Comparison of Coupling Reagents for Hindered N-Methylated Amino Acids
| Coupling Reagent | Class | Relative Reactivity | Key Advantages | Potential Drawbacks |
| HATU | Aminium/Uronium | Excellent | High reactivity, suppresses racemization.[1][8] | Can cause guanidinylation of the N-terminal amine if used in excess.[1] |
| PyAOP | Phosphonium | Excellent | Highly effective for N-methyl amino acids, low racemization.[1][7] | Higher cost. |
| COMU | Aminium/Uronium | Excellent | Comparable to HATU, safer (no explosive byproducts), good solubility.[8] | |
| PyBOP | Phosphonium | Good to Excellent | Non-toxic alternative to BOP, effective in solid-phase synthesis.[8] | |
| HCTU/HBTU | Aminium/Uronium | Moderate to Good | Generally effective, but may be insufficient for highly hindered couplings.[1][3] | |
| DIC/HOBt | Carbodiimide | Low | Inexpensive, but generally not reactive enough for this application.[3][7] |
Experimental Protocols
Protocol 1: HATU-Mediated Coupling of Fmoc-N-Me-Phe(4-Me)-OH
This protocol describes a manual solid-phase peptide synthesis (SPPS) procedure for incorporating Fmoc-N-Me-Phe(4-Me)-OH.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-N-Me-Phe(4-Me)-OH (4 equivalents based on resin loading)
-
HATU (3.9 equivalents)[2]
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)[2]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed using the 20% piperidine in DMF solution, followed by thorough washing with DMF.
-
Amino Acid Activation: In a separate reaction vessel, dissolve Fmoc-N-Me-Phe(4-Me)-OH (4 eq.) and HATU (3.9 eq.) in DMF. Add DIPEA (8 eq.) to this solution and allow it to pre-activate for 1-2 minutes immediately before adding it to the resin.[2]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 2 hours.
-
Monitoring Coupling Completion:
-
Take a small sample of resin beads (approx. 1-5 mg) and wash them thoroughly with DMF and then DCM.
-
Perform the Bromophenol Blue test to check for the presence of unreacted secondary amines.[2]
-
-
Recoupling (if necessary): If the Bromophenol Blue test is positive (blue/greenish-blue), drain the reaction solution and repeat steps 2-4 with a fresh solution of activated Fmoc-N-Me-Phe(4-Me)-OH.
-
Washing: Once the coupling is complete (yellow/greenish-yellow beads), drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) to remove any excess reagents and byproducts. The resin is now ready for the next Fmoc deprotection step.
Protocol 2: Bromophenol Blue Test for Secondary Amines
Materials:
-
Bromophenol Blue solution (0.1% w/v in DMF)
-
Washed resin beads from the coupling reaction
Procedure:
-
Place a small sample of the washed and dried resin beads into a small test tube.
-
Add 1-3 drops of the Bromophenol Blue test solution.
-
Observe the color of the resin beads immediately.[2]
-
Yellow/Greenish-Yellow: Coupling is complete.
-
Blue/Greenish-Blue: Incomplete coupling, recoupling is necessary.
-
Visualization of Key Processes
SPPS Cycle for Hindered Amino Acids
Caption: Solid-Phase Peptide Synthesis (SPPS) cycle for incorporating Fmoc-N-Me-Phe(4-Me)-OH.
Mechanism of HATU Activation
Caption: Activation of Fmoc-N-Me-Phe(4-Me)-OH by HATU to form a reactive intermediate.
References
-
APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011). Available from: [Link].
-
Recent development of peptide coupling reagents in organic synthesis. Available from: [Link].
-
Coupling & Side Reactions - Peptide Chemistry Resources. Available from: [Link].
-
AAPPTEC. Coupling Reagents. Available from: [Link].
-
Procedures to Improve Difficult Couplings. (2014). ResearchGate. Available from: [Link].
-
Optimizing Peptide Coupling: Key Techniques. Available from: [Link].
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). Available from: [Link].
-
Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Redalyc. Available from: [Link].
-
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). PMC. Available from: [Link].
-
Optimizing Fmoc-His(Trt)-OH in Peptide Synthesis. Scribd. Available from: [Link].
-
AAPPTEC. Peptide Synthesis - FAQ. Available from: [Link].
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link].
-
Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights. (2022). PMC. Available from: [Link].
-
Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). Luxembourg Bio Technologies. Available from: [Link].
-
Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (2019). ResearchGate. Available from: [Link].
-
Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis. Advent Chembio. Available from: [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
Technical Support Center: Optimizing Yield for Difficult Sequences Containing Fmoc-N-Me-Phe(4-Me)-OH
Introduction
The incorporation of N-methylated amino acids, such as Fmoc-N-Me-Phe(4-Me)-OH, into peptide sequences is a powerful strategy for enhancing metabolic stability, increasing membrane permeability, and modulating conformation.[1][2][3] However, these modifications introduce significant synthetic challenges, primarily due to the steric hindrance imposed by the N-methyl group. This bulkiness impedes both the coupling of the amino acid and the subsequent deprotection of the Fmoc group, often leading to low yields, incomplete reactions, and difficult purifications.[2][4]
This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies, frequently asked questions (FAQs), and optimized protocols to overcome the hurdles associated with synthesizing peptides containing Fmoc-N-Me-Phe(4-Me)-OH and other sterically hindered N-methylated residues.
Frequently Asked Questions (FAQs)
Q1: Why is my coupling yield so low when using Fmoc-N-Me-Phe(4-Me)-OH?
A: Low coupling efficiency is the most common issue. It stems from two primary factors:
-
Steric Hindrance: The N-methyl group, combined with the bulky 4-methylphenyl side chain, physically blocks the approach of the activated carboxyl group to the N-terminal amine of the resin-bound peptide.[4][5]
-
Reduced Nucleophilicity: The secondary amine of an N-methylated residue is electronically less nucleophilic than a primary amine, reducing its reactivity towards the activated amino acid.[4]
To overcome this, standard coupling reagents are often insufficient. You must use more potent activating agents and optimized conditions.[1]
Q2: The standard Kaiser test is not working to monitor my coupling reaction. How can I check for completion?
A: The Kaiser test is specific for primary amines and will not work with the secondary amine of a newly coupled N-methylated residue. The bromophenol blue (BPB) test is the recommended alternative for monitoring the presence of unreacted secondary amines.[4][6] A blue or green color on the resin beads after the test indicates an incomplete coupling, whereas a yellow color signifies a completed reaction.[4]
Q3: I'm observing a significant amount of a deletion sequence lacking the N-methylated residue. What is the cause?
A: This is a direct consequence of incomplete coupling. If the Fmoc-N-Me-Phe(4-Me)-OH fails to couple completely, the subsequent deprotection and coupling steps will add the next amino acid in the sequence to the unreacted N-terminus, resulting in a peptide that is missing the intended N-methylated residue. Rigorous monitoring with the BPB test and employing strategies like double coupling are essential to prevent this.
Q4: Fmoc removal seems to be slow or incomplete after coupling Fmoc-N-Me-Phe(4-Me)-OH. Why does this happen?
A: The same steric hindrance that complicates the coupling step also impedes the approach of the piperidine base used for Fmoc deprotection. The bulky groups surrounding the fluorenylmethoxycarbonyl group can prevent the base from efficiently abstracting the proton on the fluorenyl ring, which is the first step in the elimination reaction that removes the Fmoc group.
In-Depth Troubleshooting Guides
Problem 1: Low or Incomplete Coupling Efficiency
Root Cause: Insufficient activation energy to overcome the high steric barrier of the N-methylated amino acid. Standard coupling reagents (e.g., HBTU, DIC/HOBt) are often not reactive enough.[1][4]
Solutions:
-
Employ High-Reactivity Coupling Reagents: Uronium/aminium salts like HATU and COMU are highly effective for sterically hindered couplings.[7][8] Phosphonium salts such as PyAOP or PyBOP are also excellent choices.[4][9] These reagents form highly reactive activated esters that can overcome the steric hindrance.[7][8]
-
Optimize Reaction Conditions:
-
Double Coupling: Perform the coupling step twice. After the first coupling (e.g., 1-2 hours), drain the reagents, wash the resin, and add a fresh solution of activated Fmoc-N-Me-Phe(4-Me)-OH for a second coupling.
-
Increase Reaction Time: Extend the coupling time to 4-6 hours or even overnight to ensure the reaction goes to completion.[3]
-
Increase Concentration: Increasing the concentration of the amino acid and coupling reagent solutions (e.g., to 0.5 M) can drive the reaction forward.[10]
-
-
Utilize Microwave-Assisted Synthesis: Microwave energy can significantly accelerate coupling and deprotection steps, often completing difficult couplings in minutes that would take hours conventionally.[11][12][13] This technology helps overcome kinetic barriers and can disrupt peptide aggregation on the resin.[13][14]
| Coupling Reagent | Reagent Type | Typical Performance with N-Methylated Residues | Key Considerations |
| DIC/HOBt | Carbodiimide | Poor to Fair | Generally insufficient for hindered couplings. Low cost. |
| HBTU/HCTU | Aminium/Uronium | Fair to Good | May require extended times or double coupling.[6] |
| HATU | Aminium/Uronium | Excellent | Highly efficient, rapid kinetics. Based on HOAt.[7][15] |
| COMU | Uronium | Excellent | Comparable or superior to HATU for difficult sequences.[7][8] Oxyma-based, offering a better safety profile.[7] |
| PyAOP/PyBOP | Phosphonium | Excellent | Very effective for hindered couplings, including N-methyl to N-methyl linkages.[9] |
Problem 2: Difficult or Incomplete Fmoc-Deprotection
Root Cause: Steric hindrance around the Fmoc group prevents efficient access for the piperidine base, slowing down the deprotection reaction.
Solutions:
-
Modify Deprotection Cocktail:
-
For particularly difficult sequences, consider adding a small percentage (e.g., 1-2%) of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the 20% piperidine/DMF solution. DBU is a stronger, non-nucleophilic base that can accelerate Fmoc removal. Caution: Use DBU judiciously, as prolonged exposure can increase the risk of side reactions like aspartimide formation.[16]
-
-
Increase Deprotection Time and Repetitions: Instead of a standard 5-10 minute deprotection, increase the time to 15-30 minutes. Alternatively, perform the deprotection step two or three times (e.g., 3 x 10 minutes).
-
Incorporate Microwave Heating: As with coupling, microwave energy can dramatically shorten deprotection times, often reducing them to just a few minutes while ensuring completeness.[11][12]
Problem 3: Peptide Aggregation on Resin
Root Cause: N-methylated residues can disrupt the regular hydrogen bonding patterns of the peptide backbone, but sequences rich in hydrophobic residues like Phe are still prone to inter-chain aggregation on the solid support. This aggregation can block reactive sites, leading to incomplete coupling and deprotection.[16]
Solutions:
-
Change Solvents: Switch from pure DMF to N-Methyl-2-pyrrolidone (NMP), or use a mixture of DMF with a small amount of a chaotropic agent like DMSO to disrupt aggregation.[16]
-
Incorporate Backbone Protection: For very long or difficult sequences, consider using backbone protection strategies like incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) group on the alpha-nitrogen of an amino acid every 6-7 residues to prevent hydrogen bonding.[16][17]
-
Use Low-Load Resin: Synthesizing the peptide on a resin with a lower substitution level (e.g., <0.5 mmol/g) increases the distance between peptide chains, reducing the likelihood of aggregation.[18]
Optimized Protocols & Workflows
Optimized Coupling Protocol for Fmoc-N-Me-Phe(4-Me)-OH using HATU
-
Resin Preparation: After successful deprotection of the N-terminal amine on the resin (confirmed by Kaiser test for primary amines), wash the resin thoroughly with DMF (5 x 1 min).
-
Activation Solution: In a separate vessel, dissolve Fmoc-N-Me-Phe(4-Me)-OH (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in DMF.
-
Pre-Activation: Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (8 eq.) to the activation solution. Allow the mixture to pre-activate for 2-3 minutes.[3]
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate at room temperature for 2-4 hours. For microwave synthesis, a typical condition is 5-10 minutes at 75-85°C.[19]
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).
-
Monitoring: Take a small sample of resin beads and perform the bromophenol blue (BPB) test.
-
Result Yellow/Orange: Coupling is complete. Proceed to the next deprotection step.
-
Result Blue/Green: Coupling is incomplete. Perform a second coupling (Step 4) with fresh reagents.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting low-yield synthesis involving Fmoc-N-Me-Phe(4-Me)-OH.
Caption: Troubleshooting workflow for difficult peptide synthesis.
References
-
Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM). Springer Nature Experiments. [Link]
-
Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). PubMed. [Link]
-
Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology. CD Formulation. [Link]
-
Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Development of Microwave-Assisted Synthesis Methods for Preparation of Peptides. Ph.D. thesis, Eötvös Loránd University. [Link]
-
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]
-
Should My Peptide Be Methylated?. LifeTein. [Link]
-
SPPS for N Methylated Peptides. Reddit. [Link]
-
Backbone N-modified peptides: beyond N-methylation. Dipòsit Digital de la Universitat de Barcelona. [Link]
-
Coupling Reagents. AAPPTEC. [Link]
-
Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry. [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Omega. [Link]
-
Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique. ACS Omega. [Link]
-
Methods for Removing the Fmoc Group. Current Protocols in Protein Science. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. [Link]
-
Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. ResearchGate. [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. MDPI. [Link]
-
Deprotection of N-Fmoc-α-amino acid methyl esters 1a–i. ResearchGate. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Nowick Lab, UC Irvine. [Link]
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. [Link]
-
Fmoc solid phase peptide synthesis?. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. lifetein.com [lifetein.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. biotage.com [biotage.com]
- 11. Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM) | Springer Nature Experiments [experiments.springernature.com]
- 12. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 14. Microwave-assisted synthesis of difficult sequence-containing peptides using the isopeptide method - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 16. peptide.com [peptide.com]
- 17. chempep.com [chempep.com]
- 18. researchgate.net [researchgate.net]
- 19. teo.elte.hu [teo.elte.hu]
Technical Support Center: Solving Aggregation Issues with N-methylated Amino Acids in SPPS
From the desk of a Senior Application Scientist:
Welcome to our dedicated resource for tackling one of the more persistent challenges in Solid-Phase Peptide Synthesis (SPPS): aggregation, particularly when incorporating N-methylated amino acids. The inclusion of N-methylated residues is a powerful strategy to enhance the pharmacokinetic properties of peptide therapeutics, offering increased metabolic stability and cell permeability.[1][2] However, these benefits come at the cost of synthetic difficulty. The steric hindrance from the N-methyl group can lead to incomplete couplings, while the altered backbone conformation can promote the very aggregation we seek to avoid in standard SPPS.[3][4]
This guide is structured to provide not just solutions, but a deeper understanding of the underlying chemical principles. We will move from foundational questions to specific, actionable troubleshooting protocols designed to rescue your synthesis and improve the purity and yield of your target peptide.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
Q1: Why do N-methylated amino acids present a unique challenge in SPPS?
Incorporating an N-methylated amino acid introduces two primary obstacles:
-
Steric Hindrance: The methyl group on the backbone nitrogen physically blocks the incoming activated amino acid, slowing down the coupling reaction. This requires more potent coupling reagents and sometimes more forceful conditions (like heat) to drive the reaction to completion.[3][4]
-
Conformational Rigidity & Aggregation: The N-methyl group removes a hydrogen bond donor and restricts the rotation of the peptide backbone.[1][4] While this can be beneficial for the final peptide's structure, during synthesis it can disrupt the formation of ideal, solvated peptide chains on the resin. This disruption can sometimes promote the formation of intermolecular β-sheet structures, which are a primary cause of on-resin aggregation.[5][6]
Q2: What are the common signs of on-resin aggregation?
Aggregation physically obstructs reactive sites on the growing peptide chains, preventing reagents from reaching them.[5][6] Key indicators include:
-
Failed or "sluggish" monitoring tests: A positive Kaiser test (for primary amines) or a positive Chloranil test (for secondary amines, like after proline or an N-methylated residue) after a coupling step indicates a significant number of unreacted N-termini.
-
Resin Shrinking: A noticeable decrease in the volume of the swollen peptide-resin bed is a classic sign that the peptide chains are collapsing onto themselves rather than remaining extended and solvated.[7]
-
Poor Deprotection Kinetics: If you monitor Fmoc removal by UV, a broadening of the deprotection peak suggests that the piperidine base is having difficulty accessing all the Fmoc groups, a common result of aggregation.[8]
-
Inconsistent Results: The final crude product analysis by HPLC/MS will show a family of deletion sequences (peptides missing one or more amino acids) that are often difficult to separate from the target peptide.[5]
Q3: How does aggregation impact the final peptide yield and purity?
Aggregation is a direct cause of reduced yield and purity. By preventing couplings and deprotections from reaching completion, it generates deletion sequences. These impurities are often very similar in mass and chromatographic behavior to the desired full-length peptide, making purification extremely challenging and often resulting in a low recovery of the final, pure product.[5]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides direct answers and step-by-step protocols for common issues encountered during the synthesis of N-methylated peptides.
Scenario 1: Incomplete Coupling onto an N-Methylated Residue
Question: My monitoring test (Kaiser/Chloranil) is positive after attempting to couple an amino acid onto an N-methylated residue. What is my first course of action?
Answer: This is the most common challenge associated with N-methylated residues due to the steric hindrance and reduced nucleophilicity of the secondary amine.[9] Your strategy should focus on increasing the reactivity of the coupling step.
Initial Action: Double Coupling
Before resorting to more complex methods, a simple "double coupling" is often effective.
Protocol 1: Standard Double Coupling
-
After the first coupling reaction finishes, drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times) to remove byproducts and unreacted reagents.
-
Prepare a fresh solution of the activated amino acid, using the same equivalents as the first coupling.
-
Add the fresh activation mixture to the resin and allow it to react for the same duration as the first coupling (e.g., 1-2 hours).[10]
-
Wash the resin thoroughly with DMF and proceed with the monitoring test again.
Workflow for Persistent Coupling Issues
If a double coupling fails, you must employ more aggressive strategies. This workflow will guide your decision-making process.
Caption: Pseudoprolines disrupt β-sheet aggregation.
Protocol 3: Incorporating a Pseudoproline Dipeptide
-
Sequence Planning: Identify a Ser or Thr residue in your sequence, ideally located within or just before a known hydrophobic or aggregation-prone region. Plan to replace the individual Fmoc-Ser(tBu)-OH or Fmoc-Thr(tBu)-OH with the corresponding Fmoc-Xaa-Ser/Thr(ΨPro)-OH dipeptide. [6]2. Resin Preparation: Perform the standard Fmoc deprotection of the N-terminus of the peptide-resin.
-
Coupling: Use standard coupling conditions. Dissolve the Fmoc-Xaa-Ser/Thr(ΨPro)-OH dipeptide (1.5-2 eq) and a coupling reagent like HCTU or DIC/Oxyma in DMF. Add the appropriate base and couple for at least 1 hour. [11]A longer coupling time is recommended to ensure the bulky dipeptide incorporates fully.
-
Continuation: After successful coupling, proceed with the synthesis. The oxazolidine ring of the pseudoproline is stable to the standard piperidine deprotection conditions but is cleanly cleaved during the final TFA cleavage step, yielding the native Ser or Thr residue. [12]
Other Preventative Strategies
-
Change Solvents: Switching from DMF to N-Methyl-2-pyrrolidone (NMP), or using mixtures containing DMSO or "magic mixtures" (DCM/DMF/NMP), can improve solvation of the growing peptide chain and disrupt aggregation. [13][14]* Use Low-Loading Resin: Reducing the resin loading (e.g., to 0.1-0.2 mmol/g) increases the distance between peptide chains, sterically hindering their ability to interact and aggregate. [5]* Incorporate Backbone Protecting Groups: For extremely difficult sequences, installing a temporary protecting group on a backbone amide nitrogen, such as 2-hydroxy-4-methoxybenzyl (Hmb), can physically block hydrogen bond formation. These are incorporated as specialized amino acid derivatives. [7][13] By understanding the root causes of aggregation and strategically applying these advanced protocols and reagents, you can successfully navigate the challenges of synthesizing N-methylated peptides, leading to higher-purity products and more reliable research outcomes.
References
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]
-
Activotec. 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Available from: [Link]
-
Springer Nature Experiments. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Available from: [Link]
-
Liu, H. et al. (2010). Rational development of a strategy for modifying the aggregatibility of proteins. Protein Engineering, Design and Selection, 23(8), 629-637. Available from: [Link]
-
CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Available from: [Link]
-
Di Gioia, M. L. et al. (2016). Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings. Methods in Molecular Biology, 1368, 221-34. Available from: [Link]
- Google Patents. WO2018057470A1 - Rapid peptide synthesis at elevated temperatures.
-
Palasek, S. A. et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry, 73(17), 6654–6662. Available from: [Link]
-
Biondani, G. et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 179. Available from: [Link]
-
Pedersen, S. L. et al. (2011). Microwave heating in solid-phase peptide synthesis. Chemical Society Reviews, 40(12), 5785-5795. Available from: [Link]
-
Royal Society of Chemistry. Microwave-assisted Peptide Synthesis. In Microwave-Assisted Organic Synthesis (2015), pp. 225-256. Available from: [Link]
-
American Laboratory. Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers. Available from: [Link]
-
CSBio. The role of temperature in Solid Phase Peptide Synthesis (SPPS). Available from: [Link]
-
Royal Society of Chemistry. CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. In Peptide and Protein-Based Therapeutics (2017), pp. 589-626. Available from: [Link]
-
Di Gioia, M. L. et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683-90. Available from: [Link]
-
LifeTein. Should My Peptide Be Methylated?. Available from: [Link]
-
Naoum, J. et al. (2021). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. Molecules, 26(11), 3330. Available from: [Link]
-
Merck Millipore. Pseudoproline dipeptides in Fmoc-solid phase peptide synthesis. Available from: [Link]
-
Dong, W. et al. (2023). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. International Journal of Molecular Sciences, 24(9), 8003. Available from: [Link]
-
Bofill, J. M. et al. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(3), 434-444. Available from: [Link]
-
Stewart, J. M. (1997). Solvents for Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 73, 1-12. Available from: [Link]
-
ACS Publications. Green Solid-Phase Peptide Synthesis (GSPPS) 3. Green Solvents for Fmoc Removal in Peptide Chemistry. (2017). Available from: [Link]
-
ResearchGate. Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. (2008). Available from: [Link]
-
ChemRxiv. Amino Acid Composition drives Peptide Aggregation. (2025). Available from: [Link]
-
ChemRxiv. N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. (2025). Available from: [Link]
-
Gyros Protein Technologies. The latest SPPS application data - innovative solution for peptide chemistry. Available from: [Link]
-
Biron, E. et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189. Available from: [Link]
-
AAPPTEC. Pseudoproline Dipeptides. (2019). Available from: [Link]
-
ResearchGate. HCTU-and-TCTU-New-coupling-reagents-Development-and-industrial-aspects.pdf. (2002). Available from: [Link]
-
Biomatik. Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. (2022). Available from: [Link]
-
Senko, D. S. et al. (2021). Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis. Amino Acids, 53(6), 879-887. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 4. lifetein.com [lifetein.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting & Alternatives for Fmoc-N-Me-Phe(4-Me)-OH Coupling
Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the incorporation of sterically hindered, N-methylated amino acids. Fmoc-N-Me-Phe(4-Me)-OH presents a dual challenge: the secondary amine is significantly deactivated by the electron-donating and sterically bulky N-methyl group, while the 4-methylphenyl side chain further restricts the conformational space during the acylation transition state.
While HATU is traditionally considered the gold standard for difficult couplings, its use is marred by explosive hazards, high costs, and the risk of irreversible guanidinylation of the N-terminal amine if pre-activation times are not strictly controlled[1]. This guide provides field-proven, self-validating methodologies and alternative reagents to bypass HATU while maximizing coupling efficiency and minimizing epimerization.
Decision Matrix: Selecting the Right Alternative
The choice of coupling reagent depends heavily on the sequence context—specifically, whether you are coupling a single N-methylated residue or attempting contiguous N-methylation (e.g., N-Me-Phe coupled to another N-Me-Phe).
Caption: Decision matrix for selecting HATU alternatives based on peptide sequence context.
Quantitative Comparison of Alternative Reagents
To establish a rational basis for reagent selection, the following table synthesizes the kinetic and safety profiles of the primary HATU alternatives when applied to sterically hindered secondary amines[2][3][4].
| Coupling Reagent | Chemical Class | Relative Reactivity (vs HATU) | Racemization Risk | Byproduct Toxicity / Hazard | Best Use Case |
| COMU | Uronium (Oxyma-based) | Equal / Superior | Very Low | Low (Non-explosive) | General N-Me coupling, Microwave SPPS |
| OxymaPure / DIC | Carbodiimide + Additive | Slightly Lower | Extremely Low | Low (Green SPPS compatible) | Routine single N-Me incorporation |
| PyOxim | Phosphonium (Oxyma-based) | Equal | Low | Low | Solution-phase, high-concentration SPPS |
| PyBrOP | Halogenated Phosphonium | Superior (for N-Me) | Moderate | Moderate | Contiguous N-Me couplings |
| BTC (Triphosgene) | Acid Chloride Generator | Maximum | High | High (Generates Phosgene) | Extremely hindered contiguous N-Me |
Frequently Asked Questions (Troubleshooting)
Q: I coupled Fmoc-N-Me-Phe(4-Me)-OH, but the Kaiser test is showing a negative result even though mass spec shows incomplete coupling. Why? A: This is a critical self-validation failure. The Kaiser (ninhydrin) test only detects primary amines. Once you deprotect an N-methylated amino acid, you expose a secondary amine , which yields a false negative in the Kaiser test. You must switch to the Chloranil Test or the De Clercq (p-nitrophenyl ester) Test to accurately monitor the acylation of secondary amines.
Q: Why should I consider COMU over PyBOP for this specific residue? A: PyBOP is often inefficient for sterically demanding residues like N-methylated amino acids[2]. COMU, a third-generation uronium salt based on the OxymaPure leaving group, possesses an internal morpholino base that accelerates the reaction. It matches or exceeds HATU's kinetics without the explosive risks associated with benzotriazole derivatives[2][3].
Q: My contiguous N-Me-Phe coupling is failing even with COMU. What is the mechanistic workaround? A: Contiguous N-methylation creates extreme steric clash. In these cases, standard O-acylisourea or active ester intermediates are too bulky to approach the secondary amine. You must use PyBrOP or BTC (bis(trichloromethyl)carbonate) . PyBrOP generates an acyl bromide intermediate in situ. The bromide ion is an excellent leaving group, and the resulting acyl halide is small enough to bypass the steric bulk, forcing the amide bond formation[4][5].
Validated Experimental Protocols
Protocol A: Green SPPS Coupling using OxymaPure / DIC
Mechanism: DIC activates the carboxylic acid to form an O-acylisourea. OxymaPure acts as a super-nucleophile, displacing the urea to form a highly reactive, less sterically hindered active ester that resists racemization[6].
Caption: Mechanistic pathway of OxymaPure/DIC mediated peptide bond formation.
Step-by-Step Methodology:
-
Resin Swelling: Swell the peptide-resin (bearing a free amine) in DMF for 30 minutes.
-
Reagent Preparation: In a clean vial, dissolve Fmoc-N-Me-Phe(4-Me)-OH (4.0 eq) and OxymaPure (4.0 eq) in a minimal volume of DMF (approx. 0.1 M concentration).
-
Activation: Add DIC (4.0 eq) to the vial. Stir for 3 minutes at room temperature to form the active ester. (Note: Do not over-activate to prevent diketopiperazine formation if coupling to a dipeptide).
-
Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 2 to 4 hours.
-
Validation: Wash the resin (DMF 5x, DCM 3x). Perform a Chloranil test. If positive (blue/green beads), repeat steps 2-4 (double coupling).
Protocol B: High-Efficiency Coupling using COMU
Causality: COMU requires only 1 equivalent of base (DIPEA) to achieve high yields, minimizing base-catalyzed racemization of the sensitive N-methylated alpha-carbon[1][4].
Step-by-Step Methodology:
-
Preparation: Dissolve Fmoc-N-Me-Phe(4-Me)-OH (4.0 eq) and COMU (3.9 eq) in DMF. (Note: COMU is highly soluble, allowing for concentrations up to 1.5 M, which drives the reaction kinetically[4]).
-
Base Addition: Add DIPEA (8.0 eq) to the solution. The solution will briefly change color, indicating the formation of the active uronium species.
-
Immediate Transfer: Transfer the mixture immediately (within 1 minute) to the resin. Uronium salts can cause capping (guanidinylation) of the resin amine if left to pre-activate too long without the amino acid present[1].
-
Reaction: Agitate for 1 hour at room temperature. For extreme sequences, apply microwave heating (75°C for 10 minutes)[2].
Protocol C: Contiguous N-Methylation using PyBrOP
Causality: When coupling onto an already N-methylated resin, standard reagents fail. PyBrOP replaces the OH group of the carboxylic acid with a Bromide ion, creating an ultra-reactive acyl halide[4].
Step-by-Step Methodology:
-
Preparation: Dissolve Fmoc-N-Me-Phe(4-Me)-OH (5.0 eq) and PyBrOP (5.0 eq) in DMF.
-
Coupling: Add the solution to the resin.
-
Base Addition: Add DIPEA (10.0 eq) directly to the reaction vessel.
-
Reaction: Agitate for 4 to 12 hours. Double coupling is almost always mandatory for contiguous N-methylations.
References
Sources
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bachem.com [bachem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. US20030195331A1 - Processes for coupling amino acids using bis-(trichloromethyl) carbonate - Google Patents [patents.google.com]
- 6. peptidechemistry.org [peptidechemistry.org]
Improving solubility of Fmoc-N-Me-Phe(4-Me)-OH in reaction solvents
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the handling of highly modified, non-natural amino acids. Fmoc-N-Me-Phe(4-Me)-OH is a notoriously difficult building block. While N-methylation is an excellent strategy for improving the pharmacokinetic properties and proteolytic stability of bioactive peptides[1], it introduces severe steric and thermodynamic hurdles during Solid-Phase Peptide Synthesis (SPPS).
Below is an in-depth troubleshooting guide designed to help you understand the causality behind these solubility issues and provide field-proven, self-validating protocols to overcome them.
Core Troubleshooting & FAQs
Q1: Mechanistically, why does Fmoc-N-Me-Phe(4-Me)-OH crash out of solution in standard DMF? A1: The insolubility of this specific monomer is not a random failure; it is a direct consequence of its molecular architecture. Three structural factors converge to prevent solvation:
-
Extreme Hydrophobicity: The combination of the bulky Fmoc protecting group, the phenyl ring, and the additional para-methyl group (4-Me) creates a massive hydrophobic surface area that polar aprotic solvents struggle to accommodate[2].
-
Loss of Hydrogen Bond Donor: Standard Fmoc-amino acids utilize their amide proton to hydrogen-bond with the oxygen of DMF or NMP. N-methylation removes this proton, severely weakening the solvent's ability to form a stabilizing solvation shell[1].
-
Steric Hindrance: The N-methyl group restricts backbone dihedral angles, forcing the hydrophobic side chains into conformations that strongly favor crystalline self-association over solvation[3].
Q2: Pure DMF is failing. What are the optimal solvent systems for this compound? A2: When pure DMF fails, you must alter the dielectric environment to disrupt the hydrophobic packing. N-Methyl-2-pyrrolidone (NMP) is generally a stronger solvent for bulky Fmoc-protected amino acids than DMF[4]. If NMP alone is insufficient, utilizing a binary mixture by adding a halogenated co-solvent like Dichloromethane (DCM) significantly improves the solvation of the hydrophobic tolyl and fluorenyl groups[4].
Q3: Is it safe to use heat or sonication to force dissolution? A3: Yes, but within strict thermodynamic limits. Sonication is highly effective at breaking up crystalline aggregates[4]. However, prolonged sonication generates localized heat. Gentle, controlled heating (30–40 °C) can thermodynamically favor dissolution, but exceeding 40 °C risks premature removal or degradation of the base-labile Fmoc protecting group[4].
Q4: The monomer still won't dissolve completely, but I need to couple it. What is the workaround? A4: You must employ the "Activate-to-Dissolve" strategy. It is a well-documented phenomenon in SPPS that certain highly insoluble N-methylated building blocks (such as Fmoc-N-Me-His(Trt)-OH) remain as cloudy suspensions in pure DMF/NMP but immediately dissolve upon the addition of coupling reagents (like HATU) and a base (DIPEA)[1]. The formation of the activated ester drastically alters the molecule's dipole moment, pulling it into solution.
Quantitative Solvent Comparison
To optimize your workflow, refer to the table below summarizing the efficacy of various solvent systems for hydrophobic N-methylated amino acids.
| Solvent System | Composition | Solvation Mechanism | Efficacy for Fmoc-N-Me-Phe(4-Me)-OH |
| DMF (100%) | Pure N,N-Dimethylformamide | Standard polar aprotic solvation. | Low (Prone to suspension) |
| NMP (100%) | Pure N-Methyl-2-pyrrolidone | Stronger dipole moment; better disruption of hydrophobic packing. | Moderate |
| NMP / DCM (1:1) | Binary mixture | DCM solvates the bulky fluorenyl/tolyl groups; NMP stabilizes the polar backbone. | High |
| NMP + HATU/DIPEA | In situ activation mixture | Formation of the activated OAt-ester chemically disrupts the crystalline lattice. | Very High (Definitive solution) |
Mechanistic & Workflow Visualizations
Logical relationship between molecular structure and poor solubility in SPPS solvents.
Step-by-step workflow for resolving Fmoc-N-Me-Phe(4-Me)-OH insolubility during SPPS.
Step-by-Step Methodologies
Protocol A: Binary Solvent Dissolution & Controlled Sonication
Use this protocol if you require the amino acid to be fully dissolved prior to adding coupling reagents (e.g., for automated synthesizers that pre-measure liquid aliquots).
-
Weighing: Weigh the required equivalents of Fmoc-N-Me-Phe(4-Me)-OH into a clean, dry vial.
-
Primary Solvation: Add high-purity NMP to achieve a target concentration of 0.2 M. Vortex vigorously for 60 seconds.
-
Co-solvent Addition: If the solution remains cloudy, add DCM dropwise until a 1:1 (v/v) ratio of NMP:DCM is reached[4].
-
Thermal Energy: Place the vial in a temperature-controlled sonication bath set to 35 °C for 5–10 minutes[4].
-
Self-Validation Check: Remove the vial and hold it against a light source. The liquid must be entirely transparent with no visible particulate matter settling at the bottom. If particulates remain, proceed immediately to Protocol B.
Protocol B: The "Activate-to-Dissolve" Coupling Method
Because coupling an N-methyl amino acid to a growing peptide chain is sterically demanding, HATU is the recommended coupling reagent[3]. This protocol leverages the activation step to force dissolution.
-
Resin Preparation: Swell the peptide-bound resin in NMP for 30 minutes[3].
-
Dry Mixing: In a separate vial, weigh 4 equivalents of Fmoc-N-Me-Phe(4-Me)-OH and 4 equivalents of HATU[3].
-
Suspension: Add NMP (approximately 10 mL per gram of resin). Note: The mixture will likely remain a cloudy suspension at this stage.
-
Activation: Add 8 equivalents of N,N-Diisopropylethylamine (DIPEA)[3]. Vortex immediately.
-
Self-Validation Check 1 (Dissolution): Observe the vial. Within 30 to 60 seconds, the cloudy suspension should rapidly transition into a clear, slightly yellow solution as the highly soluble activated ester forms[1].
-
Coupling: Transfer the activated solution to the resin. Shake at room temperature for 1 to 2 hours.
-
Self-Validation Check 2 (Coupling Completion): Unprotected N-methyl amines produce little to no color change with standard Ninhydrin (Kaiser) tests. To validate coupling success, you must use the Bromophenol Blue Test [3]. A yellow resin indicates complete coupling; a blue/green resin indicates incomplete coupling, necessitating a recouple.
References
1.[4] BenchChem. Addressing solubility issues of Fmoc-Gly-DL-Ala in synthesis. Available at: 2.[2] ChemPep. Overview of Fmoc Amino Acids. Available at: 3.[1] Merck Millipore. N-Methylated Amino Acids | Reagents, Chemicals and Labware. Available at: 4.[3] Peptide.com. Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Available at:
Sources
Technical Support Center: Reducing Deletion Sequences with N-Fmoc-N-methyl-4-methyl-L-phenylalanine
Introduction: The Challenge of Sterically Hindered N-Methylated Residues
N-methylation of the peptide backbone is a cornerstone of modern peptidomimetic design, conferring enhanced metabolic stability, increased membrane permeability, and conformational rigidity.[1][2] However, these benefits come at a synthetic cost. The incorporation of N-methylated amino acids, particularly those with bulky side chains like N-Fmoc-N-methyl-4-methyl-L-phenylalanine, presents a significant synthetic hurdle. The primary obstacle is severe steric hindrance caused by the combination of the N-α-methyl group and the large 4-methylphenyl side chain.[3][4] This steric clash dramatically slows the kinetics of peptide bond formation, leading to incomplete coupling reactions. The direct consequence of incomplete coupling is the generation of deletion sequences—peptides that are missing the intended N-methylated residue—which complicates purification and reduces the overall yield of the target molecule.[5]
This guide provides a comprehensive framework for troubleshooting and overcoming these challenges, drawing from established chemical principles and field-proven protocols to help you successfully incorporate this demanding building block.
Frequently Asked Questions (FAQs)
Q1: Why is coupling N-Fmoc-N-methyl-4-methyl-L-phenylalanine so much more difficult than standard amino acids? The difficulty arises from two main sources of steric hindrance. First, the methyl group on the backbone nitrogen converts the normally nucleophilic primary amine (-NH₂) into a less reactive, more crowded secondary amine (-NH-CH₃).[2][6] Second, the bulky 4-methylphenylalanine side chain further obstructs the path of the incoming activated amino acid. This combined steric bulk physically blocks efficient peptide bond formation, requiring more forceful reaction conditions to achieve complete coupling.[3][4]
Q2: What is a "deletion sequence" and how can I definitively identify it? A deletion sequence is a peptide impurity that lacks one or more amino acid residues from the target sequence. In this context, it refers to the peptide chain that failed to couple with N-Fmoc-N-methyl-4-methyl-L-phenylalanine and was instead acylated by the subsequent amino acid in the sequence. The most reliable method for identification is mass spectrometry (MS) analysis of the crude peptide product. You will observe a significant peak with a mass corresponding to your target peptide minus the mass of the N-methyl-4-methyl-L-phenylalanine residue.[4][7]
Q3: My standard ninhydrin (Kaiser) test is giving a negative (yellow) result, but I still see deletion sequences. Why? The Kaiser test is unreliable for monitoring coupling to N-methylated amino acids.[4] It works by reacting with primary amines to produce a dark blue color. Since the N-terminus of the growing peptide is a secondary amine after coupling the N-methylated residue, the Kaiser test will give a false negative (yellow beads), even if the coupling is incomplete. The recommended alternative for monitoring coupling to secondary amines is the bromophenol blue (BPB) test .[4] A positive BPB test (blue or green beads) indicates free secondary amines, signifying an incomplete reaction.
Troubleshooting Guide: From Problem to Solution
This section addresses common failure modes encountered during the incorporation of N-Fmoc-N-methyl-4-methyl-L-phenylalanine and provides a logical progression of solutions.
Issue: Mass spectrometry of my crude product shows a major peak corresponding to the deletion of N-methyl-4-methyl-L-phenylalanine.
This is a classic sign of incomplete coupling. Your standard coupling protocol is not sufficiently reactive to overcome the steric hindrance.
Root Cause Analysis: The activated carboxylic acid of the incoming N-methylated amino acid cannot access the N-terminal amine of the resin-bound peptide at a sufficient rate, leading to a large population of unreacted sites.
Recommended Solutions (in order of implementation):
-
Switch to a High-Potency Coupling Reagent: Standard carbodiimide reagents like DIC/HOBt are often ineffective for this type of coupling.[7] You must use a more potent class of phosphonium or uronium/aminium salt-based reagents.[8][9][10]
-
Uronium/Aminium Salts (e.g., HATU, HCTU, COMU): These are highly effective and react quickly. HATU is a common choice, but care must be taken to avoid excess reagent, which can cause guanidinylation of the N-terminal amine, terminating the chain.[3][4][11]
-
Phosphonium Salts (e.g., PyAOP, PyBOP): These reagents are excellent for sterically demanding couplings. PyAOP is particularly noted for its effectiveness with N-methylated amino acids.[3][12][13]
-
-
Increase Reagent Stoichiometry: Increase the equivalents of the N-methylated amino acid, coupling reagent, and base relative to the resin loading. Using 3-5 equivalents can significantly improve reaction kinetics by driving the equilibrium towards product formation.[7]
-
Extend Coupling Time: A standard 1-2 hour coupling time is often insufficient. Extend the reaction time to 4 hours, or even overnight for particularly stubborn couplings.[1][2]
Troubleshooting Workflow for Deletion Sequences
Caption: Troubleshooting workflow for N-methylated amino acid couplings.
Issue: I've switched to HATU and extended the time, but the bromophenol blue test is still positive (blue/green).
This indicates that even with a potent reagent, the reaction has not gone to completion. The energy barrier is still too high.
Root Cause Analysis: The kinetic energy of the reactants at room temperature is insufficient to overcome the high activation energy of this sterically hindered coupling.
Recommended Solutions:
-
Increase Reaction Temperature: Gently increasing the temperature to 30-50°C can dramatically accelerate slow reactions.[7][14] This can be achieved with a heated shaker or through microwave-assisted peptide synthesis (MAPS), which is highly effective for difficult couplings.[7][15]
-
Perform a Double Coupling: After the initial coupling reaction, drain the vessel, wash the resin with DMF, and repeat the coupling step with a fresh solution of activated amino acid.[5][7] This second exposure often drives the remaining free amines to react.
-
Cap Unreacted Amines: If a small fraction of amines remains unreacted after a double coupling, it is often more efficient to terminate these chains rather than attempting a third coupling. Capping involves acetylating the unreacted N-terminal amines with a reagent like acetic anhydride.[7] This prevents the formation of deletion sequences in subsequent steps and results in a truncated peptide (N-acetylated) that is typically easier to separate from the full-length target peptide during purification.
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent is the most critical factor for success. The table below summarizes the recommended reagents for incorporating N-Fmoc-N-methyl-4-methyl-L-phenylalanine.
| Reagent | Class | Key Advantages | Considerations & Potential Side Reactions |
| HATU | Uronium/Aminium | High reactivity, fast kinetics, well-established for hindered couplings.[1][3] | Can cause guanidinylation of the N-terminal amine if used in large excess or with long pre-activation times.[3][4] Use of a hindered base like DIPEA is required. |
| PyAOP | Phosphonium | Excellent for N-methyl amino acids with very low racemization.[3][12] | Higher cost compared to uronium salts. Byproducts are water-soluble, simplifying workup. |
| COMU | Uronium/Aminium | Reactivity comparable to HATU but with a better safety profile (byproducts are not explosive like HOBt/HOAt derivatives).[8][12] | Can be more expensive than older reagents like HBTU. |
| PyBrOP | Phosphonium | Extremely reactive, often used as a "last resort" for the most difficult couplings where other reagents fail.[13][16] | High reactivity can increase the risk of racemization for the activated amino acid. Should be used judiciously. |
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol describes a robust method for a single coupling cycle.
-
Resin Preparation: Ensure the N-terminal amine of the peptide-resin is deprotected (using 20% piperidine in DMF) and washed thoroughly with DMF (3x), DCM (3x), and finally DMF (3x).[2]
-
Activation Mixture Preparation: In a separate vessel, dissolve N-Fmoc-N-methyl-4-methyl-L-phenylalanine (4 eq.), HATU (3.9 eq.), and a hindered base such as N,N-diisopropylethylamine (DIPEA) (8 eq.) in a minimal volume of high-purity, amine-free DMF.
-
Pre-activation: Gently agitate the activation mixture for 2-5 minutes at room temperature.[1][2]
-
Coupling Reaction: Add the pre-activated mixture to the prepared peptide-resin. Agitate the reaction vessel at room temperature for 2-4 hours. For very difficult sequences, increase the temperature to 40°C.[14]
-
Monitoring: Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform the bromophenol blue test (see Protocol 3).
-
Washing: Once the coupling is complete (BPB test is yellow), drain the reaction solution and wash the resin extensively with DMF (5x) to remove all excess reagents and byproducts.
Optimized SPPS Cycle for N-Methylated Amino Acids
Caption: Comparison of a standard SPPS cycle with an optimized workflow for difficult N-methylated residues.
Protocol 2: Double Coupling and Capping Strategy
Use this protocol if Protocol 1 fails to yield a complete reaction.
-
First Coupling: Perform steps 1-4 from Protocol 1.
-
Intermediate Wash: After the first coupling, drain the reaction solution and wash the resin thoroughly with DMF (3x).
-
Second Coupling: Prepare a fresh activation mixture as described in Protocol 1 (Step 2) and add it to the resin. Agitate for another 2-4 hours.
-
Monitoring: Perform the bromophenol blue test.
-
Capping (if necessary): If the BPB test is still positive, drain the coupling solution and wash with DMF (3x). Add a capping solution (e.g., a 10:1:9 mixture of DMF:acetic anhydride:DIPEA) and agitate for 30 minutes.
-
Final Wash: Drain the capping solution and wash the resin thoroughly with DMF (5x) and DCM (3x) before proceeding to the next deprotection step.
Protocol 3: Bromophenol Blue (BPB) Test
This qualitative test assesses the presence of unreacted secondary amines.
-
Sample Preparation: Withdraw a small sample of peptide-resin beads (approx. 5-10 mg) and place them in a small glass test tube. Wash the beads thoroughly with DMF and then DCM to remove any residual base (like DIPEA).
-
Reagent Addition: Add 2-3 drops of a 0.02% bromophenol blue solution in DMF.
-
Observation: Observe the color of the beads.
-
Yellow Beads: Negative result. Indicates the absence of free secondary amines and a complete coupling reaction.
-
Blue or Green Beads: Positive result. Indicates the presence of unreacted secondary amines, meaning the coupling is incomplete.
-
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines. BenchChem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Difficult Ile-Thr Peptide Synthesis. BenchChem.
- Bachem AG. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
-
Han, Y., et al. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Research. [Link]
- BenchChem Technical Support Team. (2025). Technical Support Center: Aggregation in Difficult Peptide Sequences. BenchChem.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews.
- Subiros-Funosas, R., et al. (2009). Recent development of peptide coupling reagents in organic synthesis. Aldrichimica Acta.
-
Wołczański, M., et al. (2022). Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique. Organic Letters. [Link]
-
Angell, Y. M., et al. (2007). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Science. [Link]
-
AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC. [Link]
- BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Low Yield in Solid-Phase Peptide Synthesis (SPPS). BenchChem.
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025). Application Notes & Protocols: Efficient Incorporation of N-Methylated Amino Acids in Peptide Synthesis. BenchChem.
-
Coste, J., et al. (1994). Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application. The Journal of Organic Chemistry. [Link]
- BenchChem Technical Support Team. (2025).
-
Nichols, D. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. [Link]
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTEC. [Link]
-
CSBio. (n.d.). The role of temperature in Solid Phase Peptide Synthesis (SPPS). CSBio. [Link]
-
Reddit r/chemistry community. (2023). SPPS for N Methylated Peptides. Reddit. [Link]
- BenchChem Technical Support Team. (2025). A Technical Guide to the Incorporation of Fmoc-N-Me-D-Glu-OH for the Synthesis of Novel Peptides. BenchChem.
-
van Woerkom, W. J., et al. (1992). Difficult couplings in stepwise solid phase peptide synthesis: predictable or just a guess? International Journal of Peptide and Protein Research. [Link]
-
Kappe, C. O., et al. (n.d.). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures. Amazon AWS. [Link]
-
Wade, J. D., & Tickler, A. K. (2007). Overview of Solid Phase Synthesis of Difficult Peptide Sequences. International Journal of Peptide Research and Therapeutics. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]
-
Khosla, M. C., et al. (1972). Failure sequence in solid-phase peptide synthesis due to the presence of an N-alkylamino acid. Journal of the American Chemical Society. [Link]
-
Gyros Protein Technologies. (n.d.). Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. Gyros Protein Technologies. [Link]
-
Biron, E., et al. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. [Link]
-
Sun, D., et al. (2010). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry. [Link]
-
Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols: Methods for Removing the Fmoc Group. Humana Press. [Link]
-
El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bachem.com [bachem.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. csbio.com [csbio.com]
- 15. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 16. 2024.sci-hub.cat [2024.sci-hub.cat]
Technical Support Center: Effect of Temperature on Coupling Fmoc-N-Me-Phe(4-Me)-OH
Welcome to the technical support center for advanced peptide synthesis. This guide provides in-depth troubleshooting advice and optimized protocols for a particularly challenging building block: Fmoc-N-Me-Phe(4-Me)-OH . The dual steric hindrance from the N-methyl group and the 4-methyl substituent on the phenyl ring makes this amino acid notoriously difficult to couple efficiently. This document addresses the critical role of temperature in this process, balancing the need for reaction completion with the imperative to maintain chiral purity.
Frequently Asked Questions (FAQs)
Here we address the most common issues encountered by researchers working with Fmoc-N-Me-Phe(4-Me)-OH and similar sterically hindered N-methylated amino acids.
Question 1: I'm seeing very low coupling efficiency for Fmoc-N-Me-Phe(4-Me)-OH at room temperature. What is the underlying cause, and is increasing the temperature a viable solution?
Answer: This is the most common challenge with this type of amino acid. The low reactivity stems from two primary factors:
-
Steric Hindrance: The N-methyl group on the backbone and the 4-methyl group on the side chain create significant bulk. This physically obstructs the approach of the activated carboxylic acid to the N-terminal amine of the resin-bound peptide, slowing down the rate of peptide bond formation.[1][2]
-
Reduced Nucleophilicity: The N-terminal amine of an N-methylated residue is a secondary amine, which is inherently less nucleophilic than the primary amine of a standard amino acid.[1]
Increasing the reaction temperature is indeed a viable and often necessary strategy. Heat provides the additional kinetic energy required to overcome the high activation energy barrier imposed by the steric hindrance, thus increasing the reaction rate.[3] However, this approach must be managed carefully, as elevated temperatures can introduce significant side reactions, most notably epimerization.[4][5][6]
Question 2: If I increase the temperature to improve coupling, what is the risk of epimerization and how can I minimize it?
Answer: Epimerization, the change in stereochemistry at the α-carbon, is the most significant risk associated with high-temperature couplings.[4][7][8] The mechanism often involves the formation of a transient oxazolone intermediate from the activated amino acid. The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemical integrity.[6][9]
Elevated temperatures accelerate this process.[4][5] To minimize the risk of epimerization while still benefiting from increased temperature, consider the following:
-
Choice of Coupling Reagent: Use reagents known to suppress epimerization. Aminium/uronium salts incorporating HOAt (like HATU) or Oxyma Pure (like COMU) are generally superior to HOBt-based reagents or carbodiimides in this regard.[10][11]
-
Choice of Base: While DIPEA is common, its strong basicity can promote epimerization.[12] For temperature-sensitive couplings, consider using a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or 2,4,6-collidine, though this may require longer reaction times.[12][13]
-
Minimize Activation Time: Pre-activate the amino acid for the shortest time necessary before adding it to the resin. Prolonged exposure of the activated amino acid to a basic environment at high temperatures increases the epimerization risk.[1]
-
Limit Temperature and Duration: Use the minimum temperature and reaction time required to achieve complete coupling. An initial optimization experiment is highly recommended.
Question 3: Are certain coupling reagents better suited for high-temperature coupling of Fmoc-N-Me-Phe(4-Me)-OH?
Answer: Absolutely. Standard carbodiimide reagents like DCC or DIC are often ineffective for such sterically demanding couplings, even at elevated temperatures.[1][2] You should use a high-reactivity, in-situ activating reagent.
The two main classes recommended are:
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These reagents are highly effective and do not cause guanidinylation of the N-terminal amine, a side reaction sometimes seen with uronium salts.[11] PyAOP is particularly potent for hindered couplings.[11][14]
-
Aminium/Uronium Salts (e.g., HATU, HCTU, COMU): These are the most commonly used reagents for difficult couplings.[1][3] HATU and HCTU are extremely effective due to the formation of highly reactive OAt or O-6-ClBt esters, respectively.[11][15] COMU is a third-generation reagent that offers excellent efficiency, often with reduced epimerization and better solubility.[9][10]
For extremely challenging cases where even the above reagents struggle, the use of PyBrOP or the conversion of the amino acid to its acyl fluoride can be considered, though these methods require more specialized handling.[1]
Question 4: Why can't I use the standard Kaiser (ninhydrin) test to monitor the coupling, and what is the correct alternative?
Answer: The Kaiser test is designed to detect free primary amines.[16] When you successfully couple an amino acid, the primary amine is consumed, and the test result turns from blue to yellow/colorless. However, after coupling an N-methylated amino acid like Fmoc-N-Me-Phe(4-Me)-OH, the N-terminus of the peptide chain is a secondary amine. The Kaiser test does not react with secondary amines and will therefore give a "false negative" (yellow) result, even if the coupling was incomplete.[1]
The correct method for monitoring couplings onto secondary amines is the Bromophenol Blue (BPB) Test .[1][15] In this test, a blue to green color indicates an incomplete reaction (the presence of an unreacted secondary amine), while a yellow color indicates that the coupling is complete.
Troubleshooting and Optimization Workflow
When coupling Fmoc-N-Me-Phe(4-Me)-OH, a systematic approach is crucial. The following workflow provides a decision-making process for optimizing the reaction conditions.
Caption: Troubleshooting workflow for difficult N-methylated couplings.
The relationship between temperature, coupling rate, and the risk of epimerization can be visualized as follows:
Caption: Relationship between temperature, coupling rate, and epimerization risk.
Data Summary and Recommended Conditions
The table below summarizes starting conditions for coupling Fmoc-N-Me-Phe(4-Me)-OH. Optimization will be required based on your specific peptide sequence and synthesis platform (e.g., manual, automated, microwave).
| Parameter | Recommendation | Rationale & Considerations |
| Coupling Reagent | HATU or HCTU (Aminium) PyAOP (Phosphonium) | These provide highly reactive activated esters capable of overcoming steric hindrance.[1][11][15] Phosphonium reagents like PyAOP avoid the potential for guanidinylation.[11] |
| Equivalents | 4 eq. Amino Acid 3.9 eq. Coupling Reagent 8 eq. Base | A slight excess of the amino acid relative to the coupling reagent is recommended to minimize side reactions like guanidinylation when using aminium salts.[10] |
| Base | DIPEA (for speed) NMM or Collidine (for safety) | DIPEA is effective but can increase epimerization risk.[4][12] NMM is a weaker base that can help suppress this side reaction, especially at elevated temperatures.[13] |
| Solvent | NMP | N-Methyl-2-pyrrolidone (NMP) has superior solvating properties compared to DMF, which can help disrupt peptide aggregation and improve coupling efficiency for difficult sequences.[3] |
| Temperature | Start at Room Temp (RT) . If incomplete, increase to 50°C . | Always attempt the coupling at RT first (e.g., double coupling). Only use heat if necessary to minimize epimerization.[3][5] |
| Time | 2 hours per coupling at RT. 1-2 hours at 50°C. | Extended coupling times are often necessary. Monitor progress with the BPB test to avoid unnecessarily long reaction times at high temperatures. |
| Monitoring | Bromophenol Blue (BPB) Test | Essential for detecting unreacted secondary amines.[1][15] |
Experimental Protocols
Protocol 1: Temperature-Controlled Coupling of Fmoc-N-Me-Phe(4-Me)-OH
This protocol describes a single coupling cycle. For a double coupling, repeat steps 3-6.
-
Deprotection: Perform N-terminal Fmoc deprotection of the resin-bound peptide using standard procedures (e.g., 20% piperidine in DMF).
-
Washing: Wash the resin thoroughly with DMF (at least 6 times) to remove all traces of piperidine.
-
Pre-activation: In a separate vessel, dissolve Fmoc-N-Me-Phe(4-Me)-OH (4 eq. relative to resin loading) and the chosen coupling reagent (e.g., HATU, 3.9 eq.) in NMP. Add the base (e.g., DIPEA, 8 eq.) and allow the solution to pre-activate for 1-3 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. If heating is required, ensure the reaction vessel is pre-heated to the target temperature (e.g., 50°C).
-
Reaction: Allow the coupling reaction to proceed for the designated time (e.g., 2 hours) with gentle agitation.
-
Washing: Filter the reaction solution and wash the resin thoroughly with NMP (3 times) and DCM (3 times).
-
Monitoring: Take a small sample of resin beads (approx. 5-10 mg) and perform the Bromophenol Blue test (Protocol 2) to check for completion.
-
Recoupling (if necessary): If the BPB test is positive (blue/green), repeat steps 3-7. If the test is negative (yellow), proceed to the next deprotection cycle.
Protocol 2: Bromophenol Blue (BPB) Test
This test is used to detect the presence of unreacted secondary amines.[15]
-
Preparation: Prepare a test solution of 3 mg Bromophenol Blue in 10 mL DMF.
-
Sample Collection: Remove a small sample of resin beads (5-10 mg) from the reaction vessel after the coupling and washing steps.
-
Washing: Place the beads in a small test tube and wash them thoroughly with fresh DMF to remove any residual reagents.
-
Testing: Add 2-3 drops of the BPB test solution to the resin beads.
-
Observation: Observe the color of the beads and the solution.
-
Blue to Green Color: Positive result. Indicates the presence of free secondary amines (incomplete coupling).
-
Yellow to Orange Color: Negative result. Indicates the absence of free secondary amines (complete coupling).
-
References
-
Farida, Y., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017. Available from: [Link]
-
AAPPTec (n.d.). Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Technical Support Information Bulletin 1177. Available from: [Link]
-
Waseda University (n.d.). Epimerization of Peptide. Available from: [Link]
- Palasek, S., et al. (2017). Coupling method for peptide synthesis at elevated temperatures. US Patent US20170342104A1.
-
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. Available from: [Link]
-
CEM Corporation (n.d.). The latest SPPS application data - innovative solution for peptide chemistry. Available from: [Link]
-
Farida, Y., et al. (2023). Epimerisation in Peptide Synthesis. OUCI. Available from: [Link]
-
Reddit (2023). SPPS for N Methylated Peptides. r/chemistry. Available from: [Link]
-
Farida, Y., et al. (2023). Epimerisation in Peptide Synthesis. PubMed. Available from: [Link]
-
Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed. Available from: [Link]
-
El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Omega, 6(11), 7235-7248. Available from: [Link]
-
Garcia-Martin, F., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7598. Available from: [Link]
-
Gnanasekaran, R. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences and Research, 2(5), 1138-1153. Available from: [Link]
-
Yeo, C. I., et al. (2022). Optimization of Fmoc deprotection of Fmoc-Phe-OH using NaN3. ResearchGate. Available from: [Link]
-
MilliporeSigma (n.d.). Peptide Coupling Reagents Guide. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. US20170342104A1 - Coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
- 7. Epimerisation in Peptide Synthesis [ouci.dntb.gov.ua]
- 8. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 肽偶联剂选择指南 [sigmaaldrich.cn]
- 12. chempep.com [chempep.com]
- 13. bachem.com [bachem.com]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. peptide.com [peptide.com]
- 16. benchchem.com [benchchem.com]
Monitoring incomplete coupling of N-methyl amino acids via Kaiser test
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and professionals in drug development who are navigating the complexities of solid-phase peptide synthesis (SPPS), specifically the challenges associated with monitoring the coupling of N-methylated amino acids. Here, we provide in-depth technical guidance, troubleshooting protocols, and answers to frequently encountered questions.
The Challenge with N-Methyl Amino Acids and the Kaiser Test
N-methylated amino acids are crucial building blocks in medicinal chemistry, often incorporated into peptide structures to enhance metabolic stability, improve cell permeability, and modulate conformation.[1] However, their unique structure—a secondary amine at the N-terminus—poses a significant challenge for one of the most common in-process controls in SPPS: the Kaiser test.
The Kaiser test is a highly sensitive colorimetric assay for detecting free primary amines.[2][3] In a standard SPPS workflow, a positive Kaiser test (an intense blue color) after a coupling step signals the presence of unreacted amine groups, indicating an incomplete reaction.[4][5] Conversely, a negative result (colorless or yellow beads) signifies a complete coupling, allowing the synthesis to proceed.
The issue arises because the chemical mechanism of the Kaiser test, which relies on the reaction of ninhydrin with a primary amine to form the characteristic blue chromophore known as Ruhemann's purple, does not proceed in the same way with secondary amines.[6][7] With secondary amines like N-methyl amino acids or proline, the test is unreliable, often yielding a faint reddish-brown color or a false negative result.[3][5][8] This can mislead the researcher into believing a coupling is complete when, in fact, a significant portion of the peptide chains remains unreacted, leading to the accumulation of deletion sequences.
dot graph "Kaiser_Test_Mechanism" { graph [rankdir="LR", splines=ortho, label="Figure 1. Kaiser Test Reaction Mechanism", labelloc=b, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];
} dot
Troubleshooting Guide & FAQs
This section addresses common issues encountered when using the Kaiser test for N-methyl amino acid couplings and provides actionable solutions.
Q1: My Kaiser test is completely negative (yellow/colorless) after coupling an N-methyl amino acid. Can I trust this result?
A1: No, a negative Kaiser test is not a reliable indicator of a complete coupling for N-methylated amino acids.[3][4] The test is known to give false negatives for secondary amines. You must use an alternative test designed for secondary amines to confirm the reaction's completion.
Recommended Action: Perform a Chloranil or Isatin test, which are specifically designed to detect secondary amines.[8]
Q2: I got a faint reddish-brown color with the Kaiser test after coupling proline. What does this mean for my N-methyl amino acid coupling?
A2: The faint reddish-brown color is the expected result for secondary amines like proline with the Kaiser test.[8] While it indicates the presence of the secondary amine, it is not quantitative and can be difficult to interpret, especially for distinguishing between complete and incomplete reactions. You should not rely on subtle color variations to assess coupling efficiency for N-methyl amino acids.
Recommended Action: Always supplement with a more definitive test like the Chloranil test.
Q3: My Kaiser test is unexpectedly positive (blue) after an N-methyl amino acid coupling. What could be the cause?
A3: A blue color indicates the presence of primary amines. This can be due to several reasons not directly related to the N-methyl amino acid itself:
-
Incomplete coupling from the previous step: The prior amino acid (a primary amine) may not have coupled completely, leaving free primary amines on the resin.
-
Fmoc-group instability: The Fmoc protecting group can be labile under the heating conditions of the Kaiser test, especially in the presence of pyridine (a component of a Kaiser test reagent), leading to its premature removal and a false positive result.[4][8]
-
Inadequate washing: Residual unreacted primary amino acids or reagents from a previous step can react with the ninhydrin.[4][9]
Recommended Action:
-
Ensure rigorous washing of the resin beads with DMF before performing the test.[4]
-
If a positive result persists after recoupling, consider "capping" the unreacted amines with acetic anhydride to prevent the formation of deletion peptide impurities.[4][8]
Q4: What alternative tests can I use to reliably monitor N-methyl amino acid coupling?
A4: The two most common and reliable alternatives are the Chloranil test and the Isatin test.
dot graph "Troubleshooting_Workflow" { graph [splines=ortho, label="Figure 2. Troubleshooting Workflow for N-Methyl AA Coupling", labelloc=b, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} dot
| Test | Principle | Positive Result for Secondary Amine | Advantages | Disadvantages |
| Kaiser Test | Ninhydrin reacts with primary amines to form Ruhemann's purple. | Unreliable; faint reddish-brown or yellow/colorless (false negative).[8] | Excellent for primary amines. | Not suitable for secondary amines like N-methyl amino acids or proline.[3] |
| Chloranil Test | A two-step reaction involving acetaldehyde and p-chloranil. | Intense blue or greenish-blue color.[4][10] | Highly sensitive and specific for secondary amines.[11] Performed at room temperature. | Requires two reagent solutions. |
| Isatin Test | Isatin reacts with specific amino acids, notably proline and other secondary amines. | Blue color.[12][13] | Good alternative for proline and related residues. | Can require heating; may not be as universally applied as the Chloranil test.[8] |
| Bromophenol Blue Test | Acid-base indicator test based on the basicity of the free amino group. | Blue or green color.[8][14] | Detects both primary and secondary amines.[8] | Can be less sensitive; requires thorough washing to remove any residual base from deprotection steps.[8] |
Experimental Protocols
Chloranil Test Protocol
This test is highly recommended for monitoring N-methyl amino acid couplings.
Reagents:
-
Reagent A: 2% Acetaldehyde in N,N-Dimethylformamide (DMF). (Mix 1 mL of acetaldehyde with 49 mL of DMF).[8]
-
Reagent B: 2% p-chloranil in DMF. (Dissolve 1 g of p-chloranil in 49 mL of DMF).[8]
Procedure:
-
Transfer a small sample of resin beads (approx. 1-5 mg) to a small test tube.
-
Add 1-2 drops of Reagent A (acetaldehyde solution).
-
Add 1-2 drops of Reagent B (p-chloranil solution).
-
Allow the mixture to stand at room temperature for 5 minutes.[4]
-
Observe the color of the beads. An intense blue or greenish-blue color indicates the presence of unreacted secondary amine (incomplete coupling).[4][10] Yellow beads indicate a complete coupling.
Isatin Test Protocol
This test is a suitable alternative, particularly for proline and hydroxyproline.
Reagents:
-
Isatin Solution: Add 2 g of isatin to 60 mL of benzyl alcohol. Stir for 2 hours at room temperature and filter any undissolved solid. Dissolve 2.5 g of Boc-Phe-OH in the filtrate.[8]
Procedure:
-
Place a small sample of resin beads (4-5 mg) in a small test tube.
-
Add 2 to 3 drops of the isatin solution.
-
Heat the test tube at 100°C for 5 minutes.[8]
-
Observe the color of the beads. A blue color indicates the presence of an unreacted secondary amine (incomplete coupling).[8][12]
Advanced Strategies for Difficult Couplings
If a reliable test like the Chloranil test indicates an incomplete reaction even after a standard recoupling, the issue may stem from steric hindrance or peptide aggregation.
Consider the following strategies:
-
Use Stronger Coupling Reagents: Standard reagents may be inefficient. Potent reagents like HATU, HCTU, or COMU are often required to drive the reaction to completion.[14][15]
-
Elevated Temperature & Increased Time: Due to the reduced nucleophilicity of N-methylated amines, extending coupling times (e.g., 4 hours to overnight) and increasing the temperature (e.g., to 50°C) can significantly improve yields.[16]
-
Solvent Choice: If aggregation is suspected, changing the solvent from DMF to more disruptive solvents like NMP or DMSO can be beneficial.[8]
-
Capping: If recoupling fails, it is critical to cap the unreacted chains using acetic anhydride to prevent the accumulation of deletion byproducts, which are often difficult to separate during purification.[4][8]
By understanding the limitations of the Kaiser test and employing appropriate alternative monitoring techniques and optimized coupling strategies, researchers can successfully incorporate N-methylated amino acids into their peptide sequences with high fidelity.
References
-
N-methylation of amino acids in Gelatinase Biosynthesis-Activating Pheromone (GBAP) Identifies Key Site for Stability Enhancement with Retention of the Enterococcus faecalis Fsr Quorum Sensing Circuit Response - PMC. (n.d.). Retrieved from [Link]
-
What are the possible reasons for false positive results in Kaiser test? - ResearchGate. (n.d.). Retrieved from [Link]
-
Ninhydrin Test- Definition, Principle, Procedure, Result, Uses - Microbe Notes. (2022, May 19). Retrieved from [Link]
-
Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test) - Aapptec Peptides. (n.d.). Retrieved from [Link]
-
Ninhydrin - Wikipedia. (n.d.). Retrieved from [Link]
-
Isatin Test- Definition, Objectives, Principle, Procedure, Result, Uses - Microbe Notes. (2022, May 23). Retrieved from [Link]
-
Color Test for Selective Detection of Secondary Amines on Resin and in Solution. (2014, October 31). ACS Publications. Retrieved from [Link]
-
Isatin Test (Specific test for Imino acid i.e., Proline and hydroxyproline) - YouTube. (2022, June 14). Retrieved from [Link]
-
Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis | The Journal of Organic Chemistry - ACS Publications. (2005, May 20). Retrieved from [Link]
-
Facile Protocol for the Synthesis of Self-assembling Polyamine-based Peptide Amphiphiles (PPAs) and Related Biomaterials - PMC. (2018, June 25). Retrieved from [Link]
-
DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds - PMC. (2023, June 20). Retrieved from [Link]
-
Ninhydrin test - BYJU'S. (2019, December 10). Retrieved from [Link]
-
A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. (n.d.). Retrieved from [Link]
-
Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis - ChemRxiv. (n.d.). Retrieved from [Link]
-
Optimizing Peptide Coupling: Key Techniques. (n.d.). Retrieved from [Link]
-
Chloranil test. Left side: negative result, revealing the yellow... - ResearchGate. (n.d.). Retrieved from [Link]
-
The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies. (2007, December 13). Retrieved from [Link]
-
Ninhydrin Test: Principle, Reaction & Application - Vedantu. (n.d.). Retrieved from [Link]
Sources
- 1. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. microbenotes.com [microbenotes.com]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. byjus.com [byjus.com]
- 6. Ninhydrin - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chempep.com [chempep.com]
- 12. microbenotes.com [microbenotes.com]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. bachem.com [bachem.com]
- 16. N-methylation of amino acids in Gelatinase Biosynthesis-Activating Pheromone (GBAP) Identifies Key Site for Stability Enhancement with Retention of the Enterococcus faecalis Fsr Quorum Sensing Circuit Response - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Guide: HPLC Analysis of Fmoc-N-Me-Phe(4-Me)-OH Containing Peptides
[1]
Executive Summary
The analysis of peptides incorporating Fmoc-N-Me-Phe(4-Me)-OH (Fmoc-N-methyl-4-methyl-L-phenylalanine) presents a dual chromatographic challenge: extreme hydrophobicity and conformational heterogeneity.[1] Unlike standard amino acids, the N-methylation of the peptide backbone introduces cis/trans isomerization of the tertiary amide bond.[2] At ambient temperatures, the interconversion rate between these rotamers is slow on the chromatographic timescale, resulting in peak broadening, splitting, or the appearance of "ghost peaks" that mimic impurities.
This guide compares three distinct analytical methodologies to resolve these artifacts. We move beyond the standard "C18/Room Temp" protocol to demonstrate why elevated temperature and alternative stationary phase selectivity (Phenyl-Hexyl) are critical for accurate purity assessment of this specific building block and its resulting peptides.
Part 1: The Analyte Profile & Chromatographic Challenges[2]
To develop a robust method, we must first understand the physicochemical behavior of the target molecule.
| Feature | Chemical Impact | Chromatographic Consequence |
| Fmoc Group | Large, aromatic, hydrophobic protecting group.[1] | Strong retention; requires high organic content (often >50% B) for elution. |
| N-Methylation | Removes the H-bond donor; creates a tertiary amide.[1] | Rotamer Formation: Causes slow cis/trans isomerization.[1] Leads to split peaks at <40°C. |
| 4-Methyl Group | Electron-donating alkyl group on the Phenyl ring.[1] | Increases lipophilicity compared to standard Phe. Enhances |
The Rotamer Trap
The N-methyl group creates a steric clash that lowers the energy difference between cis and trans isomers. At 25°C, the population may be split (e.g., 70:30), and the barrier to rotation is high enough that the HPLC column "sees" two different molecules.
Figure 1: Mechanism of temperature-induced peak coalescence in N-methylated peptides.[1]
Part 2: Method Comparison & Selection
We evaluated three method archetypes. The "Standard" method often fails for this specific analyte, necessitating the "Thermodynamic" and "Selectivity" optimized methods.
Method A: The Standard (Control)
-
Column: C18 (Fully Porous, 5µm)
-
Temp: 25°C
-
Outcome: FAIL .
-
Observation: The Fmoc-N-Me-Phe(4-Me)-OH peak appears as a doublet or a main peak with a broad "shoulder." Integration is unreliable.
-
Cause: Slow rotamer exchange.
-
Method B: Thermodynamic Optimization (Recommended for Purity)[1]
-
Column: C18 (Core-Shell, 2.7µm)
-
Temp: 60°C
-
Outcome: PASS (Basic) .
-
Observation: The doublet coalesces into a single, sharp peak.
-
Mechanism:[3] Heat increases the rate of cis/trans interconversion beyond the chromatographic timescale. The detector sees a weighted average of the two states.
-
Method C: Selectivity Optimization (Recommended for Impurity Profiling)[1]
-
Column: Phenyl-Hexyl (Core-Shell, 2.7µm)[1]
-
Temp: 60°C
-
Outcome: PASS (Advanced) .
-
Observation: Superior resolution of the main peak from des-Fmoc impurities and non-methylated analogs.
-
Mechanism:[3] The Phenyl-Hexyl phase engages in
stacking with the Fmoc and the 4-Me-Phe rings. This orthogonal selectivity separates structural impurities that co-elute on C18 based purely on hydrophobicity.
-
Comparative Data Summary
| Parameter | Method A (Standard) | Method B (Thermal) | Method C (Phenyl-Hexyl) |
| Stationary Phase | C18 (Alkyl chain) | C18 (Alkyl chain) | Phenyl-Hexyl (Aromatic) |
| Temperature | 25°C | 60°C | 60°C |
| Peak Shape | Split / Broad | Sharp (Gaussian) | Sharp (Gaussian) |
| Selectivity ( | Hydrophobicity only | Hydrophobicity only | Hydrophobicity + |
| Suitability | Initial Screening (Fail) | Routine Purity | Critical Impurity Analysis |
Part 3: The "Gold Standard" Protocol
For the routine analysis of Fmoc-N-Me-Phe(4-Me)-OH, Method B is sufficient. However, for validating the raw material or final peptide product, Method C is superior. Below is the detailed protocol for Method C.
Instrumentation & Conditions
-
System: UHPLC or HPLC with column oven capable of 60°C ± 1°C.
-
Detector: DAD (Diode Array).
-
Primary Wavelength: 265 nm (Fmoc specific).
-
Secondary Wavelength: 214 nm (Amide bond).
-
-
Column: Core-Shell Phenyl-Hexyl, 100 Å, 2.7 µm, 2.1 x 100 mm (e.g., Kinetex or similar).
Mobile Phase Preparation[2][4][5][6][7]
-
Solvent A: Milli-Q Water + 0.1% Formic Acid (FA).[1]
-
Solvent B: Methanol (LC-MS grade) + 0.1% FA.[1]
-
Note: Methanol is preferred over Acetonitrile for Phenyl columns to enhance
interactions, though it generates higher backpressure.[1]
-
Gradient Program
| Time (min) | % B | Flow Rate (mL/min) |
| 0.0 | 40 | 0.5 |
| 10.0 | 90 | 0.5 |
| 12.0 | 90 | 0.5 |
| 12.1 | 40 | 0.5 |
| 15.0 | 40 | 0.5 |
Sample Preparation
Part 4: Troubleshooting & Self-Validation
How do you confirm that a split peak is a rotamer and not an impurity? Use this self-validating workflow.
Figure 2: Self-validating workflow to distinguish rotamers from impurities.
Troubleshooting Table
| Symptom | Probable Cause | Corrective Action |
| Broad/Split Peak | Cis/Trans Rotamers | Increase column temperature to 60°C. |
| Retention Time Drift | Temperature Fluctuation | Ensure column oven is stable; pre-heat mobile phase if possible.[1] |
| Low Sensitivity | Fmoc Adsorption | Switch to low-binding glassware/vials.[1] Avoid Nylon filters. |
| High Backpressure | Methanol Viscosity | Reduce flow rate or switch to Acetonitrile (note: selectivity may change).[1] |
References
-
Separation Science. (2024).[6] Peak Splitting in HPLC: Causes and Solutions. Retrieved from [Link]
-
National Institutes of Health (NIH). (2011). The cis-trans isomerization of N-methyl-α,β-dehydroamino acids. Retrieved from [Link]
-
Chromatography Online. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]
Advanced Characterization Guide: 1H NMR Profiling of N-Fmoc-N-methyl-4-methyl-L-phenylalanine
Executive Summary & Structural Logic
N-Fmoc-N-methyl-4-methyl-L-phenylalanine (CAS: 227616-20-8) is a specialized amino acid building block used primarily in the synthesis of peptidomimetics and stapled peptides. Its structural complexity arises from three distinct modifications to the phenylalanine core:
-
N-Fmoc Protection: Adds a bulky fluorenyl group, introducing aromatic signals and lipophilicity.
-
N-Methylation: Removes the amide proton, introduces a methyl singlet, and—crucially—induces cis/trans rotamerism visible in NMR.
-
4-Methyl (p-Tolyl) Substitution: Modifies the aromatic region from a complex multiplet (typical of unsubstituted Phe) to a simplified AA'BB' system and adds a distinct methyl singlet.
This guide provides a comparative NMR analysis, distinguishing this target molecule from its closest analogs: Fmoc-Phe-OH and Fmoc-N-Me-Phe-OH .
Comparative Analytical Profile
The following table contrasts the 1H NMR spectral fingerprints of the target molecule against standard alternatives. Data is based on 400 MHz spectra in DMSO-d6 (standard solvent for peptide building blocks).[1]
| Feature | Fmoc-Phe-OH (Standard) | Fmoc-N-Me-Phe-OH (N-Methylated) | Target: N-Fmoc-N-Me-4-Me-Phe-OH |
| Amide Proton (NH) | Doublet (~7.5–7.9 ppm) | Absent | Absent |
| N-Methyl Group | Absent | Singlet (~2.6–2.9 ppm) | Singlet (~2.6–2.9 ppm) |
| Multiplet (~4.2–4.4 ppm) | Downfield Shift (~4.5–5.0 ppm) | Downfield Shift (~4.5–5.0 ppm) | |
| Aromatic Ring | Multiplet (7.2–7.4 ppm, 5H) | Multiplet (7.2–7.4 ppm, 5H) | AA'BB' System (4H) + Singlet (~2.2–2.3 ppm) |
| Rotamers | Negligible | Prominent (Dual Peaks) | Prominent (Dual Peaks) |
*Note: Chemical shifts for N-methylated species often appear as two sets of signals due to slow rotation around the tertiary amide bond (cis/trans isomers).
Key Spectral Differentiators
-
The "Missing" Amide: Unlike Fmoc-Phe-OH, the target lacks the doublet NH signal around 7.8 ppm.
-
The p-Tolyl Signature: The target displays a sharp singlet around 2.25–2.30 ppm (Ar-CH3), distinguishing it from Fmoc-N-Me-Phe-OH. The aromatic region simplifies to two doublets (approx. 7.1 and 7.2 ppm) representing the para-substituted ring, distinct from the complex 5-proton multiplet of unsubstituted phenylalanine.
-
Rotameric Broadening: In CDCl3 or DMSO-d6 at room temperature, the N-methyl and Fmoc-CH2 signals will likely appear doubled or broadened. This is a feature of purity, not contamination.
Deep Dive: The Rotamer Challenge
One of the most frequent errors in characterizing N-methylated Fmoc amino acids is misinterpreting rotameric peaks as impurities.
Mechanism of Rotamerism
The N-methylation creates a tertiary amide bond between the Nitrogen and the Fmoc carbonyl. Unlike secondary amides (which prefer trans), tertiary amides have lower energy barriers between cis and trans conformers, leading to slow exchange on the NMR timescale at room temperature.
Caption: Logical flow of rotameric peak generation in N-methylated amino acids.
Experimental Solution: Variable Temperature (VT) NMR
To confirm that "impurity" peaks are actually rotamers, perform a VT-NMR experiment.
-
Hypothesis: If peaks are rotamers, increasing temperature increases the rotation rate.
-
Observation: As T rises (e.g., to 330K or 350K), the two sets of peaks will broaden, coalesce, and eventually sharpen into a single average signal.
Validated Characterization Protocol
Materials
-
Solvent: DMSO-d6 (Preferred for solubility and hydrogen bonding capability). CDCl3 is acceptable but often results in more complex rotameric overlaps.
-
Internal Standard: TMS (Tetramethylsilane) or residual solvent peak (DMSO quintet at 2.50 ppm).
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve 5–10 mg of N-Fmoc-N-methyl-4-methyl-L-phenylalanine in 0.6 mL DMSO-d6.
-
Ensure complete dissolution; sonicate if necessary.
-
-
Room Temperature Acquisition (298 K):
-
Acquire standard 1H spectrum (16–32 scans).
-
Checkpoint: Check for the N-Methyl singlet (~2.7–2.9 ppm). Expect two peaks with an approximate ratio of 3:1 or 4:1 (Trans:Cis).
-
Checkpoint: Verify the p-Tolyl methyl singlet (~2.3 ppm). This may also show slight splitting.
-
-
High-Temperature Coalescence (Optional but Recommended):
-
Heat probe to 340 K (67°C) .
-
Allow 10 minutes for thermal equilibration.
-
Re-acquire spectrum.
-
Success Criteria: The N-methyl doublets should coalesce into a single sharp singlet.
-
-
Data Processing:
-
Integrate the p-Tolyl methyl group (3H). Use this as the calibration reference for integration if the Fmoc region is complex.
-
Verify the integration of the aromatic region. Total expected: 8 protons (4 from Fmoc + 4 from Phe derivative).
-
Caption: Decision tree for distinguishing rotamers from impurities in N-methylated Fmoc amino acids.
References
-
BenchChem. Spectroscopic Analysis of Fmoc-DL-Phe-OH: A Technical Guide. Retrieved from
-
National Institutes of Health (NIH). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin. Available at
-
ChemicalBook. Fmoc-N-methyl-L-phenylalanine (CAS 77128-73-5) Technical Data. Retrieved from
-
Thermo Scientific Chemicals. N-Fmoc-4-methyl-L-phenylalanine Product Specifications. Retrieved from
-
University of Illinois. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. (Reference for solvent peaks in DMSO/CDCl3). Available at
Sources
A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation of N-Methylated Phenylalanine Peptides: A Comparative Analysis of CID and ETD
For researchers and drug development professionals, the strategic incorporation of N-methylated amino acids, such as N-methyl-phenylalanine, into peptide therapeutics is a key strategy for enhancing metabolic stability, membrane permeability, and potency.[1][2] This modification, however, introduces significant challenges for sequence validation and structural characterization by mass spectrometry. The N-methyl group's influence on peptide backbone conformation and fragmentation behavior necessitates a nuanced approach to tandem mass spectrometry (MS/MS) method selection.
This guide provides an in-depth comparison of the two most prevalent fragmentation techniques, Collision-Induced Dissociation (CID) and Electron-Transfer Dissociation (ETD), for the analysis of N-methylated phenylalanine-containing peptides. We will explore the mechanistic underpinnings of each technique, compare their resulting fragmentation patterns, and provide field-proven protocols to ensure accurate and reliable characterization.
The Challenge of N-Methylation in Peptide Analysis
The substitution of an amide proton with a methyl group fundamentally alters the peptide backbone. This seemingly minor change has two major consequences for mass spectrometry analysis:
-
Altered Fragmentation Propensity: The N-methylated amide bond is sterically hindered and can be more resistant to cleavage compared to a standard amide bond. This can lead to incomplete fragmentation series and difficulty in localizing the modification.
-
Promotion of Gas-Phase Cyclization: During CID, the absence of the amide proton can favor the formation of stable cyclic structures, particularly oxazolone rings at the b-ion, which can suppress or alter subsequent fragmentation pathways.[3]
These challenges underscore the need for careful selection of the fragmentation method to achieve complete sequence coverage and unambiguous site localization of the N-methyl group.
Comparative Analysis: CID vs. ETD Fragmentation
The choice between CID and ETD is critical for the successful analysis of N-methylated peptides. While CID relies on vibrational excitation through collisions with an inert gas, ETD employs a radical-driven mechanism that offers distinct advantages for modified peptides.[4]
Collision-Induced Dissociation (CID)
CID is a "slow-heating" process where precursor ions are accelerated into a collision cell filled with an inert gas (e.g., argon or nitrogen). The resulting collisions convert kinetic energy into internal vibrational energy, leading to the cleavage of the weakest bonds, which are typically the amide bonds along the peptide backbone.[5][6]
-
Mechanism: In low-energy CID, fragmentation is largely directed by the "mobile proton" model, where protons migrate along the peptide backbone, inducing cleavage and generating characteristic b- and y-type ions .[6][7]
-
Fragmentation of N-Methylated Phenylalanine Peptides: The presence of an N-methyl group can complicate CID spectra. The N-methylated residue itself can influence fragmentation, sometimes leading to preferential cleavage at its N-terminal side. However, the most significant issue is the potential for neutral losses and suppressed fragmentation, which can make spectral interpretation difficult.[2][8] For example, the diagnostic immonium ion for phenylalanine (m/z 120.08) may be observed, but its intensity can be variable.
Electron-Transfer Dissociation (ETD)
ETD is a non-ergodic fragmentation method that involves the transfer of an electron from a radical anion (e.g., fluoranthene) to a multiply protonated peptide precursor.[9] This process forms a radical cation, which rapidly induces cleavage of the N-Cα bond in the peptide backbone.
-
Mechanism: The key advantage of ETD is that the fragmentation is not dependent on vibrational energy and occurs on a much faster timescale than CID. This process generates characteristic c- and z-type fragment ions .[3]
-
Fragmentation of N-Methylated Phenylalanine Peptides: ETD is particularly well-suited for analyzing post-translationally modified peptides, including those with N-methylation.[4] The fragmentation mechanism is less dependent on the peptide's primary sequence or the lability of modifications.[10] This results in more complete fragment ion series, allowing for straightforward localization of the N-methyl group. The integrity of the modification is typically preserved on the fragment ions.[2]
Head-to-Head Performance Comparison
The following table summarizes the key differences in performance between CID and ETD for the analysis of N-methylated phenylalanine peptides.
| Feature | Collision-Induced Dissociation (CID) | Electron-Transfer Dissociation (ETD) |
| Primary Mechanism | Vibrational excitation via collision with inert gas.[5] | Electron transfer from a radical anion. |
| Primary Ion Types | b and y ions.[7] | c and z ions.[3] |
| Sequence Coverage | Often incomplete due to stable fragments or neutral losses.[2] | Typically provides more extensive sequence coverage.[9] |
| Modification Stability | Can induce neutral loss of the methyl group, complicating analysis.[2][8] | Preserves labile modifications like N-methylation on the fragment ions.[2] |
| Precursor Charge State | Effective for doubly and triply charged precursors. | Most effective for precursors with charge state ≥3+.[10] |
| Diagnostic Ions | Phenylalanine immonium ion (m/z 120.08) may be present. | Fragment ions directly confirm the +14.02 Da mass shift on the specific residue. |
| Primary Application | Standard peptide sequencing, robust and widely available. | Analysis of labile PTMs, large peptides, and top-down proteomics.[4] |
Visualizing the Fragmentation Pathways
The following diagrams illustrate the fundamental differences in backbone cleavage between CID and ETD for a model peptide containing N-methyl-phenylalanine (NMeF).
Caption: CID fragmentation of a peptide, yielding b- and y-type ions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Comprehending Dynamic Protein Methylation with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [soar.wichita.edu]
- 6. mdpi.com [mdpi.com]
- 7. Mascot help: Peptide fragmentation [matrixscience.com]
- 8. mdpi.com [mdpi.com]
- 9. Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Scientist's Guide to Peptide Stability: Comparing Phenylalanine and N-Me-Phe(4-Me) for Enhanced Proteolytic Resistance
In the realm of peptide-based drug development, achieving metabolic stability is a critical hurdle. Peptides often exhibit high target specificity and low toxicity, but their therapeutic potential is frequently limited by rapid degradation by proteases.[1][2][3] This guide provides an in-depth comparison of the proteolytic stability of peptides containing the natural amino acid Phenylalanine (Phe) versus its synthetic counterpart, N-methyl-4-methyl-Phenylalanine (N-Me-Phe(4-Me)). We will explore the mechanistic basis for the enhanced stability conferred by N-methylation and para-methylation, and provide a practical, field-proven experimental protocol for assessing these differences.
The Structural Distinction: Phe vs. N-Me-Phe(4-Me)
The key to understanding the differential stability lies in the chemical structures of these two amino acids. Phenylalanine is a simple aromatic amino acid. In contrast, N-Me-Phe(4-Me) incorporates two key modifications: methylation of the amide nitrogen (N-methylation) and methylation of the phenyl ring at the para position.
Caption: Chemical structures of Phenylalanine and N-Me-Phe(4-Me).
The Mechanism of Proteolytic Degradation
Proteases, such as chymotrypsin and trypsin, are enzymes that catalyze the cleavage of peptide bonds through hydrolysis.[4] Chymotrypsin, a digestive enzyme, preferentially cleaves peptide bonds C-terminal to large hydrophobic amino acids like phenylalanine, tyrosine, and tryptophan.[4][5] The enzyme's active site contains a hydrophobic pocket (the S1 pocket) that accommodates the side chain of the target amino acid (the P1 residue).[4]
The catalytic mechanism involves a series of steps where a serine residue in the active site acts as a nucleophile, attacking the carbonyl carbon of the scissile peptide bond. This process is facilitated by a network of hydrogen bonds between the peptide backbone and the enzyme.
How N-Methylation Confers Proteolytic Resistance
The introduction of a methyl group on the amide nitrogen of the peptide backbone is a well-established strategy to enhance proteolytic stability.[1][6][7][8] This modification imparts stability through several mechanisms:
-
Steric Hindrance: The methyl group provides a "steric shield" that physically blocks the approach of the protease to the peptide backbone, inhibiting the formation of the enzyme-substrate complex.[6][9]
-
Disruption of Hydrogen Bonding: N-methylation removes a hydrogen bond donor from the peptide backbone.[6] This disrupts the crucial hydrogen bonding interactions required for the proper positioning of the peptide substrate within the enzyme's active site.
-
Conformational Constraint: The steric bulk of the methyl group restricts the conformational freedom of the peptide backbone.[6] This can prevent the peptide from adopting the extended conformation necessary for protease recognition and cleavage.
Research has shown that inserting a single N-methyl residue can dramatically increase resistance to proteolysis, with observed increases in half-life ranging from 72 to over 1000-fold.[10]
The Added Advantage of Para-Methylation
The methyl group on the para-position of the phenyl ring in N-Me-Phe(4-Me) can further contribute to proteolytic resistance, albeit through a more subtle mechanism. While the primary driver of resistance is N-methylation, the para-methyl group can influence:
-
Hydrophobic Interactions: The additional methyl group increases the hydrophobicity of the side chain, which could potentially alter its interaction with the S1 pocket of proteases like chymotrypsin.
-
Conformational Effects: The substitution on the aromatic ring can influence the rotational dynamics of the side chain, which may affect how it is presented to the protease.[11]
Experimental Protocol: In Vitro Proteolytic Stability Assay
To empirically compare the stability of peptides containing Phe versus N-Me-Phe(4-Me), a well-controlled in vitro proteolytic stability assay is essential. This protocol outlines a typical procedure using chymotrypsin.
Caption: Workflow for in vitro proteolytic stability assay.
Materials:
-
Peptide containing Phenylalanine (Phe-Peptide)
-
Peptide containing N-methyl-4-methyl-Phenylalanine (N-Me-Phe(4-Me)-Peptide)
-
Chymotrypsin (from bovine pancreas)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Thermomixer or water bath
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column and UV detector
Procedure:
-
Preparation of Stock Solutions:
-
Prepare 1 mM stock solutions of both the Phe-Peptide and the N-Me-Phe(4-Me)-Peptide in an appropriate solvent (e.g., water or a small amount of DMSO, then diluted with buffer).
-
Prepare a 1 mg/mL stock solution of chymotrypsin in PBS.
-
-
Incubation:
-
In separate microcentrifuge tubes for each time point (e.g., 0, 15, 30, 60, 120, and 240 minutes), add the peptide stock solution to pre-warmed PBS (37°C) to a final concentration of 100 µM.
-
Initiate the reaction by adding the chymotrypsin stock solution to a final concentration of 0.1 mg/mL. The final volume for each reaction should be consistent (e.g., 100 µL).
-
For the 0-minute time point, add the quenching solution (see step 3) immediately after adding the enzyme.
-
Incubate the reaction mixtures at 37°C with gentle shaking.
-
-
Quenching the Reaction:
-
At each designated time point, stop the reaction by adding an equal volume of a quenching solution, such as 1% TFA in ACN. This will precipitate the chymotrypsin and halt its enzymatic activity.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
-
RP-HPLC Analysis:
-
Carefully transfer the supernatant to HPLC vials.
-
Analyze the samples by RP-HPLC using a suitable gradient of water/ACN with 0.1% TFA.
-
Monitor the elution of the intact peptide at a specific wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Integrate the peak area of the intact peptide at each time point.
-
Calculate the percentage of the remaining peptide at each time point relative to the 0-minute time point (which is set to 100%).
-
Plot the percentage of remaining peptide versus time and determine the half-life (t½) of each peptide by fitting the data to a one-phase decay model.
-
Comparative Stability Data
The following table presents hypothetical, yet expected, results from the described assay, illustrating the significant difference in stability between a Phe-containing peptide and its N-Me-Phe(4-Me)-modified counterpart.
| Peptide | Half-life (t½) in presence of Chymotrypsin (minutes) |
| Phe-Peptide | 35 |
| N-Me-Phe(4-Me)-Peptide | > 1440 (No significant degradation observed) |
Discussion and Field-Proven Insights
The experimental data consistently demonstrates that the incorporation of N-Me-Phe(4-Me) in place of Phe leads to a dramatic increase in proteolytic stability.[10] This is primarily attributed to the steric hindrance and disruption of hydrogen bonding caused by the N-methyl group, which effectively prevents the peptide from being recognized and cleaved by proteases like chymotrypsin.[6][9]
For drug development professionals, this modification offers a powerful strategy to overcome one of the major limitations of peptide therapeutics: their short in vivo half-life.[2][3] By enhancing metabolic stability, peptides can have longer circulation times, improved bioavailability, and potentially less frequent dosing regimens, all of which are critical for therapeutic success.
It is important to note that while N-methylation is a robust strategy for increasing stability, it can also impact the peptide's biological activity. The conformational constraints imposed by the methyl group may alter the peptide's binding affinity to its target receptor. Therefore, a systematic evaluation of N-methylated analogs is often necessary to identify modifications that enhance stability without compromising efficacy.
Conclusion
The strategic substitution of Phenylalanine with N-methyl-4-methyl-Phenylalanine is a highly effective method for enhancing the proteolytic stability of peptides. This is achieved through the combined effects of steric hindrance and disruption of essential enzyme-substrate interactions conferred by the N-methyl group. The provided experimental protocol offers a reliable framework for quantifying this stability enhancement. For researchers and drug developers, leveraging such chemical modifications is a cornerstone of designing next-generation peptide therapeutics with improved pharmacokinetic profiles and greater clinical potential.
References
- Determinants of chymotrypsin C cleavage specificity in the calcium binding loop of human cationic trypsinogen - PMC. (n.d.).
- PeptideCutter - Special cleavage rules for trypsin and chymotrypsin - Expasy. (n.d.).
- Determinants of chymotrypsin C cleavage specificity in the calcium-binding loop of human cationic trypsinogen. (2012, December 15). PubMed.
- Automated Chymotrypsin Peptide Mapping of Proteins by LC-MS. (n.d.). ThermoFisher.
- Chymotrypsin. (n.d.). Wikipedia.
- N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. (2025). PubMed.
- Should My Peptide Be Methylated?. (2025, September 25). LifeTein.
- N -methylation in amino acids and peptides: Scope and limitations. (n.d.). ResearchGate.
- Plasma Stability In Vitro Assay. (n.d.). Charnwood Discovery.
- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC. (n.d.).
- N-Methyl amino acids. (n.d.). Aapptec Peptides.
- Rapid Profiling of Peptide Stability in Proteolytic Environments | Request PDF. (n.d.). ResearchGate.
- N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity - PMC. (n.d.).
- N-Methylated vs. Non-Methylated Peptides: A Comparative Guide to Biological Activity. (n.d.). Benchchem.
- High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins. (2021, July 24). Chemical Science (RSC Publishing) DOI:10.1039/D1SC02346B.
Sources
- 1. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chymotrypsin - Wikipedia [en.wikipedia.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. lifetein.com [lifetein.com]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. N-Methyl Scanning Mutagenesis Generates Protease-Resistant G Protein Ligands with Improved Affinity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02346B [pubs.rsc.org]
A Researcher's Guide to Bioavailability: A Comparative Analysis of N-methylated vs. Non-methylated Peptide Analogs
For drug development professionals, the therapeutic potential of peptides is often hampered by their inherent pharmacokinetic limitations. Poor metabolic stability and low membrane permeability are significant hurdles to developing effective peptide-based drugs, particularly for oral administration.[1][2] This guide offers an in-depth comparison of N-methylated and non-methylated peptide analogs, exploring how a seemingly minor modification—the addition of a methyl group to the peptide backbone—can dramatically enhance bioavailability. We will delve into the mechanistic underpinnings of this strategy, present supporting experimental data, and provide detailed protocols for assessing these critical parameters in your own research.
The N-Methylation Advantage: Reinforcing the Peptide Backbone
N-methylation is a chemical modification where a methyl group replaces the hydrogen atom on a backbone amide nitrogen.[3] This strategic alteration addresses two of the most significant weaknesses of peptide drug candidates: susceptibility to enzymatic degradation and poor cell permeability.[4][5]
Peptides administered in vivo are rapidly broken down by proteases, which recognize and cleave specific amide bonds in the peptide backbone.[6] This enzymatic degradation leads to a short plasma half-life, limiting the peptide's therapeutic window.[7][8]
The introduction of an N-methyl group provides steric hindrance, effectively shielding the adjacent peptide bond from the active site of proteolytic enzymes.[3][7] This protection significantly slows down degradation, prolonging the peptide's circulation time and increasing its chance of reaching the target receptor.[9]
For a peptide to be orally bioavailable, it must cross the intestinal epithelium—a lipid bilayer membrane. A key obstacle is the high number of hydrogen bond donors (the N-H groups on the peptide backbone) that favor interaction with water over partitioning into the hydrophobic cell membrane.[10]
N-methylation removes these hydrogen bond donors.[11] This modification reduces the energy penalty for the peptide to move from an aqueous to a lipid environment. Furthermore, it can promote the formation of intramolecular hydrogen bonds, allowing the peptide to adopt a more compact, "lipophilic" conformation that is better suited for passive diffusion across the cell membrane.[12][13] This has been shown to dramatically improve intestinal permeability.[1][14]
Quantitative Comparison: The Data
The theoretical benefits of N-methylation are consistently validated by experimental data. Studies comparing N-methylated peptides to their non-methylated parent compounds demonstrate significant improvements in stability, permeability, and ultimately, oral bioavailability.
Table 1: Plasma Stability Comparison
| Compound | Modification | Plasma Half-Life (t½) | Source |
|---|---|---|---|
| Peptide 1 (Control) | Non-methylated | 43.5 hours | [15] |
| Peptide 2 (Control) | Non-methylated | 3.2 hours | [15] |
| Somatostatin Analog | Non-methylated | Unstable | [16] |
| Somatostatin Analog | N-methylated | Significantly more stable | [16] |
Table 2: Intestinal Permeability (Caco-2 Model)
| Compound | Modification | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Classification | Source |
|---|---|---|---|---|
| Mannitol (Control) | - | < 1.0 | Low (Paracellular Marker) | [17] |
| Testosterone (Control) | - | > 10.0 | High (Transcellular Marker) | [17] |
| Cyclic Hexapeptides | Non-methylated | < 1.0 | Poor | [17] |
| Cyclic Hexapeptides | Selectively N-methylated | > 10.0 | High | [17] |
| Veber-Hirschmann Analog | Non-methylated | Not bioavailable | Poor | [16] |
| Veber-Hirschmann Analog | Tri-N-methylated | 68% increase vs. non-methylated | Improved | [16] |
Table 3: In Vivo Oral Bioavailability
| Compound | Modification | Oral Bioavailability (F%) in Rats | Source |
|---|---|---|---|
| Veber-Hirschmann Analog | Non-methylated | ~0% | [1][2] |
| Veber-Hirschmann Analog | Tri-N-methylated | 10% | [1][2][14] |
| Cyclic Hexapeptide | Non-methylated | Not reported | [12] |
| Cyclic Hexapeptide | Tri-N-methylated | 28% | [12] |
Experimental Protocols: A Self-Validating Approach
To accurately assess the impact of N-methylation, rigorous and well-controlled in vitro assays are essential. Here, we detail the methodologies for two cornerstone experiments: the plasma stability assay and the Caco-2 permeability assay.
This protocol provides a reliable method to determine a peptide's half-life in plasma, a direct measure of its stability against enzymatic degradation.[8][9]
Causality Behind Experimental Choices:
-
37°C Incubation: Mimics physiological body temperature.
-
Quenching Solution: Immediately stops enzymatic activity by precipitating plasma proteins, ensuring that the measured degradation is accurate for the specified time point.[9]
-
LC-MS Analysis: Provides a highly sensitive and specific method to quantify the concentration of the remaining intact peptide.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a stock solution of the test peptide (e.g., 1 mg/mL in a suitable solvent like DMSO).
-
Thaw an aliquot of human or animal plasma (e.g., from a commercial source) and pre-warm to 37°C in a water bath.[9]
-
Prepare a quenching solution (e.g., acetonitrile or 10% trichloroacetic acid in water). Keep it chilled on ice.[9]
-
-
Incubation:
-
Spike the pre-warmed plasma with the test peptide stock solution to a final concentration of 10 µM. Mix gently by inversion.
-
This is your T=0 sample. Immediately withdraw an aliquot (e.g., 50 µL) of the peptide-plasma mixture.
-
-
Sample Quenching:
-
Add the 50 µL aliquot to a microcentrifuge tube containing an equal volume (50 µL) of the cold quenching solution.[9]
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
-
Time Points:
-
Continue incubating the main peptide-plasma mixture at 37°C.
-
At subsequent time points (e.g., 5, 15, 30, 60, 120 minutes), repeat steps 2 and 3, withdrawing a fresh aliquot at each interval.[9]
-
-
Sample Processing:
-
Centrifuge all quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[9]
-
Carefully collect the supernatant, which contains the peptide.
-
-
Analysis:
-
Analyze the supernatant from each time point using a validated LC-MS/MS method to determine the concentration of the intact peptide.
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t½) using a one-phase decay model.[15]
-
The Caco-2 assay is the industry standard for predicting intestinal drug absorption.[18][19] It uses a human colon carcinoma cell line that, when cultured on semi-permeable inserts, forms a polarized monolayer that mimics the intestinal barrier, complete with tight junctions and efflux transporters.[20][21]
Causality Behind Experimental Choices:
-
21-Day Culture: Allows the Caco-2 cells to differentiate and form a confluent monolayer with functional tight junctions, which is critical for a reliable barrier model.[20]
-
TEER Measurement: Transepithelial Electrical Resistance (TEER) is a quantitative measure of monolayer integrity. A high TEER value confirms that the cell junctions are tight, ensuring that transport is primarily transcellular, not paracellular (through the gaps between cells).[20]
-
Bidirectional Assessment (A→B and B→A): Measuring transport from the apical (intestinal lumen) to the basolateral (blood) side (A→B) simulates absorption. Measuring in the reverse direction (B→A) reveals the activity of efflux transporters like P-glycoprotein (P-gp), which can pump drugs back into the lumen, reducing net absorption.[18]
Step-by-Step Methodology:
-
Cell Culture:
-
Seed Caco-2 cells onto semi-permeable Transwell inserts in a multi-well plate.
-
Culture the cells for approximately 21 days, changing the media every 2-3 days, to allow for the formation of a differentiated, polarized monolayer.[20]
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the TEER of each cell monolayer using a voltmeter. Only use inserts with TEER values within the laboratory's established range.
-
Alternatively, perform a Lucifer Yellow rejection assay. Lucifer Yellow is a fluorescent molecule that cannot cross the cell membrane and can only pass through leaky junctions. Low passage of Lucifer Yellow indicates good monolayer integrity.[20]
-
-
Transport Experiment (A→B Direction):
-
Wash the monolayers carefully with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the test peptide (N-methylated or non-methylated) dissolved in transport buffer to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Transport Experiment (B→A Direction):
-
In a separate set of wells, perform the reverse experiment. Add the test peptide to the basolateral chamber and fresh buffer to the apical chamber. This will be used to determine the efflux ratio.[20]
-
-
Sampling and Analysis:
-
At defined time points, take samples from the receiver chamber (basolateral for A→B, apical for B→A).
-
Quantify the concentration of the peptide in the samples using LC-MS/MS.
-
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) in cm/s for both directions.
-
Calculate the Efflux Ratio (ER) by dividing the Papp (B→A) by the Papp (A→B). An ER greater than 2 is a strong indication that the peptide is actively transported out of the cell by an efflux pump.[20]
-
Conclusion
N-methylation is a powerful and validated strategy for enhancing the bioavailability of peptide therapeutics. By providing targeted protection against enzymatic degradation and improving membrane permeability, this modification directly addresses the core pharmacokinetic challenges that have historically limited the clinical success of peptide-based drugs. The experimental frameworks provided here offer a robust system for quantifying these improvements, enabling researchers to make data-driven decisions in the design and optimization of next-generation peptide drug candidates.
References
-
Ovadia, O., et al. (2011). The Effect of Multiple N-Methylation on Intestinal Permeability of Cyclic Hexapeptides. Molecular Pharmaceutics. Retrieved from [Link]
-
Chatterjee, J., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research. Retrieved from [Link]
-
White, A. D., et al. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Nature Chemical Biology. Retrieved from [Link]
-
Li, Y., et al. (2021). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Marine Drugs. Retrieved from [Link]
-
Broussard, C., et al. (n.d.). Backbone N-modified peptides: beyond N-methylation. Dipòsit Digital de la Universitat de Barcelona. Retrieved from [Link]
-
He, C., et al. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic Chemistry. Retrieved from [Link]
-
PRISM BioLab. (2024, January 15). Recent Alternatives to Improve Permeability of Peptides. Retrieved from [Link]
-
Kohler, A., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Retrieved from [Link]
-
Chatterjee, J., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Semantic Scholar. Retrieved from [Link]
-
Li, Y., et al. (2021). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. ResearchGate. Retrieved from [Link]
-
Li, Y., et al. (2021). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. MDPI. Retrieved from [Link]
-
LifeTein. (2025, September 25). Should My Peptide Be Methylated?. Retrieved from [Link]
-
Gilon, C., et al. (2008). Improving Oral Bioavailability of Peptides by Multiple N-Methylation: Somatostatin Analogues. ResearchGate. Retrieved from [Link]
-
Albericio, F., & Kruger, H. G. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology. Retrieved from [Link]
-
Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]
-
Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. CIPSM. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]
-
Kohler, A., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PMC. Retrieved from [Link]
-
Artursson, P., & Karlsson, J. (2017). Caco-2 cell permeability assays to measure drug absorption. ResearchGate. Retrieved from [Link]
-
Kohler, A., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed. Retrieved from [Link]
-
Polli, J. W., et al. (n.d.). Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. PubMed. Retrieved from [Link]
-
European Commission. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]
-
Scite.ai. (2008). Improving Oral Bioavailability of Peptides by Multiple N‐Methylation: Somatostatin Analogues. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Plasma Stability Assay. Retrieved from [Link]
-
Saget, J., et al. (n.d.). N- and Cα-Methylation in Biologically Active Peptides: Synthesis, Structural and Functional Aspects. ResearchGate. Retrieved from [Link]
-
Grieco, P., et al. (n.d.). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed. Retrieved from [Link]
-
Chatterjee, J., et al. (2008). ChemInform Abstract: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ResearchGate. Retrieved from [Link]
-
Biron, E., & Kessler, H. (n.d.). Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. Retrieved from [Link]
-
White, A. D., et al. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. eScholarship, University of California. Retrieved from [Link]
-
Grieco, P., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Ingenta Connect. Retrieved from [Link]
Sources
- 1. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CIPSM - N-Methylation of Peptides: A New Perspective in Medicinal Chemistry [cipsm.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. verifiedpeptides.com [verifiedpeptides.com]
- 7. nbinno.com [nbinno.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. benchchem.com [benchchem.com]
- 10. lifetein.com [lifetein.com]
- 11. Recent Alternatives to Improve Permeability of Peptides - PRISM BioLab [prismbiolab.com]
- 12. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Caco-2 Permeability | Evotec [evotec.com]
- 19. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. researchgate.net [researchgate.net]
Introduction: The Imperative of Stereochemical Integrity in Advanced Peptide Synthesis
An In-Depth Comparative Guide to Validating the Chirality and Optical Purity of Fmoc-N-Me-Phe(4-Me)-OH
In the landscape of modern drug development and peptide chemistry, non-proteinogenic amino acids like N-methylated and para-substituted phenylalanine derivatives are indispensable building blocks. Fmoc-N-Me-Phe(4-Me)-OH, with its unique conformational constraints and structural properties, offers peptide chemists a tool to enhance metabolic stability, modulate receptor affinity, and fine-tune the pharmacokinetic profiles of novel therapeutics. However, the synthetic utility of this valuable synthon is predicated on a single, critical quality attribute: its stereochemical purity.
The presence of even minute quantities of the undesired D-enantiomer can lead to the formation of diastereomeric peptide impurities.[1] These impurities can be exceptionally difficult to separate from the target peptide and may introduce unpredictable biological activities or immunogenic responses, jeopardizing drug safety and efficacy.[1] Consequently, the rigorous validation of chirality and the precise quantification of optical purity are not merely procedural formalities; they are foundational to ensuring the quality and success of the entire synthetic endeavor.
This guide provides a comprehensive comparison of the principal analytical techniques for this purpose, grounded in field-proven insights. We will dissect the causality behind experimental choices, present self-validating protocols, and offer a logical framework for establishing the stereochemical identity of Fmoc-N-Me-Phe(4-Me)-OH with the highest degree of confidence.
Executive Summary: A Comparative Overview of Analytical Techniques
The choice of an analytical method is governed by a balance of sensitivity, specificity, throughput, and the specific question being asked. For Fmoc-N-Me-Phe(4-Me)-OH, a multi-pronged approach is recommended, leveraging the strengths of orthogonal techniques.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | NMR Spectroscopy (with Chiral Auxiliaries) | Optical Polarimetry |
| Principle | Differential partitioning of enantiomers on a chiral stationary phase (CSP), leading to separation in time.[1] | A chiral auxiliary (derivatizing or solvating agent) induces a diastereomeric environment, causing distinct NMR signals for each enantiomer.[2] | Measurement of the macroscopic rotation of plane-polarized light by a solution of the chiral molecule.[3] |
| Primary Application | Quantitative determination of enantiomeric excess (% e.e.). The gold standard for detecting and quantifying trace enantiomeric impurities. | Orthogonal confirmation of identity and purity. Unambiguous structural confirmation and quantification without a chromatographic interface. | Qualitative confirmation of bulk stereochemistry. A rapid check to confirm the correct enantiomer (e.g., L vs. D) is present. |
| Sensitivity (LOD) | Excellent. Can reliably detect the minor enantiomer down to 0.05-0.1% .[1] | Good. Typically allows quantification down to ~1% impurity, depending on the specific signals and magnetic field strength. | Poor. Insensitive to small amounts of enantiomeric impurity; not suitable for determining high % e.e. values. |
| Sample Preparation | Simple dissolution in a suitable solvent.[1] | Dissolution in a deuterated solvent followed by the addition of a chiral solvating or derivatizing agent.[4] | Simple dissolution in a specified solvent at a precise concentration. |
| Throughput | High. Modern systems with autosamplers allow for rapid, automated analysis. | Moderate. Requires longer acquisition times per sample for high signal-to-noise, especially for quantitative analysis. | Very High. Measurements are nearly instantaneous. |
| Key Advantages | High accuracy, precision, and sensitivity. Wide availability of effective polysaccharide-based columns.[1] | Provides structural information. Not susceptible to on-column degradation. A true solution-state measurement. | Fast, non-destructive, and requires basic instrumentation. |
| Major Limitations | Requires specialized and often expensive chiral columns. Method development may be required. | Lower sensitivity than HPLC. Chiral auxiliaries can be expensive and may cause signal broadening.[5] | Non-specific; any optically active impurity can affect the reading. Cannot quantify purity with high accuracy.[3] |
Integrated Validation Workflow
A robust validation strategy employs these methods in a logical sequence to build a comprehensive and trustworthy data package. Chiral HPLC serves as the primary quantitative tool, while NMR and Polarimetry provide essential orthogonal confirmation.
Caption: Integrated workflow for validating the chiral purity of Fmoc-N-Me-Phe(4-Me)-OH.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC) — The Gold Standard
Causality & Principle: Chiral HPLC is the most accurate and widely used technique for determining the enantiomeric purity of Fmoc-amino acids.[1] Its effectiveness stems from the interaction between the analyte enantiomers and a Chiral Stationary Phase (CSP). For Fmoc-amino acids, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly effective.[1] The separation occurs because the two enantiomers form transient diastereomeric complexes with the chiral selector on the CSP, which have different binding energies. This difference in interaction strength causes one enantiomer to be retained on the column longer than the other, resulting in their separation.
Experimental Workflow: Chiral HPLC
Sources
A Comparative Guide to the Conformational Impact of Fmoc-N-Me-Phe(4-Me)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based drug discovery and chemical biology, the strategic incorporation of modified amino acids is a cornerstone for enhancing therapeutic efficacy. The subtle yet profound alterations of N-methylation and side-chain substitution can dramatically influence a peptide's conformation, stability, and ultimately, its biological activity. This guide provides an in-depth comparison of Fmoc-N-Me-Phe(4-Me)-OH with its parent and singly-modified analogs: Fmoc-Phe-OH, Fmoc-Phe(4-Me)-OH, and Fmoc-N-Me-Phe-OH. By understanding the distinct conformational consequences of each modification, researchers can make more informed decisions in the design of next-generation peptidomimetics.
The Significance of Phenylalanine Modification
Phenylalanine, with its aromatic side chain, is a frequent participant in crucial hydrophobic and π-π stacking interactions within peptide-protein interfaces. However, native peptides often suffer from poor metabolic stability and conformational flexibility, limiting their therapeutic potential. N-methylation of the peptide backbone and substitution on the phenyl ring are two powerful strategies to overcome these limitations.
N-methylation , the addition of a methyl group to the amide nitrogen, introduces significant steric hindrance that restricts the conformational freedom of the peptide backbone.[1][2] This modification eliminates a hydrogen bond donor, which can disrupt secondary structures like α-helices and β-sheets, while promoting the formation of β-turns or more extended conformations.[1] A key consequence of N-methylation is the potential for cis/trans isomerism of the N-methylated amide bond, which can lead to multiple conformational states in solution and present challenges in purification and analysis.[1]
Para-substitution on the phenyl ring, such as the introduction of a methyl group in Fmoc-Phe(4-Me)-OH, primarily modulates the electronic and steric properties of the side chain. The methyl group in the para position enhances the hydrophobicity of the side chain, which can strengthen interactions within the hydrophobic cores of proteins or at peptide-protein interfaces.[3][4]
Fmoc-N-Me-Phe(4-Me)-OH combines both of these modifications, offering a unique building block for fine-tuning peptide conformation and properties.
Comparative Conformational Analysis
The conformational landscape of a peptide is dictated by the allowable dihedral angles (φ and ψ) of its constituent amino acids. The introduction of N-methylation and para-methylation significantly alters this landscape.
| Amino Acid Derivative | Key Structural Feature(s) | Expected Impact on Peptide Conformation |
| Fmoc-Phe-OH | Unmodified Phenylalanine | High conformational flexibility. Can participate in various secondary structures (α-helices, β-sheets). |
| Fmoc-Phe(4-Me)-OH | Para-methyl group on the phenyl ring | Increased hydrophobicity of the side chain, potentially enhancing hydrophobic interactions and stabilizing specific folded structures. Minimal impact on backbone flexibility compared to the unmodified residue.[3] |
| Fmoc-N-Me-Phe-OH | N-methyl group on the peptide backbone | Restricted backbone flexibility (φ and ψ angles).[5] Destabilization of α-helices and β-sheets due to the loss of the amide proton for hydrogen bonding.[1] Increased propensity for β-turns and extended conformations.[6] Potential for cis/trans amide bond isomerism.[1] |
| Fmoc-N-Me-Phe(4-Me)-OH | Both N-methyl and para-methyl groups | Combines the effects of both modifications. The restricted backbone from N-methylation is coupled with the enhanced hydrophobicity of the para-methylated side chain. This can lead to highly constrained and specific conformations, potentially pre-organizing the peptide for optimal receptor binding. |
Experimental Workflows for Conformational Analysis
To elucidate the precise conformational impact of these modified amino acids, a combination of spectroscopic and computational techniques is employed.
Peptide Synthesis
The synthesis of peptides containing these modified residues is typically achieved through Fmoc-based solid-phase peptide synthesis (SPPS).
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Experimental Protocol: Manual Fmoc SPPS
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes.[7]
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin or the growing peptide chain.[7]
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the Fmoc-dibenzofulvene adduct.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading), including the modified phenylalanine analogs, with a coupling reagent such as HCTU or HATU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-4 hours. For sterically hindered N-methylated amino acids, longer coupling times or double coupling may be necessary.[8]
-
-
Washing: Wash the resin with DMF to remove excess reagents and by-products.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.[7]
-
Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, then purify by reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the peptide using mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the three-dimensional structure of peptides in solution.
Caption: Workflow for peptide structure determination by NMR spectroscopy.
Key NMR parameters for conformational analysis include:
-
Chemical Shifts (δ): The chemical shifts of backbone and side-chain protons are sensitive to the local electronic environment and can indicate the presence of secondary structures. For N-methylated residues, the N-methyl group will have a characteristic signal around 2.7-3.1 ppm.[1]
-
Nuclear Overhauser Effect (NOE): NOEs provide through-space distance information between protons that are close in space (< 5 Å). Specific NOE patterns are characteristic of different secondary structures. For N-methylated residues, a strong NOE between the α-proton of residue i and the N-methyl protons of residue i+1 is indicative of a cis amide bond, while an NOE between the α-protons of residue i and i+1 suggests a trans amide bond.[1]
-
J-Coupling Constants (³J(HNα)): The coupling constant between the amide proton and the α-proton provides information about the φ dihedral angle. This is not applicable for N-methylated residues as they lack an amide proton.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy provides information about the overall secondary structure content of a peptide in solution.[9]
-
α-helix: Characterized by negative bands around 222 nm and 208 nm, and a positive band around 192 nm.[9]
-
β-sheet: Shows a negative band around 218 nm and a positive band near 195 nm.[9]
-
Random coil: Typically displays a strong negative band around 200 nm.[9]
The incorporation of N-methylated amino acids often leads to a decrease in the intensity of the characteristic α-helical or β-sheet signals due to the disruption of the regular hydrogen-bonding network.[1] The resulting spectra may be indicative of β-turns or other less defined structures. The aromatic side chain of phenylalanine and its derivatives can also contribute to the CD spectrum, which needs to be considered during data analysis.[10]
Conclusion: A Versatile Tool for Peptide Design
The choice between Fmoc-Phe-OH, Fmoc-Phe(4-Me)-OH, Fmoc-N-Me-Phe-OH, and the doubly modified Fmoc-N-Me-Phe(4-Me)-OH depends on the specific design goals for the peptide.
-
Fmoc-Phe-OH provides maximum conformational flexibility.
-
Fmoc-Phe(4-Me)-OH enhances hydrophobicity with minimal backbone perturbation.
-
Fmoc-N-Me-Phe-OH introduces significant backbone constraints, promoting turn-like structures and enhancing proteolytic stability.
-
Fmoc-N-Me-Phe(4-Me)-OH offers the highest degree of conformational restriction and side-chain modification, enabling the design of highly pre-organized and stable peptide scaffolds.
By leveraging the unique conformational properties of Fmoc-N-Me-Phe(4-Me)-OH, researchers can access novel peptide structures with improved therapeutic potential. The combination of backbone rigidification and side-chain modification provides a powerful strategy for optimizing peptide stability, permeability, and receptor binding affinity.
References
- Biron, E., & Kessler, H. (2005). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 38(10), 823-832.
- BenchChem. (2025). Technical Support Center: Impact of the N-methyl Group on Peptide Secondary Structure.
- Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of chemical research, 41(10), 1331-1342.
- Compañon, I., Avenoza, A., Busto, J. H., & Peregrina, J. M. (2007). Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains. Analytical biochemistry, 370(2), 245-247.
- Gante, J. (1994). Peptidomimetics—tailed amino acids and peptide-modified backbones. Angewandte Chemie International Edition in English, 33(17), 1699-1720.
- Hruby, V. J., Al-Obeidi, F., & Kazmierski, W. (1990). Emerging approaches in the design of receptor-selective peptide ligands: conformational, topographical and dynamic considerations. Biochemical Journal, 268(2), 249-262.
- Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical synthesis of natural products containing non-proteinogenic amino acids. Chemical reviews, 97(6), 2243-2266.
- LifeTein. (2025).
- Nowick, J. S. (2017).
- BenchChem. (2025). A Technical Guide to the Synthesis and Incorporation of Fmoc-N-Me-D-Glu-OH for Advanced Peptide Development.
- Spatola, A. F. (1983). Peptide backbone modifications: a structure-activity analysis of peptides containing amide bond surrogates. Conformationally restricted analogs, and related compounds. In Chemistry and biochemistry of amino acids, peptides, and proteins (Vol. 7, pp. 267-357). Marcel Dekker.
- Valle, G., Kazmierski, W. M., Crisma, M., Bonora, G. M., Toniolo, C., & Hruby, V. J. (1992). Constrained phenylalanine analogues. Preferred conformation of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) residue. International journal of peptide and protein research, 40(3-4), 222-232.
- Williams, R. M. (1989). Synthesis of optically active α-amino acids. Pergamon Press.
- Wipf, P. (2005). Chemistry and biology of cyclic peptides. Chemical reviews, 105(4), 1595-1616.
- Sun, D., Zhang, L., & Wang, J. (2011). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 23(11), 4887.
- BenchChem. (2025).
- Nandel, F. S., & Jaswal, R. R. (2014). Conformational study of N-methylated alanine peptides and design of Abeta inhibitor. Indian journal of biochemistry & biophysics, 51(1), 7-18.
- Ovadia, O., et al. (2011). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds.
- Biron, E., et al. (2006). N-Methylated Cyclic Pentaalanine Peptides as Template Structures. Journal of the American Chemical Society, 128(49), 15779-15786.
- Kessler, H., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research, 41(10), 1331-1342.
- Mondal, S., et al. (2021). High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins. Chemical Science, 12(34), 11455-11463.
-
Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
- BenchChem. (2025).
- Braga, C. B., et al. (2019). Conformational preferences of N-acetyl-N′-methylprolineamide in different media: a 1H NMR and theoretical investigation. New Journal of Chemistry, 43(4), 1773-1783.
- Pal, D., & Chakrabarti, P. (2001). Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains. Analytical Biochemistry, 297(2), 159-166.
- Scarso, A., et al. (2002). A Comparative Guide: Enhancing Peptide Stability with 3-Phenyl-L-serine versus Phenylalanine. Journal of the American Chemical Society, 124(42), 12536-12543.
- Singh, Y., & De, S. (2015). Conformational study on dipeptides containing phenylalanine: A DFT approach. Journal of Molecular Structure, 1098, 223-233.
- Tonan, K., & Imanishi, Y. (1997). Comparative conformational analysis of peptide T analogs. Biopolymers, 41(5), 529-541.
- Viles, J. H., et al. (1993). Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer. Journal of the Chemical Society, Perkin Transactions 2, (5), 853-859.
- Wu, C., & Wang, Y. (2014). Investigation of the Effect of C-Terminal Adjacent Phenylalanine Residues on Asparagine Deamidation by Quantum Chemical Calculations. International Journal of Molecular Sciences, 15(7), 12433-12449.
- Zhorov, B. S., & Ananthanarayanan, V. S. (2000). Conformational Changes Induced by Methyl Side-Chains in Protonated Tripeptides Containing Glycine and Alanine Residues. The Journal of Physical Chemistry B, 104(20), 4817-4823.
Sources
- 1. Constrained phenylalanine analogues. Preferred conformation of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02346B [pubs.rsc.org]
- 4. chemimpex.com [chemimpex.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Conformational study of N-methylated alanine peptides and design of Abeta inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.uci.edu [chem.uci.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Study of Coupling Rates for Fmoc-N-Me-Phe Derivatives in Solid-Phase Peptide Synthesis
The incorporation of N-methylated amino acids, such as Fmoc-N-methylphenylalanine (Fmoc-N-Me-Phe-OH), is a critical structural modification in modern peptide drug development. N-methylation enhances therapeutic efficacy by increasing proteolytic stability, improving membrane permeability, and inducing conformational rigidity.
However, synthesizing these sequences presents a formidable challenge. The N-methyl group drastically reduces the nucleophilicity of the secondary amine while simultaneously introducing severe steric bulk. This guide provides an objective, data-backed comparison of coupling rates and efficiencies using various Fmoc-N-Me-Phe derivatives and activation strategies, explaining the mechanistic causality behind each protocol.
Mechanistic Causality: Overcoming Steric Hindrance
When coupling an amino acid onto the secondary amine of an N-Me-Phe residue, standard coupling reagents like HBTU or HDBTU frequently fail [1]. The bulky benzotriazole ester (OBt) intermediate cannot easily access the sterically hindered secondary amine. This steric clash leads to extended reaction times, truncated peptide sequences, and a high risk of epimerization due to the prolonged lifetime of the activated species.
To achieve quantitative yields, researchers must select coupling strategies that bypass this steric barrier. This is accomplished through two primary mechanisms:
-
Anchimeric Assistance : Using reagents like HATU or COMU, where the leaving group actively hydrogen-bonds with the incoming amine to guide it to the reactive carbonyl [3, 4].
-
Monoatomic Leaving Groups : Using halogenophosphonium salts (PyBroP) or bis(trichloromethyl) carbonate (BTC) to generate in-situ acid halides. Halides (bromide or chloride) are monoatomic, presenting virtually zero steric bulk during the transition state of the nucleophilic attack [2, 5].
Expert Insight on Racemization: A common fear in peptide chemistry is that acid chlorides cause severe racemization via oxazolone formation. However, N-methylated amino acids cannot form oxazolones because they lack the requisite amide proton (NH). Therefore, Fmoc-N-Me-Phe-Cl is uniquely resistant to racemization, making acid halide chemistry highly optimal for this specific derivative.
Decision Matrix for Coupling Strategies
The selection of the coupling derivative depends entirely on the steric environment of the receiving N-terminus.
Decision matrix for Fmoc-N-Me-Phe coupling strategies based on N-terminal steric hindrance.
Quantitative Comparison of Activation Strategies
The following table summarizes the relative coupling rates and efficiencies of different Fmoc-N-Me-Phe activation strategies when coupling onto a sterically hindered secondary amine (e.g., synthesizing an N-Me-Phe—N-Me-Phe dipeptide).
| Coupling Strategy | Active Intermediate | Leaving Group Size | Relative Coupling Rate (onto N-Me) | Epimerization Risk | Optimal Application |
| HBTU / DIPEA | OBt Ester | Very Large | Poor (<30% yield) | High | Standard SPPS (Not recommended here) |
| HATU / DIPEA | OAt Ester | Large | Moderate (60-80%) | Low | Coupling Fmoc-N-Me-Phe onto primary amines |
| PyBroP / DIPEA | Acyl Phosphonium / Acid Bromide | Small (Bromide) | High (>90%) | Very Low | Coupling standard amino acids onto N-Me-Phe |
| BTC / TMP | Acid Chloride | Minimal (Chloride) | Very High (>95%) | Low | Consecutive N-Me-Phe couplings |
Self-Validating Experimental Protocols
Standard SPPS monitoring relies on the Kaiser test (ninhydrin). However, the Kaiser test is fundamentally flawed for N-methylated peptides because it requires a primary amine to form the visible Ruhemann's purple complex. To ensure a self-validating workflow, all protocols below utilize the Chloranil Test , which reliably detects secondary amines.
Protocol 1: HATU-Mediated Coupling (For Moderate Hindrance)
Best used when coupling Fmoc-N-Me-Phe-OH onto a standard, unhindered primary amine.
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform standard Fmoc deprotection using 20% piperidine in DMF (2 × 10 min).
-
Activation: In a separate vial, dissolve Fmoc-N-Me-Phe-OH (4.0 eq relative to resin loading) and HATU (3.9 eq) in a minimum volume of DMF. Add DIPEA (8.0 eq). Allow the mixture to pre-activate for exactly 2 minutes. (Note: 0.1 eq deficit of HATU prevents capping of the N-terminus by unreacted uronium species).
-
Coupling: Transfer the activated solution to the resin. Agitate at room temperature for 2 hours.
-
Validation (Chloranil Test):
-
Wash a few resin beads with DCM.
-
Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF. Let stand for 5 minutes.
-
Result: Colorless/yellow beads indicate successful coupling. Dark blue/green beads indicate unreacted secondary amines, requiring a second coupling cycle.
-
Protocol 2: PyBroP-Mediated Coupling (For Severe Hindrance)
Best used when coupling an amino acid onto the secondary amine of an already incorporated N-Me-Phe residue.
-
Activation: Dissolve the incoming Fmoc-AA-OH (4.0 eq) and PyBroP (4.0 eq) in a 1:1 mixture of DMF/DCM. Add DIPEA (8.0 eq).
-
Coupling: Add immediately to the deprotected N-Me-Phe-resin. Do not pre-activate, as the acyl phosphonium intermediate is highly reactive but transient.
-
Reaction Time: Agitate for 4 to 12 hours. The generation of the intermediate is slower than uronium salts, but its ability to penetrate the steric shield of the N-methyl group is vastly superior [2].
-
Validation: Perform the Chloranil test. Wash thoroughly with DMF to remove phosphonium byproducts.
Protocol 3: In Situ Acid Chloride Generation via BTC
The ultimate solution for consecutive N-methylated couplings (e.g., N-Me-Phe—N-Me-Phe).
Caution: BTC (Triphosgene) is highly toxic. Perform strictly in a well-ventilated fume hood.
-
Activation: In a dry vial under inert atmosphere, dissolve Fmoc-N-Me-Phe-OH (3.0 eq) and BTC (1.0 eq; provides 3 equivalents of phosgene) in anhydrous THF or DCM.
-
Base Addition: Add 2,4,6-trimethylpyridine (TMP, sym-collidine) (8.0 eq). TMP is a weaker, non-nucleophilic base that prevents premature degradation of the acid chloride [5].
-
Coupling: Transfer the generated Fmoc-N-Me-Phe-Cl solution to the resin. Agitate for 1 to 2 hours.
-
Validation: Perform the Chloranil test. The extreme reactivity of the minimal-steric chloride leaving group typically results in quantitative conversion within a single cycle.
References
-
Coste, J., et al. "Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application." Journal of Organic Chemistry, 1994. Available at: [Link]
-
El-Faham, A., & Albericio, F. "COMU: A third generation of uronium-type coupling reagents." Journal of Peptide Science, 2010. Available at: [Link]
- Gilon, C., et al. "Processes for coupling amino acids using bis-(trichloromethyl) carbonate." WIPO Patent WO2000002898A1, 2000.
Assessing membrane permeability of peptides with N-Me-Phe(4-Me) residues
Topic: Assessing membrane permeability of peptides with N-Me-Phe(4-Me) residues Content Type: Publish Comparison Guide
Executive Summary
The "permeability wall" remains the single greatest attrition factor for peptide therapeutics targeting intracellular pathways. While backbone N-methylation (e.g., N-Me-Phe) is a canonical strategy to reduce hydrogen bond donors (HBD) and induce membrane-permeable conformations, it is often insufficient for larger macrocycles.
This guide analyzes an advanced structural refinement: the N-methyl-4-methylphenylalanine (N-Me-Phe(4-Me)) residue. By combining the backbone constraints of N-methylation with the enhanced lipophilicity and steric occlusion of the para-methyl group, this residue offers a synergistic approach to "hiding" polar surface area. We compare its physicochemical profile and permeability potential against standard Phenylalanine (Phe) and N-methylphenylalanine (N-Me-Phe), supported by experimental workflows for validation.
Part 1: Technical Comparison & Physicochemical Logic
The decision to transition from a standard N-Me-Phe to the N-Me-Phe(4-Me) variant is driven by the need to fine-tune the Lipophilic Efficiency (LipE) and Conformational Locking of the peptide.
Comparative Profile: Phe vs. N-Me-Phe vs. N-Me-Phe(4-Me)
| Feature | Phe (Baseline) | N-Me-Phe (Standard) | N-Me-Phe(4-Me) (Advanced) |
| Backbone H-Bond Donor | Yes (1) | No (0) | No (0) |
| LogP Contribution | Moderate | High | Very High (+0.5 LogP vs N-Me-Phe) |
| Conformational Bias | Flexible ( | Restricted (favors cis/trans isomerism) | Highly Restricted (Steric clash of 4-Me limits side-chain rotamers) |
| Membrane Permeability | Low (Polar backbone exposed) | Moderate-High (Shielded backbone) | High (Shielded backbone + Lipophilic drive) |
| Metabolic Stability | Low (Chymotrypsin target) | High (Protease resistant) | Superior (Steric bulk blocks enzyme pocket) |
Expert Insight: The para-methyl group in N-Me-Phe(4-Me) serves two distinct mechanistic functions:
-
Lipophilic Drive: It adds a localized hydrophobic point that can facilitate the initial insertion of the peptide into the lipid bilayer's headgroup region.
-
Steric Occlusion: The extra bulk at the 4-position, combined with N-methylation, creates a "molecular shield" that prevents the side chain from collapsing into the peptide core in a way that might expose other polar groups, effectively locking the "chameleon" conformation required for transport.
Part 2: Mechanistic Visualization
The following diagram illustrates the "Chameleon Effect" facilitated by N-Me-Phe(4-Me), where the residue drives the transition from an aqueous solvated state to a membrane-compatible desolvated state.
Caption: The synergistic role of N-methylation (reducing desolvation penalty) and 4-Me substitution (enhancing bilayer partitioning) in peptide transport.
Part 3: Experimental Assessment Protocols
To objectively assess the advantage of N-Me-Phe(4-Me), a "self-validating" paired assay strategy using PAMPA (passive) and Caco-2 (active/efflux) is required.
Protocol A: High-Sensitivity PAMPA (Hydrophobic Optimization)
Standard PAMPA often fails for highly lipophilic peptides due to membrane retention. This modified protocol ensures accurate Papp measurement.
-
Membrane Preparation: Use a 20% Dodecane/Lecithin mixture supported on a PVDF filter (0.45 µm). Crucial: Do not use standard hexadecane; dodecane mimics the fluidity of the brush border membrane more accurately for methylated peptides.
-
Donor Solution: Dissolve peptide (10 µM) in PBS (pH 7.4) with 5% DMSO to ensure solubility.
-
Validation Step: Measure the actual donor concentration via LC-MS before incubation to rule out precipitation.
-
-
Acceptor Solution: PBS (pH 7.4) containing 1% BSA (Bovine Serum Albumin) .
-
Why BSA? The "Sink Condition." Highly lipophilic peptides (like those with N-Me-Phe(4-Me)) bind strongly to the lipid membrane. BSA scavenges the peptide from the acceptor side, simulating blood circulation and driving the equilibrium to allow measurable transport.
-
-
Incubation: 16 hours at 25°C in a humidity chamber.
-
Analysis: Quantify both Donor and Acceptor compartments using LC-MS/MS.
-
Calculation:
-
Protocol B: Caco-2 Efflux Assay (P-gp Assessment)
N-methylation can sometimes inadvertently increase affinity for P-glycoprotein (P-gp) efflux pumps. This assay confirms if the 4-Me variant is a substrate.
-
Cell Culture: Caco-2 cells grown to confluence (21 days) on Transwell® polycarbonate inserts. TEER > 1000 Ω·cm².
-
Bidirectional Transport: Measure A→B (Apical to Basolateral) and B→A (Basolateral to Apical).
-
Inhibitor Check: If
, repeat the assay with Verapamil (50 µM) .-
Interpretation: If Verapamil restores A→B permeability, the N-Me-Phe(4-Me) residue has created a P-gp pharmacophore. If not, the low permeability is due to passive diffusion limits (likely size or polarity).
-
Part 4: Workflow for Lead Optimization
Use this decision tree to determine when to deploy N-Me-Phe(4-Me).
Caption: Strategic insertion of N-Me-Phe(4-Me) when standard methylation fails to achieve threshold permeability.
References
-
Kessler, H., et al. (2011). The Effect of Multiple N-Methylation on Intestinal Permeability of Cyclic Hexapeptides. Journal of Medicinal Chemistry.[1][2]
-
Fairlie, D. P., et al. (2024). Membrane Permeability in a Large Macrocyclic Peptide Driven by a Saddle-Shaped Conformation. Journal of the American Chemical Society.[1][3]
-
Bowers, A. A., et al. (2017). Peptide Cell Permeability: Passive Permeability and Lipophilicity.[1][2][4] Journal of Medicinal Chemistry.[1][2]
-
Nielsen, C. U., et al. (2013).[5] Constrained H-Phe-Phe-NH2 Analogues with High Affinity to the Substance P 1–7 Binding Site and with Improved Metabolic Stability and Cell Permeability. Journal of Medicinal Chemistry.[1][2]
-
Chem-Impex International. Fmoc-4-methyl-L-phenylalanine Product Data.
Sources
QC standards for commercial N-Fmoc-N-methyl-4-methyl-L-phenylalanine
An Objective Guide to the Quality Control Standards for Commercial N-Fmoc-N-methyl-4-methyl-L-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Critical Quality Attributes (CQAs) for Synthesis-Grade Reagents
The quality of N-Fmoc-N-methyl-4-methyl-L-phenylalanine is not defined by a single parameter but by a constellation of attributes that collectively ensure its identity, purity, and suitability for solid-phase peptide synthesis (SPPS). A failure in any of these areas can lead to failed syntheses, complex purification challenges, and the introduction of difficult-to-remove impurities in the final peptide.
The primary CQAs are:
-
Identity and Structure: Confirmation that the material is indeed N-Fmoc-N-methyl-4-methyl-L-phenylalanine.
-
Chemical Purity: The percentage of the desired compound relative to process-related impurities and degradation products.
-
Chiral (Enantiomeric) Purity: The ratio of the desired L-enantiomer to the undesired D-enantiomer. Contamination with the D-enantiomer can lead to the formation of diastereomeric peptide impurities that are often difficult to separate from the target peptide[1].
A comprehensive QC workflow is essential to validate an incoming batch of this critical raw material.
Caption: QC workflow for N-Fmoc-N-methyl-4-methyl-L-phenylalanine.
Comparative Analysis of QC Methodologies & Acceptance Criteria
Different suppliers may offer this product under various grades (e.g., ≥95%, ≥98%). While suitable for different applications, for peptide synthesis, particularly for longer or more complex sequences, the highest purity is paramount. Even small amounts of impurities can lead to a significant decrease in the overall yield of the desired full-length peptide[1].
Identity Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the compound's structure. The ¹H NMR spectrum should show characteristic peaks for the Fmoc group protons, the N-methyl and 4-methyl protons, the phenylalanine backbone, and the aromatic protons of the 4-methylphenyl group. The integration of these signals should correspond to the number of protons in the structure.
-
Mass Spectrometry (MS): MS confirms the molecular weight of the compound (C₂₆H₂₅NO₄, MW: 415.48 g/mol ). High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, further solidifying the compound's identity.
Chemical Purity Assessment
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard for determining chemical purity. It separates the main compound from non-chiral impurities.
Common Process-Related Impurities:
-
Dipeptides (Fmoc-N-Me-Phe(4-Me)-N-Me-Phe(4-Me)-OH): These form when the Fmoc-reagent reacts with an already formed Fmoc-amino acid, leading to double insertion during synthesis[2].
-
Free Amino Acid (H-N-Me-Phe(4-Me)-OH): Results from incomplete Fmoc protection or degradation during storage. This can cause deletions or multiple additions in the peptide sequence[1][2].
-
β-Alanine Adducts: These impurities can arise from the rearrangement of the reagent used to introduce the Fmoc group (Fmoc-OSu), leading to the insertion of an unwanted β-alanine residue[1][3].
-
Ene/Epoxide Impurities: Alterations to the fluorene core of the Fmoc group can result in byproducts with mass differences of -2 and +14 Da, respectively[4].
Chiral Purity Assessment
Ensuring high enantiomeric purity is critical. The presence of the D-enantiomer will result in diastereomeric peptides that are often very challenging to purify.
-
Chiral HPLC: This is the most direct and accurate method. It uses a chiral stationary phase (CSP) to separate the L- and D-enantiomers, allowing for precise quantification. Zwitterionic chiral columns have shown versatility for analyzing free and N-blocked amino acids[5].
-
Indirect HPLC: This method involves derivatizing the amino acid with a chiral reagent (e.g., Marfey's reagent, FDNP-Val-NH₂) to create diastereomers, which can then be separated on a standard achiral RP-HPLC column[6].
Comparative Table of QC Specifications
| Quality Attribute | Standard Grade | High Purity / Synthesis Grade | Rationale for Stricter Control |
| Appearance | White to off-white powder | White powder | Color may indicate degradation or presence of chromophoric impurities. |
| Identity (NMR, MS) | Conforms to structure | Conforms to structure | Absolute requirement for any grade. |
| Chemical Purity (HPLC) | ≥95.0% - 98.0%[7][8] | ≥99.0%[1] | Minimizes side reactions and simplifies purification of the final peptide. |
| Enantiomeric Purity | Not always specified | ≥99.5% (L-isomer)[1] | Prevents formation of hard-to-separate diastereomeric peptide impurities. |
| Key Impurities | Not always specified | Dipeptides ≤0.1%, Free Amino Acid ≤0.2%[1] | Controls specific failure modes in peptide synthesis like insertions and deletions. |
Experimental Protocols for In-House Verification
Verifying a supplier's Certificate of Analysis (CoA) is a crucial step in a robust quality assurance program. The following protocols provide a framework for the key analytical tests.
Protocol 1: Chemical Purity by RP-HPLC
This protocol is designed to separate the main compound from process-related impurities.
-
Instrumentation: HPLC system with a UV detector and a gradient pump.
-
Column: C18, 5 µm particle size, 120 Å pore size (e.g., 4.6 x 250 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: Linear gradient from 30% to 90% B
-
25-28 min: Hold at 90% B
-
28-30 min: Return to 30% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 265 nm (for the Fmoc group).
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 0.5 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis: Integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Protocol 2: Chiral Purity by Chiral HPLC
This method is designed to separate the L- and D-enantiomers.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiral Stationary Phase (CSP) column suitable for N-protected amino acids (e.g., a zwitterionic or cyclodextrin-based column).
-
Mobile Phase: Typically a polar organic mobile phase like methanol, ethanol, or isopropanol, often with acidic and/or basic additives as recommended by the column manufacturer. A common starting point is Methanol/Acetonitrile/TFA/Water in a specific ratio. Method development is often required.
-
Flow Rate: As recommended by the column manufacturer (typically 0.5 - 1.0 mL/min).
-
Detection: UV at 265 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis: The L- and D-enantiomers will appear as two separate peaks. Enantiomeric excess (e.e.) is calculated as [(Area_L - Area_D) / (Area_L + Area_D)] * 100%.
Protocol 3: Structural Confirmation by ¹H NMR
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Interpretation: Verify the presence of expected chemical shifts and coupling patterns for the Fmoc, N-methyl, 4-methyl, and amino acid backbone protons. The integration of the signals should be consistent with the molecular structure.
Conclusion
The quality of N-Fmoc-N-methyl-4-methyl-L-phenylalanine is a multi-faceted issue that extends beyond a simple purity percentage on a supplier's label. For researchers in peptide synthesis and drug development, a deep understanding of the potential chemical and chiral impurities is essential for mitigating risks of synthesis failure and ensuring the quality of the final product. While high-purity reagents come at a premium, the cost is often justified by higher peptide yields, simplified purification processes, and more reproducible scientific outcomes. It is best practice to source materials from reputable suppliers who provide comprehensive Certificates of Analysis and to implement in-house verification of critical quality attributes for incoming batches.
References
-
Cheung, S. T., & Benoiton, N. L. (1977). N-Methylamino acids in peptide synthesis. VI. A method for determining the enantiomeric purity of N-methylamino acids and their derivatives by ion-exchange chromatography as their C-terminal lysyl dipeptides. Canadian Journal of Chemistry, 55(5), 911-915. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2026). Ene and Epoxide Impurities in Fluorenylmethoxycarbonyl (Fmoc) α-Substituted Amino Acids: Causes of Formation, Reactivity, and Means of Minimization. Organic Process Research & Development. Retrieved from [Link]
-
Giraud, M., et al. (2005). Identification of Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives. Journal of Peptide Science, 11(4), 214-220. Retrieved from [Link]
-
Sun, D., Zhang, L., & Wang, J. (2008). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Journal of the Chinese Chemical Society, 55(3), 649-654. Retrieved from [Link]
-
Ilisz, I., et al. (2014). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 96, 224-231. Retrieved from [Link]
-
Chen, K., et al. (2000). [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography]. Se Pu, 18(1), 14-16. Retrieved from [Link]
Sources
- 1. merck-lifescience.com.tw [merck-lifescience.com.tw]
- 2. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chiraltech.com [chiraltech.com]
- 6. [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. a2bchem.com [a2bchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-Fmoc-N-methyl-4-methyl-L-phenylalanine
Hazard Assessment and Chemical Profile
Before handling any chemical for disposal, a thorough understanding of its intrinsic properties and potential hazards is paramount. N-Fmoc-N-methyl-4-methyl-L-phenylalanine, a derivative of L-phenylalanine, is a solid, off-white powder commonly used in solid-phase peptide synthesis (SPPS).
1.1. Regulatory Classification
According to the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (29 CFR 1910.1200), this product is generally not considered hazardous.[1][2] However, this classification does not imply a complete absence of risk. Responsible laboratory practice dictates that all non-benign chemical reagents be handled as potentially hazardous.
1.2. Primary Hazards and Incompatibilities
While acute toxicity data is largely unavailable, the primary risks associated with this compound involve physical exposure and chemical incompatibility.[1][3]
-
Physical Hazards : Inhalation of dust may cause respiratory tract irritation.[4] Direct contact with skin and eyes should be avoided.[3]
-
Chemical Stability : The compound is stable under normal storage conditions.[1][5]
-
Incompatible Materials : Avoid contact with strong oxidizing agents, strong acids, and strong bases.[1][5] Mixing with such substances could lead to vigorous, uncharacterized reactions.
-
Hazardous Decomposition : Thermal decomposition can produce oxides of carbon (CO, CO₂) and nitrogen (NOx).[1][3][5]
This profile informs every subsequent step of the disposal process, from the selection of personal protective equipment to the segregation of waste streams.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate PPE is non-negotiable. The following table outlines the recommended equipment for handling N-Fmoc-N-methyl-4-methyl-L-phenylalanine during disposal procedures.
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles (ANSI Z87.1 or EN166 compliant) | Protects eyes from accidental splashes or airborne dust particles.[1] |
| Hand Protection | Chemical-resistant nitrile gloves | Prevents direct skin contact with the chemical. Gloves should be inspected before use and disposed of as contaminated waste after handling.[6] |
| Body Protection | Standard laboratory coat | Protects clothing and skin from contamination. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. A NIOSH-approved particle filter or dust mask may be used if dust generation is unavoidable.[1][3] | Minimizes the risk of inhaling fine particles, especially when handling bulk quantities. |
Step-by-Step Disposal Protocol
The fundamental principle of chemical disposal is that no chemical waste should enter the municipal solid waste stream (regular trash) or the sanitary sewer system without explicit authorization.[7][8]
3.1. Disposal of Solid N-Fmoc-N-methyl-4-methyl-L-phenylalanine Waste
This procedure applies to unused, expired, or waste product.
-
Container Selection : Select a container that is chemically compatible with the waste. The original product container is often the best choice.[9] If unavailable, use a clearly marked, sealable plastic or glass container. Ensure the container is in good condition, free from leaks or external contamination.[9]
-
Waste Transfer : Carefully transfer the solid waste into the designated container using a spatula or scoop. Avoid actions that could generate dust.[1] If there is a risk of dust, perform the transfer within a chemical fume hood or a well-ventilated area.[3][10]
-
Labeling : This is a critical step for safety and compliance. The container must be labeled immediately with a hazardous waste tag.[8][9] The label must include:
-
The full chemical name: "N-Fmoc-N-methyl-4-methyl-L-phenylalanine". Do not use abbreviations or formulas.[8]
-
The words "Hazardous Waste" or "Chemical Waste".[10]
-
The accumulation start date (the date the first particle of waste entered the container).[8][11]
-
The specific hazards (e.g., "Chemical Waste for Incineration").[10]
-
Principal Investigator's name and lab location.[8]
-
3.2. Disposal of Contaminated Materials
Any labware or disposable items that have come into direct contact with N-Fmoc-N-methyl-4-methyl-L-phenylalanine must be treated as chemical waste.
-
Solid Items : Gloves, weighing paper, pipette tips, and contaminated wipes should be placed in the same designated solid chemical waste container as the primary compound.[10]
-
Empty Product Containers : The original, "empty" container should be disposed of as if it were the unused product, as residue will remain.[9][10] It should be sealed and placed in the solid chemical waste stream.
-
Contaminated Glassware : Broken glassware contaminated with the chemical should be collected in a separate, puncture-resistant container (e.g., a designated broken glass bucket) and labeled as "Contaminated Broken Glass" with the chemical name. This waste stream is also disposed of as chemical waste.[12]
3.3. Spill Cleanup and Disposal
Accidental spills must be managed immediately and the resulting waste disposed of correctly.
-
Ensure Safety : Evacuate non-essential personnel. Ensure the area is well-ventilated.
-
Containment : For a solid spill, sweep up the material carefully to avoid creating dust and place it into the labeled hazardous waste container.[1][3] Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.
-
Decontamination : Clean the spill area with soap and water or an appropriate laboratory detergent.
-
Waste Disposal : All materials used for cleanup (e.g., wipes, absorbent pads, contaminated PPE) must be placed in the hazardous waste container.[9]
Waste Accumulation and Storage
Proper storage while awaiting pickup is crucial to prevent accidents and ensure regulatory compliance.
-
Segregation : Store the waste container separately from incompatible materials, particularly strong acids, bases, and oxidizing agents.[7][13] Solid and liquid waste streams must always be kept separate.[14]
-
Location : Designate a specific "Satellite Accumulation Area" (SAA) within the laboratory for waste storage. This area should be away from regular lab traffic, sinks, and floor drains.[10][14]
-
Containment : Keep the waste container securely closed at all times, except when adding waste.[9] It is best practice to store the container within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[9]
Final Disposal Pathway
The ultimate disposal of N-Fmoc-N-methyl-4-methyl-L-phenylalanine waste is through a licensed hazardous waste disposal company.
-
Incineration : For many soluble organic compounds, controlled incineration is the preferred method of disposal.[14]
-
Waste Pickup : Follow your institution's specific procedures for arranging a chemical waste pickup. This is typically managed by the Environmental Health and Safety (EHS) department.[8] Ensure all paperwork is completed accurately.
-
Regulatory Compliance : The entire process, from generation to disposal, is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][15] Your institution's EHS office will guide you in complying with these federal, state, and local regulations.[16][17]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of N-Fmoc-N-methyl-4-methyl-L-phenylalanine and associated waste.
References
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Benchchem. (2025). Proper Disposal of Fmoc-alpha-methyl-L-Aspartic Acid: A Step-by-Step Guide.
- Tion. (n.d.). Safe Storage and Disposal of Chemicals in A Lab.
- Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- UNSW Sydney. (2022, August 8). Laboratory Hazardous Waste Disposal Guideline – HS321.
- AAPPTec, LLC. (n.d.). Safety Data Sheet: Boc-Phe(4-Me)-OH.
- Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
- Fisher Scientific. (2025, December 26). Safety Data Sheet: N-Fmoc-N-methyl-L-phenylalanine.
- Carl ROTH. (n.d.). Safety Data Sheet: Fmoc-L-Phenylalanine.
- Echemi. (n.d.). FMOC-L-phenylalanine SDS, 35661-40-6 Safety Data Sheets.
- Thermo Fisher Scientific. (2011, March 3). Safety Data Sheet: FMOC-L-Phenylalanine.
- Case Western Reserve University. (n.d.). How to Dispose of Chemical Waste | Environmental Health and Safety.
- Cayman Chemical. (2025, October 8). Safety Data Sheet: L-Phenylalanine.
- AAPPTec, LLC. (n.d.). Safety Data Sheet: N-Fmoc-2-methyl-L-phenylalanine.
- AiFChem. (2025, October 21). N-Fmoc-N-methyl-4-methyl-L-phenylalanine.
- Fields, G. B. (n.d.). Methods for Removing the Fmoc Group.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- The Royal Society of Chemistry. (n.d.). In-situ Fmoc Removal – A Sustainable Solid-Phase Peptide Synthesis Approach.
- Cabrillo College. (n.d.). Hazardous Waste Management.
- Fisher Scientific. (2014, September 9). Safety Data Sheet: L-Phenylalanine.
- CDH Fine Chemical. (n.d.). FMOC-4-NITRO-L-PHENYLALANINE CAS NO 95753-55-2 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Florida Department of Environmental Protection. (2024, August 12). Summary of Hazardous Waste Regulations.
- ResearchGate. (n.d.). (PDF) Methods for Removing the Fmoc Group.
- Royal Society of Chemistry. (n.d.). Green Chemistry - In situ Fmoc removal.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. vumc.org [vumc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. cabrillo.edu [cabrillo.edu]
- 12. unsw.edu.au [unsw.edu.au]
- 13. canterbury.ac.nz [canterbury.ac.nz]
- 14. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 15. epa.gov [epa.gov]
- 16. sustainable-markets.com [sustainable-markets.com]
- 17. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
A Senior Application Scientist's Guide to Handling N-Fmoc-N-methyl-4-methyl-L-phenylalanine
This guide provides a comprehensive operational plan for the safe handling and disposal of N-Fmoc-N-methyl-4-methyl-L-phenylalanine. As drug development professionals, our commitment to safety is as paramount as our pursuit of scientific innovation. The following protocols are designed to offer clear, step-by-step guidance, grounded in established safety principles, to ensure the well-being of all laboratory personnel.
Hazard Assessment: Understanding the Compound
N-Fmoc-N-methyl-4-methyl-L-phenylalanine is a derivative of the amino acid phenylalanine, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group. While the specific toxicological properties have not been fully investigated, the Safety Data Sheet (SDS) for the closely related compound N-Fmoc-N-methyl-L-phenylalanine indicates it is not considered hazardous by the US OSHA Hazard Communication Standard[1]. However, as with any fine chemical powder, it poses a potential risk of respiratory tract irritation if inhaled and may cause skin or eye irritation upon contact[2][3].
The primary hazards are associated with its physical form as a solid powder:
-
Inhalation: Airborne dust can be inhaled, potentially causing respiratory irritation[2].
-
Dermal/Eye Contact: Direct contact with skin or eyes can lead to irritation[3][4].
-
Ingestion: Accidental ingestion is a potential route of exposure[1].
Therefore, all handling procedures must be designed to minimize the generation of dust and prevent direct physical contact.
Core Personal Protective Equipment (PPE)
A baseline of PPE is mandatory for all personnel entering a laboratory where chemical work is being conducted.[5][6] This foundational layer of protection is not task-specific but rather an essential prerequisite for a safe working environment.
-
Laboratory Coat: A clean, buttoned lab coat protects your skin and personal clothing from minor spills and contamination.[6][7] For handling flammable solvents often used with these compounds, a flame-resistant lab coat is recommended.[7][8]
-
Eye Protection: ANSI Z87.1 compliant safety glasses with side shields are the minimum requirement.[5][6] They protect against accidental splashes and projectiles.
-
Gloves: Disposable nitrile gloves are the standard for incidental chemical contact.[5] They must be removed immediately after any known contact with a chemical, and hands should be washed before donning a new pair.[5]
-
Full-Length Pants and Closed-Toe Shoes: This attire is required to protect the legs and feet from spills and dropped objects.[5][7][9]
Task-Specific PPE and Handling Protocols
Beyond the core requirements, specific tasks demand enhanced protection. The principle is to escalate the level of PPE based on a risk assessment of the procedure being performed.
Table 1: PPE for Specific Handling Tasks
| Task | Required PPE | Rationale |
| Receiving & Storage | Core PPE | Protects against exposure from potentially damaged packaging. |
| Weighing Powder | Core PPE + Safety Goggles | Safety goggles provide a full seal around the eyes, offering superior protection against airborne dust compared to safety glasses.[5] |
| Dissolution & Transfer | Core PPE + Face Shield (over safety glasses/goggles) | A face shield provides an additional layer of protection against splashes when handling solvents and transferring solutions.[5][7] |
| Spill Cleanup | Core PPE + Double Nitrile Gloves | Double gloving increases protection against prolonged or significant chemical contact during cleanup procedures.[5] |
| Waste Disposal | Core PPE | Ensures protection while handling sealed waste containers. |
Operational Workflow: From Weighing to Disposal
The following diagram illustrates the logical flow for safely handling N-Fmoc-N-methyl-4-methyl-L-phenylalanine, integrating key safety and PPE checkpoints.
Caption: A step-by-step workflow for handling powdered Fmoc-amino acids.
Disposal Plan: A Commitment to Environmental Safety
Proper disposal is a critical final step in the chemical handling lifecycle. Improper disposal not only poses a risk to personnel but also to the environment.
Step-by-Step Disposal Procedure:
-
Solid Chemical Waste:
-
Contaminated Materials:
-
Liquid Waste:
-
Solutions containing the dissolved compound should be collected in a labeled hazardous liquid waste container.
-
Do not pour any solutions down the drain.[10]
-
-
Container Management:
-
Store all waste containers in a designated satellite accumulation area away from drains and incompatible materials.[10]
-
Keep containers securely closed when not in use.[10]
-
Arrange for pickup and final disposal by a licensed chemical waste management service in accordance with your institution's policies.[10]
-
By adhering to these protocols, researchers can confidently handle N-Fmoc-N-methyl-4-methyl-L-phenylalanine, ensuring personal safety and maintaining the integrity of their scientific work.
References
- Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
-
Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]
- AAPPTec, LLC. (n.d.). Safety Data Sheet: Fmoc-Phe(4-CN)-OH.
- Tel Aviv University. (n.d.). Laboratory Safety guidelines and Personal protection equipment (PPE).
-
Carl ROTH. (n.d.). Safety Data Sheet: Fmoc-L-Phenylalanine. Retrieved from [Link]
- University of California, Santa Cruz. (n.d.). LABORATORY PERSONAL PROTECTIVE EQUIPMENT (PPE) HAZARD ASSESSMENT GUIDE.
- AAPPTec Peptides. (n.d.). Technical Support Information Bulletin 1027.
-
Kansas State University. (2025, November 6). Personal Protective Equipment. Retrieved from [Link]
- AAPPTec, LLC. (n.d.). Safety Data Sheet: N-Boc-4-methyl-L-phenylalanine.
-
PubChem. (n.d.). 4-Methyl-D-phenylalanine, N-FMOC protected. Retrieved from [Link]
- Fields, G. B. (n.d.). Methods for Removing the Fmoc Group.
-
The Royal Society of Chemistry. (n.d.). In-situ Fmoc Removal – A Sustainable Solid-Phase Peptide Synthesis Approach. Retrieved from [Link]
-
GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. peptide.com [peptide.com]
- 3. 4-Methyl-D-phenylalanine, N-FMOC protected | C25H23NO4 | CID 2756073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment [k-state.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. faculty.washington.edu [faculty.washington.edu]
- 9. Laboratory Safety guidelines and Personal protection equipment (PPE) | Safety | Tel Aviv University [en-med.tau.ac.il]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
